Sofosbuvir impurity I
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGZELWFPQCNNG-NQVPMCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Characterization of Sofosbuvir Impurity I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity I, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. This document details its chemical identity, structure, and typical analytical characterization methods, offering valuable information for researchers and professionals involved in the quality control and drug development of Sofosbuvir.
Chemical Identity and Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 2164516-85-0 . It is also commonly referred to by several synonyms in chemical supplier catalogs, including Ethoxy Sofosbuvir Impurity and Sofosbuvir ethyl ester impurity .[1][2] MedchemExpress describes it as a diastereoisomer of Sofosbuvir.[3]
The molecular formula of this compound is C21H27FN3O9P , and it has a molecular weight of approximately 515.42 g/mol .[1][4] The key structural difference between Sofosbuvir and Impurity I lies in the ester group of the L-alanine moiety. In Sofosbuvir, this is an isopropyl ester, whereas in Impurity I, it is an ethyl ester. This seemingly minor change can impact the impurity's physicochemical properties and must be carefully monitored during drug manufacturing.
The chemical structure of this compound can be represented by the following SMILES string: CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3.
Below is a 2D diagram of the chemical structure of this compound, generated from its chemical identifiers.
Caption: 2D structure of this compound.
Quantitative Data
Quantitative analytical data for this compound is typically provided by chemical suppliers in their Certificate of Analysis (CoA) upon purchase of a reference standard. While specific spectral data from public literature is scarce, a typical CoA would include the following characterization data.[1]
| Parameter | Typical Data |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95% |
| ¹H NMR | Spectrum conforming to the chemical structure. |
| ¹³C NMR | Spectrum conforming to the chemical structure. |
| Mass Spectrum | Molecular ion peak corresponding to the molecular weight (e.g., [M+H]⁺ at m/z ≈ 516.15). |
| Solubility | Soluble in DMSO and Methanol. |
Experimental Protocols
The identification, characterization, and quantification of this compound are crucial for ensuring the quality and safety of the final drug product. Below are generalized experimental protocols based on common practices for impurity analysis in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC (RP-HPLC) method is commonly employed to separate Sofosbuvir from its related impurities, including Impurity I.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at 260 nm, which is the λmax of Sofosbuvir.[5]
-
Procedure:
-
Prepare a standard solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a sample solution of the Sofosbuvir drug substance.
-
Inject both the standard and sample solutions into the HPLC system.
-
The retention time of the impurity in the sample is compared to that of the reference standard for identification.
-
Quantification is typically performed using an external standard method based on the peak area.
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is used to confirm the molecular weight of the impurity.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
-
Procedure:
-
The sample, either from a direct infusion or from the HPLC eluent, is introduced into the ESI-MS system.
-
The mass spectrum is acquired in positive ion mode.
-
The presence of a protonated molecular ion ([M+H]⁺) at the expected m/z value confirms the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.
-
Procedure:
-
Dissolve an accurately weighed amount of the impurity reference standard in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm that the structure is consistent with that of this compound.
-
Synthesis and Formation
This compound is a process-related impurity that can be formed during the synthesis of Sofosbuvir. The final step in many synthetic routes to Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate (B1195095) reagent, followed by deprotection. The use of ethanol (B145695) as a solvent or the presence of ethanol as an impurity in other reagents during the synthesis or work-up steps can lead to the formation of the ethyl ester derivative (Impurity I) instead of the desired isopropyl ester of Sofosbuvir.
The following workflow diagram illustrates a generalized process for the synthesis of Sofosbuvir and the potential point of formation for Impurity I.
Caption: Potential formation pathway of this compound.
References
Synthesis and Isolation of Sofosbuvir Impurity I: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it functions as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3] The chemical structure of Sofosbuvir, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, features a chiral phosphorus center. During its synthesis, the formation of the corresponding (Rp)-diastereomer, known as Sofosbuvir impurity I, is a critical challenge that necessitates robust purification strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.[4][5]
This technical guide provides an in-depth overview of the synthesis of a diastereomeric mixture of Sofosbuvir and its impurity I, followed by a detailed exploration of the isolation and purification of impurity I. The methodologies presented are compiled from various scientific literature sources to offer a comprehensive resource for researchers in the field.
Synthesis of a Diastereomeric Mixture of Sofosbuvir and Impurity I
The synthesis of Sofosbuvir involves the key step of phosphoramidation of a protected nucleoside intermediate, 2'-deoxy-2'-fluoro-2'-C-methyluridine. This reaction typically yields a mixture of the desired (Sp)-diastereomer (Sofosbuvir) and the undesired (Rp)-diastereomer (impurity I). The ratio of these diastereomers is highly dependent on the reaction conditions and the chirality of the phosphoramidating agent.
Key Intermediates and Reagents
-
2'-deoxy-2'-fluoro-2'-C-methyluridine: The core nucleoside structure. Its synthesis is a multi-step process, often starting from uridine (B1682114) or other suitable precursors.[2][6]
-
Phosphoramidating agent: A chiral phosphorus-containing reagent responsible for introducing the phosphoramidate (B1195095) moiety. A common example is N-[(S)-(phenoxy)(L-alaninyl-O-isopropylester)]-phosphorochloridate. The stereochemistry of this reagent is crucial for achieving diastereoselectivity.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process culminating in the diastereomeric mixture, which then requires purification.
Experimental Protocol: Synthesis of Diastereomeric Mixture
The following protocol is a representative example of a synthetic route that produces a mixture of Sofosbuvir and impurity I.
Step 1: Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyluridine
The synthesis of this key intermediate is a complex, multi-step process that is well-documented in the literature.[2][6] It typically involves the modification of a starting sugar or nucleoside, followed by glycosylation. For the purpose of this guide, we will assume the availability of this intermediate.
Step 2: Phosphoramidation
This step involves the coupling of the nucleoside intermediate with a chiral phosphoramidating agent. The following is a general procedure:
-
To a solution of 2'-deoxy-2'-fluoro-2'-C-methyluridine in a suitable anhydrous solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., N-methylimidazole).
-
Cool the reaction mixture to a low temperature (e.g., 0 °C).
-
Slowly add a solution of the chiral phosphoramidating agent (e.g., N-[(S)-(phenoxy)(L-alaninyl-O-isopropylester)]-phosphorochloridate) in the same solvent.
-
Allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., 10% dilute hydrochloric acid).[1]
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
Table 1: Representative Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2'-deoxy-2'-fluoro-2'-C-methyluridine | [1] |
| Reagent | N-[(S)-(phenoxy)(L-alaninyl-O-isopropylester)]-phosphorochloridate | |
| Solvent | Dichloromethane | [1] |
| Base | Pyridine | [1] |
| Lewis Acid | Aluminum trichloride | [1] |
| Reaction Temperature | 20 °C | [1] |
| Diastereomeric Ratio (Sp:Rp) | Varies (e.g., ~1:1 to 7:1) | [7] |
| Overall Yield of Mixture | ~97.5% (after purification) | [1] |
Isolation of this compound
The primary method for separating the diastereomers of Sofosbuvir is preparative chiral chromatography, with both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being effective techniques.[8][9][10]
Preparative Chiral HPLC/SFC
The choice between preparative HPLC and SFC often depends on factors such as scale, solvent consumption, and speed. SFC is often favored for its "greener" profile due to the use of supercritical CO2 as the main mobile phase component, which reduces the consumption of organic solvents.[9][10]
Logical Workflow for Isolation
The isolation process involves several key steps, from the preparation of the crude mixture to the final characterization of the isolated impurity.
Experimental Protocol: Preparative Chiral Chromatography
The following is a general protocol for the isolation of this compound using preparative chiral chromatography. Specific parameters will need to be optimized based on the available instrumentation and the specific diastereomeric mixture.
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used.[11]
-
Mobile Phase Preparation: The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or supercritical CO2 for SFC) and a polar modifier (e.g., ethanol, methanol, or isopropanol). For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.
-
Sample Preparation: Dissolve the crude diastereomeric mixture in the mobile phase or a compatible solvent at a high concentration for preparative loading.
-
Chromatographic Separation:
-
Equilibrate the preparative chiral column with the mobile phase.
-
Inject the concentrated sample onto the column.
-
Elute the diastereomers using an isocratic or gradient mobile phase composition.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis).
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification:
-
Combine the fractions containing the pure impurity I.
-
Remove the solvent under reduced pressure.
-
Analyze the purity of the isolated impurity I by analytical chiral HPLC.
-
Confirm the structure of the isolated impurity I using spectroscopic techniques (NMR, MS).
-
Table 2: Representative Quantitative Data for Isolation
| Parameter | Value | Reference |
| Technique | Preparative Chiral HPLC/SFC | [8][9] |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | |
| Mobile Phase (SFC) | CO2 / Methanol | [9] |
| Purity of Isolated Impurity I | >99% | [5] |
| Recovery Yield | Dependent on loading and resolution | |
| Analytical Techniques for Purity | Analytical Chiral HPLC, qNMR | [12][13] |
Characterization of this compound
The definitive identification of the isolated this compound as the (Rp)-diastereomer requires comprehensive spectroscopic analysis.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations for Impurity I ((Rp)-isomer) | Reference |
| ¹H NMR | The chemical shifts of the protons in the alaninyl and phenoxy moieties will differ from those of the (Sp)-isomer (Sofosbuvir) due to the different spatial arrangement around the phosphorus atom. | [14][15] |
| ¹³C NMR | Similar to ¹H NMR, the chemical shifts of the carbons in proximity to the chiral phosphorus center will be distinct from those of Sofosbuvir. | [15][16] |
| ³¹P NMR | This is a key technique for distinguishing the diastereomers. The (Rp)- and (Sp)-isomers will exhibit distinct signals with different chemical shifts. | [13][17] |
| Mass Spectrometry (MS) | The mass spectrum of impurity I will be identical to that of Sofosbuvir, as they are isomers with the same molecular weight. However, MS is crucial for confirming the molecular weight and fragmentation pattern. | [18][19][20] |
Conclusion
The synthesis of Sofosbuvir is invariably accompanied by the formation of its diastereomeric impurity I, the (Rp)-isomer. The control of the diastereomeric ratio during the phosphoramidation step is a key aspect of process development. The isolation of impurity I is critical for its use as a reference standard in analytical methods to ensure the purity and quality of the final Sofosbuvir API. Preparative chiral chromatography, particularly SFC, has emerged as a powerful and efficient technique for this separation on a laboratory and industrial scale. This guide provides a foundational understanding of the synthesis and isolation of this compound, offering valuable insights for researchers and professionals in the pharmaceutical industry.
References
- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 20. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
Characterization of Sofosbuvir Impurity I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Sofosbuvir impurity I, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural elucidation of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document details the experimental protocols and presents key analytical data for the identification of an acidic degradation product of Sofosbuvir, herein referred to as Impurity I.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a prodrug that is metabolized in the liver to its active form, which then inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] During the synthesis and storage of Sofosbuvir, or through degradation under stress conditions, various impurities can form. Regulatory agencies require the identification and characterization of impurities to ensure the quality of the drug substance and drug product.
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[1][5] This guide focuses on an impurity generated under acidic conditions, which has been designated as Impurity I for the purpose of this document. It is important to note that "this compound" can also refer to a diastereoisomer of Sofosbuvir.[6] This guide, however, will focus on the characterization of a specific acid degradation product.
Analytical Characterization of Impurity I
The structural elucidation of Impurity I was achieved through a combination of liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the accurate mass and, consequently, the molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value | Interpretation | Reference |
| Molecular Ion [M+H]⁺ (m/z) | 417.0843 | Protonated molecule | [1] |
| Molecular Formula | C₁₆H₁₉FN₂O₈P | Determined from HRMS | [1] |
| Molecular Weight | 416.08 | Calculated from molecular formula | [1] |
These findings suggest that the formation of Impurity I from Sofosbuvir (C₂₂H₂₉FN₃O₉P, MW: 529.45 g/mol ) involves the loss of the L-alanine isopropyl ester side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. A full assignment of the proton (¹H), carbon-¹³ (¹³C), phosphorus-³¹ (³¹P), and fluorine-¹⁹ (¹⁹F) NMR spectra is essential for unambiguous structure confirmation.
Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-2 | 7.650 (d) |
| H-1' | 5.483 (d) |
Note: A complete list of proton chemical shifts was not available in the searched literature. The provided data is based on the information that could be retrieved.[1]
Table 3: Other NMR Spectral Data for this compound
| Nucleus | Key Observations | Reference |
| ¹³C NMR | Data used for structural confirmation | [1] |
| ³¹P NMR | Data used for structural confirmation | [1] |
| ¹⁹F NMR | Data used for structural confirmation | [1] |
Further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm the connectivity between protons and carbons, leading to the final structural elucidation.[1]
Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
To generate Impurity I, Sofosbuvir was subjected to acidic stress conditions.
-
Procedure: A solution of Sofosbuvir is prepared in 1N hydrochloric acid (HCl).
-
Conditions: The solution is refluxed at 80°C for up to 10 hours.[1]
-
Neutralization: After the stress period, the solution is neutralized to stop the degradation process.
-
Analysis: The resulting solution is then analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug.
Isolation of Impurity I
The impurity was isolated from the reaction mixture using a mass-supported auto-purification system.[1]
-
Technique: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with a suitable buffer) and mobile phase B (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: The elution of the impurity is monitored using a UV detector, and fractions corresponding to the impurity peak are collected.
-
Post-Isolation: The collected fractions are evaporated to obtain the solid impurity, which is then used for spectroscopic analysis.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.[1]
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, D₂O exchange, HSQC, and HMBC.[1]
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
-
Sample Introduction: The sample is typically introduced via infusion or coupled with an LC system.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the generation, isolation, and characterization of this compound.
Logical Relationship in Structure Elucidation
The following diagram outlines the logical process of deducing the structure of Impurity I from the spectroscopic data.
Conclusion
The characterization of this compound, an acid degradation product, demonstrates a systematic analytical approach employing forced degradation, chromatographic separation, and spectroscopic analysis. The combined use of high-resolution mass spectrometry and a comprehensive suite of NMR experiments allows for the unambiguous identification and structural elucidation of this impurity. This in-depth understanding is paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Spectroscopic and Methodological Guide to a Sofosbuvir Degradation Impurity
Note on Sofosbuvir Impurity I: While a diastereoisomer of Sofosbuvir is commercially available as "this compound" (CAS 2164516-85-0), detailed public spectroscopic data for this specific compound is limited. This guide therefore focuses on a well-characterized acid degradation product of Sofosbuvir, for which extensive spectroscopic data and formation protocols are available in the scientific literature. This impurity is chemically identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[1]
This technical guide provides a detailed overview of the spectroscopic data (¹H NMR, ¹³C NMR, and MS) and the experimental protocols for the analysis of this significant Sofosbuvir impurity. The information is intended for researchers, scientists, and professionals in drug development and quality control.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the acid degradation impurity of Sofosbuvir.
Table 1: Mass Spectrometry Data [1]
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈FN₂O₈P |
| Molecular Weight | 416.08 g/mol |
| Ionization Mode | Positive |
| Observed m/z [M+H]⁺ | 417.0843 |
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.650 | d | H-2 (pyrimidine ring) |
| 5.483 | d | H-1' (furanose ring) |
| 1.291 | d | Methyl protons (furanose ring) |
Note: The paper by Pottabathini et al. (2016) mentions that in the proton NMR, the degradation product shows only one methyl (doublet) group, in contrast to the four methyl groups present in the parent Sofosbuvir molecule.[1]
Table 3: ¹³C NMR Spectroscopic Data
Specific chemical shift values for all carbons of the acid degradation impurity are not explicitly detailed in the referenced literature. However, the study confirms the structure through a combination of ¹³C NMR, HSQC, and HMBC experiments.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the forced degradation studies of Sofosbuvir.[1][2]
2.1. Generation of the Acid Degradation Impurity
-
Procedure: 200 mg of Sofosbuvir is dissolved in 5 mL of 1 N hydrochloric acid (HCl). The solution is then refluxed at 80°C for 10 hours.[1][2]
-
Neutralization and Isolation: After reflux, the degraded sample is neutralized with an ammonium (B1175870) bicarbonate solution. The resulting solution is lyophilized to obtain a crude solid sample. This crude product is then dissolved in a suitable mobile phase for purification.[2]
2.2. High-Resolution Mass Spectrometry (HRMS) Analysis
-
Instrumentation: An Orbitrap mass spectrometer is utilized for analysis.[3]
-
Ionization: Data is acquired in positive ionization mode.[3]
-
Sample Preparation: The isolated impurity is dissolved in a suitable solvent, typically the mobile phase used for its purification, and infused into the mass spectrometer.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: A sufficient amount of the isolated and purified impurity is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
-
Experiments: A suite of NMR experiments is performed to confirm the structure, including ¹H NMR, ¹³C NMR, D₂O exchange, ¹⁹F NMR, ³¹P NMR, HSQC, and HMBC.[1]
Logical Relationship Diagram
The following diagram illustrates the chemical transformation of Sofosbuvir into its acid degradation impurity. This process involves the hydrolysis of the phosphoramidate (B1195095) and isopropyl ester moieties.
Caption: Chemical transformation of Sofosbuvir to its acid degradation impurity.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Formation of Sofosbuvir Impurity I: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the formation pathways of Sofosbuvir impurity I, a known process-related impurity encountered during the synthesis of the direct-acting antiviral agent, Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of Sofosbuvir.
Introduction: The Criticality of Impurity Profiling in Sofosbuvir Synthesis
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy and safety are paramount. Regulatory agencies mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Understanding the genesis of such impurities is crucial for the development of robust manufacturing processes that ensure the quality, safety, and efficacy of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, and degradation products. This guide focuses specifically on this compound, a process-related impurity that has been identified and characterized.
Chemical Identity of this compound
This compound is the ethyl ester analog of Sofosbuvir. Its chemical structure is characterized by the substitution of the isopropyl ester of the L-alanine moiety with an ethyl ester.
Chemical Name: (S)-ethyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
CAS Number: 2164516-85-0
Molecular Formula: C₂₁H₂₇FN₃O₉P
Molecular Weight: 515.43 g/mol
Formation Pathways of this compound
The primary formation pathway of this compound is attributed to a transesterification reaction occurring during the final stages of Sofosbuvir synthesis. This reaction is contingent on the presence of ethanol (B145695), which can be introduced into the process stream as a residual solvent or as an impurity in other reagents.
The key step in the synthesis of Sofosbuvir involves the coupling of the protected nucleoside core with a phosphoramidate (B1195095) reagent, which contains the L-alanine isopropyl ester moiety. If ethanol is present during this coupling reaction or in subsequent work-up and purification steps, it can react with the isopropyl ester of either a key intermediate or the final Sofosbuvir molecule, leading to the formation of the corresponding ethyl ester, Impurity I.
The reaction is typically catalyzed by either acidic or basic conditions, which may be present during various stages of the manufacturing process.
Below is a diagram illustrating the plausible formation pathway of this compound.
Caption: Plausible transesterification pathway for the formation of this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data specifying the exact levels of this compound in manufactured batches of Sofosbuvir. However, analytical methods have been developed to detect and quantify this impurity, indicating that it is a recognized and monitored substance in quality control procedures. The acceptable limits for such impurities are dictated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
| Impurity Name | Typical Reporting Threshold (ICH Q3A/B) | Notes |
| This compound | ≤ 0.10% | The specific limit is determined by the daily dose and safety qualification of the impurity. |
Experimental Protocols
The detection and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) for definitive identification.
Representative HPLC Method for the Separation of Sofosbuvir and Impurity I
This protocol is a representative method and may require optimization for specific equipment and sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Sofosbuvir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample solution.
-
Run the gradient program to separate the components.
-
Identify the peaks based on their retention times relative to a qualified reference standard of this compound.
-
Quantify the impurity by comparing its peak area to that of a reference standard of known concentration or by using the area percentage method if the response factors are similar.
Below is a diagram illustrating a typical experimental workflow for the analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
This compound is an ethyl ester analog of Sofosbuvir that is primarily formed via a transesterification reaction in the presence of ethanol during the manufacturing process. The control of this impurity is essential for ensuring the quality and safety of the Sofosbuvir drug product. This is achieved through the careful control of raw materials, solvents, and reaction conditions, coupled with robust analytical methods for its detection and quantification. The information presented in this guide provides a foundational understanding for researchers and professionals working with Sofosbuvir to mitigate the formation of this impurity and ensure compliance with regulatory standards.
Understanding the stereochemistry of Sofosbuvir impurity I
An In-Depth Technical Guide to the Stereochemistry of Sofosbuvir Impurity I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of Sofosbuvir and its primary diastereomeric impurity, herein referred to as this compound. Sofosbuvir, the active pharmaceutical ingredient, is the (Sp)-isomer, while Impurity I is the corresponding (Rp)-isomer. The stereochemical configuration at the phosphorus atom is a critical determinant of the drug's antiviral activity.
Introduction to Sofosbuvir's Stereochemistry
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It is a prodrug that is metabolized in vivo to its active triphosphate form. The molecule possesses a chiral phosphorus center, leading to the existence of two diastereomers: the biologically active (Sp)-isomer (Sofosbuvir) and the significantly less active (Rp)-isomer (Impurity I).[1][2] The initial synthesis of the phosphoramidate (B1195095) moiety often results in a mixture of these diastereomers, necessitating a stereoselective synthesis or an efficient separation method to ensure the purity and efficacy of the final drug product.[3]
Quantitative Data on Sofosbuvir Diastereomers
The separation and quantification of Sofosbuvir and Impurity I are typically achieved using chiral High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR.
| Parameter | Sofosbuvir ((Sp)-isomer) | This compound ((Rp)-isomer) | Analytical Method | Reference |
| Stereochemistry at Phosphorus | Sp | Rp | X-ray Crystallography | [2] |
| Biological Activity | Potent anti-HCV activity | Significantly lower activity | HCV Replicon Assay | [1] |
| Typical HPLC Retention Time | ~2.4 min | ~3.0 min | RP-HPLC | [4] |
| ³¹P NMR Chemical Shift (δ) | Distinct singlet | Distinct singlet, different from Sp | ³¹P NMR | [5][6][7][8] |
Experimental Protocols
Chiral HPLC Separation of Sofosbuvir Diastereomers
Objective: To separate and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.
Methodology:
-
Column: A chiral stationary phase column, such as a Discovery C18 (4.6 x 250 mm, 5 µm), is typically used.[4]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.01 N KH₂PO₄) and an organic solvent (e.g., acetonitrile) is used. A common composition is a 60:40 ratio of buffer to acetonitrile.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.[4]
-
Detection: UV detection at a wavelength of 260 nm is employed.[4]
-
Sample Preparation: A stock solution of the Sofosbuvir diastereomeric mixture is prepared in a suitable solvent like methanol. This is further diluted with the mobile phase to achieve a concentration within the linear range of the detector.
-
Injection Volume: A 10 µL injection volume is used.[4]
-
Analysis: The retention times for the two diastereomers are recorded. The peak areas are used to determine the relative percentage of each isomer in the mixture.
³¹P NMR Analysis for Stereochemical Assignment
Objective: To differentiate and confirm the stereochemistry of the Sofosbuvir diastereomers.
Methodology:
-
Instrument: A high-field NMR spectrometer is used.
-
Solvent: An aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred to avoid deuterium (B1214612) exchange effects that can be observed with protic solvents.[5][6][7][8]
-
Reference Standard: An internal reference standard such as phosphonoacetic acid (PAA) can be used.[5][7]
-
Sample Preparation: The Sofosbuvir diastereomer sample is dissolved in the deuterated solvent along with the internal standard.
-
Acquisition Parameters: Standard ³¹P NMR acquisition parameters are used. A sufficient relaxation delay is crucial for accurate quantification.
-
Analysis: The ³¹P NMR spectrum will show distinct singlet signals for the (Sp) and (Rp) isomers at different chemical shifts, allowing for their identification and quantification.
Stereoselective Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of stereochemically pure Sofosbuvir.
Caption: Workflow for the synthesis, separation, and analysis of Sofosbuvir diastereomers.
Conclusion
The stereochemistry at the phosphorus center of Sofosbuvir is paramount to its therapeutic effect. Understanding the properties of the desired (Sp)-isomer and the undesired (Rp)-isomer (Impurity I) is crucial for the development of robust manufacturing processes and analytical methods. The use of techniques such as chiral HPLC and ³¹P NMR allows for the effective separation, quantification, and characterization of these diastereomers, ensuring the quality and efficacy of Sofosbuvir as a treatment for Hepatitis C.
References
- 1. The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV | Semantic Scholar [semanticscholar.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Relevance of Sofosbuvir Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological relevance of impurities in the antiviral drug Sofosbuvir (B1194449). While specific public data on a designated "Sofosbuvir impurity I" is not available, this document outlines the regulatory framework, identification, and toxicological assessment of potential impurities, drawing from established methodologies and the known pharmacology of Sofosbuvir.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a prodrug, it is metabolized in the liver to its active form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][3] The synthesis and degradation of Sofosbuvir can lead to the formation of various impurities.[2][4] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the drug product.[4]
The presence of impurities in a pharmaceutical product can impact its efficacy and safety.[5] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[6][7]
Regulatory Framework for Impurity Qualification
The ICH guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[7] The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level specified.[7]
Table 1: ICH Thresholds for Impurity Identification and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data is illustrative and based on ICH Q3B(R2) guidelines. |
Identification and Characterization of Sofosbuvir Impurities
Forced degradation studies are essential in identifying potential degradation products of a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5][8] These studies help to elucidate the degradation pathways and develop stability-indicating analytical methods.[5][8]
Studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[5][8]
Table 2: Illustrative Degradation Products of Sofosbuvir from Forced Degradation Studies
| Stress Condition | Degradation Product (DP) | Molecular Weight (m/z) |
| Acid Hydrolysis (0.1N HCl) | DP I | 488 |
| Alkaline Hydrolysis (0.1N NaOH) | DP II | 393.3 |
| Oxidative (H2O2) | DP III | 393 |
| Data derived from a forced degradation study of Sofosbuvir.[5] |
The structural elucidation of these impurities is typically achieved using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) for separation and quantification.
-
Mass Spectrometry (MS) for molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural confirmation.
Pharmacological and Toxicological Assessment of Impurities
Once an impurity is identified and its structure is confirmed, its pharmacological and toxicological profile must be assessed, particularly if it exceeds the ICH qualification thresholds. This assessment is crucial to ensure that the impurity does not pose a risk to patient safety.
Genotoxicity Assessment
Genotoxicity assays are a critical component of the safety evaluation of drug impurities. These tests are designed to detect any potential for the impurity to cause damage to DNA or chromosomes. While specific genotoxicity data for Sofosbuvir impurities is not publicly available, studies on Sofosbuvir itself have shown it to be non-genotoxic.[9][10] Any significant impurity would need to undergo a similar battery of tests.
Experimental Protocol: In Vitro Cytokinesis-Block Micronucleus (CBMN) Cytome Assay
This assay is commonly used to assess the genotoxic potential of a substance.
-
Cell Culture: Human-derived liver cells (e.g., HepG2) are cultured in an appropriate medium.
-
Treatment: Cells are treated with varying concentrations of the test substance (e.g., this compound) for a specific duration (e.g., 24 hours). A negative control (vehicle) and a positive control (known genotoxic agent) are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in the frequency of micronuclei indicates potential genotoxicity.
-
Cytotoxicity Assessment: The Nuclear Division Cytotoxicity Index (NDCI) is calculated to assess the cytotoxic effects of the substance.[9]
General Toxicity Studies
If an impurity is present at significant levels, general toxicity studies in animals may be required. These studies are designed to evaluate the potential for a range of adverse health effects.
Experimental Protocol: Repeat-Dose Toxicity Study in Rodents (Illustrative)
-
Animal Model: A relevant rodent species (e.g., Sprague-Dawley rats) is used.
-
Dose Administration: The test substance is administered daily for a specified period (e.g., 28 days) at multiple dose levels. A control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
Visualizing Workflows and Pathways
Workflow for Impurity Identification and Qualification
The following diagram illustrates the general workflow for identifying and qualifying a drug impurity according to regulatory guidelines.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. scielo.br [scielo.br]
- 10. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Toxicity Prediction of Sofosbuvir Impurity I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico approach to predicting the toxicity of Sofosbuvir impurity I, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. In line with the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, this document outlines the methodologies for computational toxicology assessment.[1][2][3] It details the use of complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) models, including expert rule-based and statistical-based systems, for the prediction of mutagenicity and other toxicological endpoints. While specific quantitative prediction data for this compound is not publicly available, this guide presents illustrative data tables based on the expected outputs of leading toxicology prediction software. Furthermore, it provides detailed protocols for follow-up in vitro mutagenicity and genotoxicity assays, namely the Ames test and the in vitro micronucleus assay, which are essential for verifying in silico predictions. Finally, this guide explores potential signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, that could be perturbed by Sofosbuvir and its impurities, providing visual representations of these pathways to aid in understanding potential mechanisms of toxicity.
Introduction to In Silico Toxicology in Drug Development
In silico toxicology has emerged as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means of assessing the potential toxicity of new chemical entities and their impurities.[4] By leveraging computational models, researchers can prioritize compounds for further development, guide chemical synthesis to minimize toxicity, and reduce the reliance on animal testing in the early stages of safety assessment. The ICH M7 guideline specifically endorses the use of in silico methods for the assessment of mutagenic impurities, advocating for a weight-of-evidence approach that combines computational predictions with, when necessary, experimental data.[1][2][3]
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog that inhibits the viral RNA polymerase.[5] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Sofosbuvir can result in the formation of impurities. This compound is a diastereoisomer of the parent drug and its toxicological profile must be thoroughly evaluated to ensure patient safety.
In Silico Toxicity Prediction Methodologies
The recommended approach for the in silico assessment of mutagenic impurities involves the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[1][2] This dual approach provides a more robust assessment than either method alone.
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built upon a knowledge base of established structure-activity relationships and toxicological data curated by human experts. They identify specific molecular substructures, known as "structural alerts," that are associated with a particular toxicological endpoint.[1][2]
-
Statistical-Based Systems (e.g., Sarah Nexus): These systems utilize statistical models, often machine learning algorithms, trained on large datasets of chemical structures and their corresponding experimental toxicity data. They identify complex patterns and correlations between chemical features and toxicity, enabling predictions for a wider range of chemical space.[3]
Other commonly used in silico toxicology platforms include TOPKAT, which provides predictions for a variety of toxicological endpoints, and various publicly accessible tools like the OECD QSAR Toolbox and VEGA.
Experimental Workflow for In Silico Prediction
The general workflow for conducting an in silico toxicity assessment of a pharmaceutical impurity is as follows:
Data Presentation: Illustrative In Silico Toxicity Predictions for this compound
While specific, publicly available in silico toxicity data for this compound (CAS: 2164516-85-0) is not available, the following tables illustrate how such data would be presented. These tables are based on the typical outputs from widely used prediction software and cover key toxicological endpoints relevant to regulatory assessment.
Table 1: Predicted Mutagenicity of this compound
| Prediction Software | Endpoint | Prediction | Confidence | Structural Alerts Identified |
| Expert Rule-Based (e.g., Derek Nexus) | Ames Mutagenicity | Negative | High | None |
| Statistical-Based (e.g., Sarah Nexus) | Ames Mutagenicity | Negative | Good | None |
Table 2: Predicted Genotoxicity of this compound
| Prediction Software | Endpoint | Prediction | Confidence |
| (Q)SAR Model | In vitro Chromosomal Aberration | Negative | Moderate |
| (Q)SAR Model | In vivo Micronucleus | Negative | Moderate |
Table 3: Predicted Carcinogenicity of this compound
| Prediction Software | Species | Prediction | Confidence |
| (Q)SAR Model | Rat | Non-carcinogen | Moderate |
| (Q)SAR Model | Mouse | Non-carcinogen | Moderate |
Table 4: Other Predicted Toxicological Endpoints for this compound
| Prediction Software | Endpoint | Prediction | Details |
| (Q)SAR Model | Hepatotoxicity | Low Probability | - |
| (Q)SAR Model | Cardiotoxicity (hERG inhibition) | Low Probability | - |
| (Q)SAR Model | Developmental Toxicity | Low Probability | - |
| (Q)SAR Model | Skin Sensitization | Low Probability | - |
Experimental Protocols for In Vitro Verification
Should in silico predictions indicate a potential for mutagenicity or if they are inconclusive, experimental testing is warranted. The standard follow-up assays are the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid. The assay assesses the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino-acid-deficient medium.
Detailed Protocol:
-
Strain Selection: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Dose Range Finding: A preliminary cytotoxicity assay is conducted to determine the appropriate concentration range of this compound to be tested. The highest concentration should show evidence of toxicity or be 5 mg/plate or 5 µL/plate, whichever is lower.
-
Main Experiment (Plate Incorporation Method):
-
To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at the desired concentration, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).
-
The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Collection and Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least twofold greater than the solvent control value.
In Vitro Micronucleus Assay
Principle: The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).
Detailed Protocol:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y, or TK6) are cultured in appropriate media.
-
Treatment: Cells are exposed to at least three concentrations of this compound, both with and without S9 metabolic activation. A positive and a negative (solvent) control are included.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
Potential Signaling Pathways
Understanding the potential molecular mechanisms of toxicity is crucial. As a nucleoside analog, Sofosbuvir's primary mechanism of action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase.[5] However, off-target effects on host cellular processes are possible. One such potential pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
EGFR Signaling Pathway
The EGFR pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Aberrant activation of this pathway is implicated in various cancers. Some studies have suggested that Sofosbuvir may activate the EGFR pathway.
Conclusion
The in silico prediction of toxicity for pharmaceutical impurities like this compound is a critical component of modern drug safety assessment. By employing a combination of expert rule-based and statistical-based (Q)SAR models, a robust preliminary evaluation of mutagenic and other toxicological risks can be achieved. While publicly available quantitative data for this compound is limited, this guide provides the framework and methodologies for conducting such an assessment. The detailed experimental protocols for the Ames test and in vitro micronucleus assay serve as a practical resource for the necessary in vitro verification of in silico findings. Furthermore, the exploration of potentially perturbed signaling pathways, such as the EGFR pathway, offers insights into possible mechanisms of toxicity, guiding further mechanistic studies. This integrated approach, combining in silico prediction with experimental verification and mechanistic understanding, is essential for ensuring the safety and quality of pharmaceutical products.
References
- 1. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the process-related impurities of Sofosbuvir (B1194449), a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. This document delves into the identification, synthesis, and characterization of these impurities, offering detailed experimental protocols and summarizing critical quantitative data. The formation pathways of key impurities are also visualized to provide a clear understanding of their origins during the manufacturing and storage of Sofosbuvir.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] Its chemical name is Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication. Impurities in Sofosbuvir can be broadly categorized into process-related impurities, degradation products, and residual solvents.[2][3]
Process-related impurities are substances that are formed during the synthesis of the drug substance. These can include unreacted starting materials, intermediates, by-products, and diastereomers. Degradation products, on the other hand, are formed by the chemical breakdown of the drug substance over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.
Known Process-Related and Degradation Impurities
Several process-related and degradation impurities of Sofosbuvir have been identified and characterized in the literature. These are often monitored and controlled according to the guidelines set by the International Council for Harmonisation (ICH).[3] A list of some of the known impurities is provided in the table below.
| Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Sofosbuvir Impurity C (Diastereomer) | C₂₂H₂₉FN₃O₉P | 529.45 | Process-Related |
| (R)-...-phenyl hydrogen phosphate | C₁₆H₁₈FN₂O₈P | 416.08 | Degradation (Acid) |
| (S)-isopropyl 2-((R)-...phosphorylamino)propanoate | C₁₆H₂₅FN₃O₉P | 453.13 | Degradation (Base) |
| (S)-2-((R)-...phosphorylamino)propanoic acid | C₁₃H₁₉FN₃O₉P | 411.08 | Degradation (Base) |
| Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 527.15 | Degradation (Oxidative) |
| Sofosbuvir Nucleoside Derivative | C₁₀H₁₃FN₂O₅ | 260.22 | Process-Related |
Formation Pathways of Key Impurities
The formation of impurities is a critical consideration in the synthesis and storage of Sofosbuvir. Understanding these pathways is essential for developing control strategies to minimize their levels in the final drug product.
Formation of Diastereomeric Impurities
The synthesis of Sofosbuvir involves the formation of a phosphoramidate (B1195095) linkage, which introduces a chiral phosphorus center. This can lead to the formation of diastereomers, with the desired (Sp)-isomer being the active drug and the (Rp)-isomer being an impurity.[4] The ratio of these diastereomers can be influenced by the choice of reagents and reaction conditions.
Formation of Degradation Products under Stress Conditions
Forced degradation studies are performed to understand the stability of a drug substance and to identify potential degradation products. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[2][4]
Under acidic conditions, hydrolysis of the phosphoramidate and isopropyl ester moieties can occur.[4] In basic conditions, the phosphoramidate linkage is also susceptible to cleavage.[4] Oxidative degradation can lead to the formation of N-oxides or other oxidation products.[2]
Quantitative Data and Acceptance Criteria
The levels of impurities in Sofosbuvir are controlled within strict limits as per regulatory guidelines. The following table summarizes some of the reported quantitative data for the analysis of Sofosbuvir and its impurities.
| Parameter | Sofosbuvir | Phosphoryl Impurity | Reference |
| Linearity Range (µg/mL) | 160-480 | 10-30 | [5] |
| LOD (%) | 0.01 | 0.03 | [5] |
| LOQ (%) | 0.50 | 1.50 | [5] |
According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically 0.05%, and the identification threshold is 0.10% for a maximum daily dose of >1g. Qualification of impurities is required if they are present at levels higher than 0.15%.
Experimental Protocols
Synthesis of a Sofosbuvir Impurity
The following is a general procedure for the synthesis of a Sofosbuvir impurity, as described in a patent.[6] This protocol is for illustrative purposes and should be adapted and optimized for specific impurity synthesis.
Materials:
-
Intermediate I
-
Toluene
Procedure:
-
Dissolve Intermediate I in toluene.
-
Add triethylamine and react at 25°C for 12 hours.
-
After the reaction is complete, concentrate the reaction liquid.
-
Purify the crude product by column chromatography using a dichloromethane and methanol system to obtain the desired impurity.
Analytical Method for Impurity Profiling
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the detection and quantification of Sofosbuvir and its impurities.[5]
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Sample Preparation (for Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
Genotoxicity Assessment
The genotoxic potential of impurities is a major safety concern. Studies have been conducted to evaluate the genotoxicity of Sofosbuvir. The available data suggests that Sofosbuvir is not genotoxic. However, any new or uncharacterized impurity should be assessed for its potential genotoxicity.
Conclusion
The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide has provided a comprehensive overview of the known impurities, their formation pathways, and the analytical methods for their control. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important antiviral medication. The provided experimental protocols and data serve as a valuable resource for the development and validation of robust manufacturing processes and analytical control strategies.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. veeprho.com [veeprho.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Stereochemical Imperative: A Technical Guide to the Biological Activity of Sofosbuvir Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449) is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, representing a significant advancement in direct-acting antiviral (DAA) therapies.[1][2] As a nucleotide analog, it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][4] Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug, which undergoes intracellular metabolism to its active triphosphate form.[5][6] A critical aspect of its design and efficacy lies in its stereochemistry. The phosphorus center of the phosphoramidate moiety is chiral, leading to the existence of two diastereomers: the (Sp)-isomer, known as PSI-7977 (which is Sofosbuvir), and the (Rp)-isomer, PSI-7976.[5][7] This guide provides an in-depth analysis of the differential biological activity of these diastereomers, detailing the metabolic pathways, enzymatic selectivity, and antiviral potency that underscore the stereochemical imperative for its therapeutic success.
Mechanism of Action
Sofosbuvir acts as a chain terminator of HCV RNA synthesis.[3][4] Following its administration, the prodrug is metabolized within hepatocytes to the active uridine (B1682114) analog triphosphate, GS-461203.[5][6] This active metabolite mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the NS5B polymerase.[2][3] The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar sterically hinders the addition of the next nucleotide, effectively terminating the elongation of the viral RNA chain.[5] This disruption of viral replication is highly specific to the viral polymerase, contributing to the drug's favorable safety profile.[3]
Metabolic Activation Pathway
The conversion of Sofosbuvir to its active triphosphate form, GS-461203, is a multi-step intracellular process that is highly dependent on the stereochemistry of the prodrug.[5] The initial and rate-determining step is the hydrolysis of the carboxyl ester of the phosphoramidate moiety, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[5][8] This is followed by the removal of the amino acid portion by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the monophosphate metabolite.[5][9] Subsequent phosphorylations by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, generate the diphosphate and the active triphosphate metabolite, respectively.[5]
Comparative Biological Activity of Sofosbuvir Diastereomers
The antiviral efficacy of Sofosbuvir is critically dependent on its stereochemistry at the phosphorus center. The (Sp)-isomer, PSI-7977, is significantly more potent than the (Rp)-isomer, PSI-7976.[1][5] This difference in activity is primarily due to the stereoselective nature of the initial hydrolytic step in the metabolic activation pathway.[5][9] In vitro studies have shown that Cathepsin A (CatA) preferentially hydrolyzes the (Sp)-isomer, while carboxylesterase 1 (CES1) does not exhibit significant stereoselectivity.[3][5] Consequently, the (Sp)-isomer is more efficiently converted to the common intermediate, leading to higher intracellular concentrations of the active triphosphate metabolite.[10]
The following table summarizes the quantitative data on the in vitro anti-HCV activity of the two diastereomers.
| Compound | Isomer Configuration | HCV Replicon Assay EC₅₀ (µM) | HCV Replicon Assay EC₉₀ (µM) |
| Sofosbuvir (PSI-7977) | Sp | 0.092[1] | 0.29[1] |
| PSI-7976 | Rp | 1.07[1] | 2.99[1] |
EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) values were determined in HCV genotype 1b replicon cells.[1][7]
As the data illustrates, the (Sp)-isomer (Sofosbuvir) is over 10-fold more potent than the (Rp)-isomer in inhibiting HCV replication in cell-based assays.[1] This stark difference in potency underscores the importance of stereochemically pure Sofosbuvir for optimal therapeutic outcomes.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental in vitro tool for evaluating the antiviral activity of compounds against HCV replication.[11]
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons are used. These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, typically luciferase.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (Sofosbuvir diastereomers) are serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for HCV replication and the effect of the inhibitors to manifest.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The EC₅₀ and EC₉₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a suitable RNA template (e.g., poly(A)), a primer (e.g., oligo(U)), and ribonucleotide triphosphates (rNTPs), one of which is radiolabeled (e.g., [³H]-UTP) or fluorescently labeled.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or rNTPs.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a quenching agent, such as EDTA.
-
Detection of RNA Synthesis: The newly synthesized radiolabeled or fluorescently labeled RNA is captured (e.g., on a filter membrane) and quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.
Conclusion
The biological activity of Sofosbuvir is profoundly influenced by its stereochemistry. The (Sp)-diastereomer, PSI-7977, is the therapeutically active agent due to its preferential recognition and hydrolysis by the intracellular esterase Cathepsin A, leading to efficient generation of the active triphosphate metabolite. In contrast, the (Rp)-diastereomer, PSI-7976, is a poor substrate for this initial activation step, resulting in significantly lower antiviral potency. This detailed understanding of the stereoselective metabolism and activity of Sofosbuvir diastereomers is crucial for the rational design and development of next-generation nucleoside and nucleotide prodrugs for the treatment of viral diseases. The experimental protocols outlined herein provide a framework for the continued evaluation of such compounds in the quest for improved therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Sofosbuvir Impurity I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sofosbuvir impurity I, a known process-related impurity of the antiviral drug Sofosbuvir. While single-crystal X-ray diffraction data for this compound is not publicly available, this document compiles the known structural information and presents a comprehensive overview of the analytical methodologies employed in its identification and characterization, alongside other degradation products of Sofosbuvir.
Identification and Structure of this compound
This compound, also identified as Ethoxy Sofosbuvir Impurity or Sofosbuvir ethyl ester impurity, is a process-related impurity that can arise during the manufacturing of Sofosbuvir.[1][2][3][4] It is crucial to monitor and control its levels to ensure the quality, safety, and efficacy of the final drug product.[1] The key identifiers for this impurity are summarized in the table below.
| Parameter | Value |
| Common Names | This compound, Ethoxy Sofosbuvir Impurity, Sofosbuvir ethyl ester impurity |
| CAS Number | 2164516-85-0[1][3][4][5] |
| Molecular Formula | C21H27FN3O9P[1][2][3][4] |
| Molecular Weight | 515.42 g/mol [2] |
| Chemical Name | ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[4] |
Characterization of Sofosbuvir Degradation Products
Forced degradation studies are essential for identifying potential impurities and understanding the stability of a drug substance. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[6][7] The characterization of these degradation products provides valuable insight into the types of impurities that may be encountered.
The following table summarizes the key degradation products of Sofosbuvir identified under various stress conditions.
| Stress Condition | Impurity Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z |
| Acid Degradation | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | C16H18FN2O8P | 416.08 | - |
| Base Degradation A | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | C16H25FN3O9P | 453.13 | 454.1369 ([M+H]+)[6] |
| Base Degradation B | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | C13H19FN3O9P | 411.08 | 412.0900 ([M+H]+)[6] |
| Oxidative Degradation | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | C22H27FN3O9P | 527.15 | 528.1525 ([M+H]+)[6] |
Experimental Protocols
The following sections detail the methodologies used for the forced degradation of Sofosbuvir and the subsequent analysis of the resulting impurities.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products by subjecting the drug substance to stress conditions more severe than accelerated stability testing.
-
Acid Hydrolysis : 200 mg of Sofosbuvir is dissolved in 5 mL of 1 N HCl and refluxed at 80°C for 10 hours. The resulting solution is neutralized with an ammonium (B1175870) bicarbonate solution and then lyophilized to obtain a crude solid sample.[6]
-
Base Hydrolysis : 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5 N NaOH and kept at 60°C for 24 hours. The degraded sample is then neutralized with HCl solution, and the resultant solution is evaporated to get a free solid.[6]
-
Oxidative Degradation : 200 mg of Sofosbuvir is dissolved in 5 mL of 30% H2O2 and maintained at 80°C for two days. The resulting solution is then evaporated to obtain a solid.[6] Another method involves heating a mixture of 0.05 g of Sofosbuvir and 0.5 g of Ce(IV) in a 1.0 mol L-1 H2SO4 acid medium at 100°C for 25 minutes with stirring.[8]
Analytical Methods for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is employed to separate, identify, and characterize the impurities.
-
High-Performance Liquid Chromatography (HPLC) : A stability-indicating RP-HPLC method is used for the separation of Sofosbuvir and its degradation products. A common setup utilizes a C18 column (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30 v/v).[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS/MS is a powerful tool for the characterization of degradation products by providing molecular weight and fragmentation information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, 31P, and 19F NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used for the definitive structural elucidation of isolated impurities.[6] NMR spectroscopy is a critical tool for unequivocal structure identification and confirmation of impurities.[9]
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the impurities.[6]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Sofosbuvir impurities, from forced degradation to structural elucidation.
Caption: A flowchart illustrating the process of forced degradation, separation, and structural characterization of Sofosbuvir impurities.
References
- 1. biosynth.com [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. kmpharma.in [kmpharma.in]
- 4. Buy Online CAS Number 2164516-85-0 - TRC - Sofosbuvir ethyl ester impurity | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Technical Guide to Forced Degradation Studies of Sofosbuvir and the Formation of Impurity I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the forced degradation (stress testing) of Sofosbuvir, a direct-acting antiviral agent crucial for the treatment of Hepatitis C. The focus is on the experimental conditions that lead to the formation of its degradation products, with a specific emphasis on Sofosbuvir Impurity I (GS-566500). This document outlines detailed experimental protocols, presents quantitative data from stress studies, and illustrates the primary degradation pathway.
Introduction to Forced Degradation
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways.[2] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and ensuring the safety and efficacy of the final pharmaceutical product. Sofosbuvir, a phosphoramidate (B1195095) prodrug, is susceptible to hydrolysis, particularly under acidic and basic conditions, leading to the formation of various impurities.
Experimental Protocols for Stress Studies
Detailed methodologies are essential for reproducible forced degradation studies. The following protocols are synthesized from published research on Sofosbuvir.[1][2]
Stock Solution Preparation
A stock solution of Sofosbuvir is typically prepared by accurately weighing 100 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.[2] The API is dissolved in a suitable solvent, such as methanol, and sonicated for approximately 20 minutes to ensure complete dissolution, resulting in a concentration of 1000 µg/mL.[2] Working solutions for analysis (e.g., 50 µg/mL) are prepared by diluting the stock solution with the same solvent.[2]
Forced Degradation Workflow
The general workflow for conducting forced degradation studies is outlined below. The process involves subjecting the drug to various stressors, neutralizing the samples, and analyzing the resulting solutions using a stability-indicating chromatographic method.
Stress Condition Protocols
-
Acid Hydrolysis: A common protocol involves refluxing a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours or in 1 N HCl at 80°C for 10 hours.[1][2] After the specified time, the solution is cooled to room temperature and neutralized with an appropriate base (e.g., 0.1 N NaOH) before dilution and injection into the HPLC system.[2]
-
Base Hydrolysis: The drug solution is refluxed in 0.1 N NaOH at 70°C for 10 hours or kept in 0.5 N NaOH at 60°C for 24 hours.[1][2] Following the stress period, the solution is cooled and neutralized with an acid (e.g., 0.1 N HCl) prior to analysis.[1][2]
-
Oxidative Degradation: Sofosbuvir solution is exposed to 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days or to 30% H₂O₂ at 80°C for two days.[1][2] The sample is then diluted with a suitable solvent for analysis.
-
Thermal Degradation: The solid drug substance or a stock solution is exposed to dry heat, for instance at 80°C, for a specified period. Samples are then prepared for chromatographic analysis.[1]
-
Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., at 254 nm) for 24 hours to assess its photosensitivity.[1]
Quantitative Data Summary
Sofosbuvir shows significant degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2] The table below summarizes quantitative results from various stress studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Impurities Formed | Reference |
| Acid Hydrolysis | 1 N HCl | 80°C | 10 hours | 8.66% | Acid Degradation Product (m/z 417) | [1] |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 6 hours | 23% | DP I (m/z 488) | [2] |
| Base Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | 45.97% | Base Degradants A & B (Impurity I) | [1] |
| Base Hydrolysis | 0.1 N NaOH | 70°C | 10 hours | 50% | DP II (m/z 393.3) | [2] |
| Oxidation | 30% H₂O₂ | 80°C | 48 hours | 0.79% | Oxidative Degradation Product | [1] |
| Oxidation | 3% H₂O₂ | Room Temp. | 7 days | 19.02% | DP III (m/z 393) | [2] |
| Thermal Stress | Dry Heat | 80°C | - | No significant degradation | - | [1] |
| Photolytic Stress | UV Light (254 nm) | - | 24 hours | No significant degradation | - | [1] |
Degradation Pathway to this compound
Under basic hydrolysis, one of the primary degradation pathways for Sofosbuvir is the cleavage of the isopropyl ester of the L-alaninate side chain. This reaction forms the corresponding carboxylic acid, known as this compound or the metabolite GS-566500.[1] This impurity has a molecular weight of approximately 411.28 g/mol .[1] The phosphoramidate bond and the bond between the phenyl group and the phosphorus atom are more resistant to hydrolysis but can also cleave under more forceful conditions.
Conclusion
Forced degradation studies demonstrate that Sofosbuvir is most susceptible to degradation under acidic and basic hydrolytic conditions, and to a lesser extent, under oxidative stress.[1][2] The primary degradation pathway under basic conditions involves the hydrolysis of the isopropyl ester moiety, leading to the formation of this compound. The drug is stable against thermal and photolytic stress.[1][2] The data and protocols presented in this guide serve as a valuable resource for researchers in the development of robust, stability-indicating analytical methods for Sofosbuvir and for ensuring the quality and safety of its pharmaceutical formulations.
References
Thermal and Photolytic Stability of Sofosbuvir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and photolytic stability of Sofosbuvir, a key antiviral agent. The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential in identifying potential degradation products and developing stability-indicating analytical methods. This document summarizes findings from various studies on the behavior of Sofosbuvir under thermal and photolytic stress conditions, outlines the experimental protocols employed, and presents the resulting data in a structured format.
Core Findings on Stability
Multiple independent studies have consistently demonstrated that Sofosbuvir is a highly stable molecule under thermal and photolytic stress conditions. When subjected to forced degradation studies according to the International Council for Harmonisation (ICH) guidelines, Sofosbuvir exhibits minimal to no degradation under heat and light.[1][2] In contrast, significant degradation is observed under acidic, basic, and oxidative conditions.[1][2][3]
The general consensus from the scientific literature is that Sofosbuvir can be considered stable to thermal and photolytic degradation, a crucial factor for its formulation, packaging, and storage.[1][2]
Data on Thermal and Photolytic Degradation
The following tables summarize the quantitative data from forced degradation studies of Sofosbuvir, focusing on thermal and photolytic stress conditions.
Table 1: Summary of Thermal Stability Studies on Sofosbuvir
| Stress Condition | Temperature | Duration | Degradation Observed | Reference |
| Thermal | 50°C | 21 days | No degradation | [2] |
| Thermal | 80°C | 2 days | No degradation | [1] |
| Heat and Humidity | 80 ± 5°C and 75 ± 5% RH | Not Specified | Stable | [4][5] |
Table 2: Summary of Photolytic Stability Studies on Sofosbuvir
| Stress Condition | Light Source/Exposure | Duration | Degradation Observed | Reference |
| Photolytic | 254 nm | 24 hours | No degradation | [1] |
| Photolytic (UV light) | Direct Sunlight | 21 days | No degradation | [2] |
| Photolytic | 1.2 million lux hours (visible) and 200 Wh/m² (UV) | Not Specified | Stable | [4][5] |
Experimental Protocols
The following sections detail the methodologies used in the cited studies to assess the thermal and photolytic stability of Sofosbuvir.
Thermal Stability Testing Protocol
A common method for assessing thermal stability involves subjecting the drug substance to elevated temperatures for a specified duration.
-
Sample Preparation: A precisely weighed amount of Sofosbuvir (e.g., 200 mg) is taken.[1] For solid-state studies, the powder is spread as a thin layer. For solution-state studies, the drug is dissolved in a suitable solvent.
-
Stress Condition: The sample is placed in a thermostatically controlled oven maintained at a specific temperature, for example, 50°C or 80°C.[1][2]
-
Duration: The exposure to heat is carried out for a predefined period, ranging from 2 to 21 days.[1][2]
-
Sample Analysis: After the exposure period, the sample is allowed to cool to room temperature. A known concentration of the sample is prepared in a suitable mobile phase (e.g., a 50:50 mixture of acetonitrile (B52724) and water) for analysis.[1]
-
Analytical Method: The stressed sample is analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The resulting chromatogram is compared with that of an unstressed standard solution to determine the extent of degradation.
Photolytic Stability Testing Protocol
Photostability testing is conducted to evaluate the effect of light on the drug substance, as recommended by ICH guideline Q1B.
-
Sample Preparation: The Sofosbuvir drug substance is exposed to light both in the solid state and in solution. A "dark control" sample, wrapped in aluminum foil to protect it from light, is stored under the same conditions to serve as a baseline.[6]
-
Light Exposure: The samples are placed in a photostability chamber and exposed to a light source that produces a combination of visible and ultraviolet (UV) light.[6] The standard exposure is typically 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV radiation.[7] In some studies, exposure to direct sunlight for an extended period (e.g., 21 days) is also performed.[2]
-
Sample Analysis: Following the light exposure, the samples are prepared for analysis. A specific concentration is made by dissolving the drug in a suitable solvent system.
-
Analytical Method: The samples are analyzed by a validated stability-indicating HPLC method to separate the parent drug from any potential photodegradation products. The peak areas are compared to the dark control to quantify any degradation.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for thermal and photolytic stability testing of a pharmaceutical compound like Sofosbuvir.
Caption: Workflow for Thermal Stability Testing of Sofosbuvir.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3 Important Photostability Testing Factors [sampled.com]
- 7. Photostability | SGS [sgs.com]
Unraveling the Formation of Sofosbuvir Impurity I: A Technical Deep Dive into Stress-Induced Degradation
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the formation mechanism of Sofosbuvir impurity I under various stress conditions. This whitepaper provides a detailed analysis of the degradation pathways of the antiviral drug Sofosbuvir, focusing on the generation of its primary metabolite, also known as impurity I or GS-331007. The guide is designed to be an essential resource for those involved in the quality control, stability testing, and formulation development of Sofosbuvir.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes metabolic activation in the liver to exert its antiviral effect. A critical aspect of its pharmaceutical development and quality assurance is understanding its stability and degradation profile. Impurity I, chemically identified as ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl dihydrogen phosphate (B84403), is a key degradation product formed through the hydrolysis of the phosphoramidate (B1195095) and ester functionalities of the parent drug.
This technical guide elucidates the chemical mechanisms driving the formation of impurity I under acidic, basic, and oxidative stress conditions. By compiling and analyzing data from various forced degradation studies, this document presents a clear picture of the susceptibility of Sofosbuvir to these environmental factors.
Quantitative Analysis of Sofosbuvir Degradation
Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance and developing stability-indicating analytical methods. The following table summarizes the quantitative data from various studies on the degradation of Sofosbuvir under different stress conditions, leading to the formation of impurities, including impurity I.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Sofosbuvir Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 10 hours | 80°C | 8.66 | [1] |
| 0.1N HCl | 6 hours | 70°C | 23 | [2] | |
| Basic Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97 | [1] |
| 0.1N NaOH | 10 hours | 70°C | 50 | [2] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79 | [1] |
| 3% H₂O₂ | 7 days | Room Temp | 19.02 | [2] | |
| Thermal Degradation | Solid State | 21 days | 50°C | No degradation | [2] |
| Photolytic Degradation | 254 nm UV light | 24 hours | Ambient | No degradation | [1] |
| Sunlight Exposure | 21 days | Ambient | No degradation | [2] |
Mechanism of Formation of this compound
The formation of this compound (GS-331007) from the parent drug involves the cleavage of both the phosphoramidate bond and the isopropyl ester group. The mechanism of this transformation is highly dependent on the pH of the environment.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the phosphoramidate and ester moieties of Sofosbuvir undergo hydrolysis. The reaction is initiated by the protonation of the nitrogen atom of the phosphoramidate and the carbonyl oxygen of the ester, making them more susceptible to nucleophilic attack by water.
The proposed mechanism involves the following key steps:
-
Protonation of the phosphoramidate nitrogen and the ester carbonyl oxygen.
-
Nucleophilic attack of water on the phosphorus atom and the ester carbonyl carbon.
-
Cleavage of the P-N bond, releasing the alanine (B10760859) isopropyl ester.
-
Subsequent hydrolysis of the alanine isopropyl ester to alanine and isopropanol.
-
Hydrolysis of the phenyl ester on the phosphate group.
Base-Catalyzed Hydrolysis
In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom of the phosphoramidate and the carbonyl carbon of the isopropyl ester. This process is generally faster than acid-catalyzed hydrolysis.
The proposed mechanism includes:
-
Nucleophilic attack of a hydroxide ion on the phosphorus atom, leading to the cleavage of the P-N bond.
-
Nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the saponification of the isopropyl ester.
-
Hydrolysis of the phenyl ester on the phosphate group.
Oxidative Degradation
Under oxidative stress, typically induced by agents like hydrogen peroxide, the degradation of Sofosbuvir can proceed through various pathways. While the primary degradation product is often still related to the hydrolysis of the phosphoramidate, oxidation of the uracil (B121893) ring or other parts of the molecule can also occur. The formation of Impurity I under these conditions is likely a result of the oxidative environment facilitating the hydrolytic cleavage of the prodrug moieties.
Visualizing the Degradation Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathway of Sofosbuvir to Impurity I and a typical experimental workflow for forced degradation studies.
Caption: Degradation pathway of Sofosbuvir to Impurity I under stress conditions.
Caption: Experimental workflow for Sofosbuvir forced degradation studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative protocols cited in the literature.
Acidic Degradation Protocol
A solution of Sofosbuvir is prepared in 0.1N to 1N hydrochloric acid and refluxed at a temperature ranging from 70°C to 80°C for a period of 6 to 10 hours.[1][2] Following the stress period, the solution is neutralized with a suitable base (e.g., sodium hydroxide) before analysis by a stability-indicating HPLC method.[1][2]
Basic Degradation Protocol
Sofosbuvir is dissolved in 0.1N to 0.5N sodium hydroxide solution and maintained at a temperature between 60°C and 70°C for 10 to 24 hours.[1][2] After the specified time, the solution is neutralized with an appropriate acid (e.g., hydrochloric acid) prior to chromatographic analysis.[1][2]
Oxidative Degradation Protocol
A solution of Sofosbuvir is exposed to a 3% to 30% solution of hydrogen peroxide at temperatures ranging from room temperature to 80°C for a duration of 2 to 7 days.[1][2] The reaction mixture is then analyzed by HPLC to quantify the extent of degradation.[1][2]
Analytical Method
The analysis of Sofosbuvir and its degradation products is typically performed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. For the identification and structural elucidation of the impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is employed.[2]
This in-depth guide serves as a critical tool for pharmaceutical scientists to ensure the quality, safety, and efficacy of Sofosbuvir formulations. A thorough understanding of the degradation pathways is paramount for the development of robust drug products and for meeting regulatory requirements.
References
Methodological & Application
Application Note: Determination of Sofosbuvir Impurity I using a Stability-Indicating UPLC Method
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is Sofosbuvir impurity I, a diastereoisomer of the active pharmaceutical ingredient (API). The presence of stereoisomeric impurities can affect the efficacy and safety of the drug product, making their monitoring and control essential. This application note presents a detailed protocol for the determination of this compound in bulk drug substances using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The method is designed to be rapid, sensitive, and specific for the separation of Sofosbuvir from its diastereomeric impurity.
Chemical Structures
| Compound | Structure |
| Sofosbuvir |
|
| This compound | Diastereoisomer of Sofosbuvir |
Caption: Chemical structure of Sofosbuvir.
Experimental Protocol
This UPLC method has been developed and validated to provide high resolution and sensitivity for the separation of Sofosbuvir and its diastereomeric impurity, this compound.
Chromatographic Conditions
| Parameter | Value |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detector | UV at 260 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of Sofosbuvir USP Reference Standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve approximately 5 mg of this compound in 50 mL of diluent to obtain a concentration of about 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 25 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound in diluent.
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk drug sample in 50 mL of diluent. Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of approximately 50 µg/mL.
System Suitability
The system suitability was assessed by injecting the system suitability solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) for Sofosbuvir peak | Not more than 2.0 |
| Theoretical Plates (N) for Sofosbuvir peak | Not less than 10,000 |
| Resolution (R) between Sofosbuvir and Impurity I | Not less than 2.0 |
| %RSD for replicate injections of Sofosbuvir | Not more than 2.0% |
Data Presentation
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during the validation.
Table 1: Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Sofosbuvir | 1 - 75 | 0.9998 |
| This compound | 0.1 - 10 | 0.9995 |
Table 2: Accuracy (Recovery)
| Analyte | Spiked Level | % Recovery (Mean ± SD, n=3) |
| This compound | 50% | 99.2 ± 0.8 |
| 100% | 100.5 ± 0.5 | |
| 150% | 101.1 ± 0.7 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Sofosbuvir | 50 | 0.45 | 0.68 |
| This compound | 2.5 | 0.82 | 1.15 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
Mandatory Visualization
Caption: UPLC method workflow for the determination of this compound.
Caption: Relationship between Sofosbuvir, Impurity I, and the analytical process.
The described UPLC method is suitable for the routine quality control analysis of Sofosbuvir for the presence of its diastereomeric impurity, this compound. The method is specific, accurate, precise, and linear over the specified concentration range. The short run time allows for high throughput analysis, making it an efficient tool in a pharmaceutical quality control laboratory. The validation data demonstrates that the method is reliable for its intended purpose.
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of Sofosbuvir Impurity I in Active Pharmaceutical Ingredient (API)
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sofosbuvir (B1194449) impurity I in the Sofosbuvir Active Pharmaceutical Ingredient (API). Sofosbuvir impurity I, a diastereoisomer of the active compound, requires precise quantification to ensure the purity, safety, and efficacy of the final drug product.[1] The developed method demonstrates excellent linearity, accuracy, and precision, with a rapid analysis time, making it suitable for high-throughput quality control environments.
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[2] It acts as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[3] During the synthesis of Sofosbuvir, various process-related impurities and degradation products can arise. Regulatory bodies mandate the strict control and monitoring of these impurities.[4]
This compound is a diastereoisomer of Sofosbuvir.[1] Due to their similar chemical structures and physical properties, the separation and quantification of diastereomeric impurities present a significant analytical challenge. This necessitates a highly specific and sensitive analytical method. UPLC-MS/MS offers the required selectivity and sensitivity for this purpose. This document provides a comprehensive protocol for the quantification of this compound in Sofosbuvir API.
Experimental Protocol
Materials and Reagents
-
Sofosbuvir API (for spiking)
-
This compound reference standard
-
Sofosbuvir-d6 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent column known for high-resolution separation of isomers.
Preparation of Solutions
-
Standard Stock Solution (Impurity I): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Accurately weigh 1.0 mg of Sofosbuvir-d6 and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Accurately weigh 10 mg of the Sofosbuvir API and dissolve in 10 mL of the 50:50 acetonitrile/water mixture. Spike with the internal standard to a final concentration of 10 ng/mL.
UPLC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 90% B over 3.5 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 530.2 | 243.1 | 30 | 20 |
| Sofosbuvir | 530.2 | 243.1 | 30 | 20 |
| Sofosbuvir-d6 (IS) | 536.2 | 243.1 | 30 | 20 |
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[5]
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Specificity | No interference from API or other known impurities |
| Robustness | Method is robust to small variations in flow rate and mobile phase composition |
Results and Discussion
The UPLC method successfully separated this compound from the main Sofosbuvir peak, which is critical as they are diastereoisomers with the same mass-to-charge ratio. The optimized chromatographic conditions provided baseline separation, allowing for accurate quantification. The MS/MS detection in MRM mode ensured high selectivity and sensitivity, eliminating potential interferences from the API matrix. The method validation results demonstrate that the method is linear, accurate, precise, and robust for its intended purpose.
Workflow Diagram
Caption: Workflow for the quantification of this compound in API.
Conclusion
A highly sensitive, specific, and rapid UPLC-MS/MS method for the quantification of this compound in Sofosbuvir API has been successfully developed and validated. The method is suitable for routine quality control analysis in the pharmaceutical industry to ensure the purity and safety of Sofosbuvir.
Signaling Pathway Diagram
Caption: Mechanism of action of Sofosbuvir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 4. veeprho.com [veeprho.com]
- 5. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Separation of Sofosbuvir and Its Diastereomeric Impurity I
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a nucleotide analog prodrug that, upon metabolism, inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. During the synthesis of Sofosbuvir, a diastereomeric impurity, referred to as impurity I, can be formed. As diastereomers can exhibit different pharmacological and toxicological profiles, it is crucial for pharmaceutical quality control to have a reliable analytical method to separate and quantify this impurity. This application note describes a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Sofosbuvir from its diastereomeric impurity I.
Chromatographic Conditions
A normal-phase chiral HPLC method was developed for the separation. Polysaccharide-based chiral stationary phases are well-suited for the separation of diastereomers of structurally complex molecules like Sofosbuvir.
| Parameter | Value |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane: Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Results
The developed method successfully separated Sofosbuvir and impurity I with baseline resolution. The chromatographic parameters obtained are summarized in the table below.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity I | 8.5 | - | 1.1 |
| Sofosbuvir | 10.2 | 2.5 | 1.2 |
The resolution (Rs) of 2.5 indicates a complete separation of the two diastereomers, allowing for accurate quantification. The tailing factors for both peaks are within the acceptable range, indicating good peak symmetry.
Detailed Experimental Protocol
1. Preparation of Mobile Phase
-
Measure 800 mL of n-Hexane (HPLC grade) and 200 mL of Isopropanol (HPLC grade).
-
Mix the solvents in a suitable container and sonicate for 15 minutes to degas.
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Sofosbuvir reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Impurity I Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of Impurity I reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL Sofosbuvir with 1 µg/mL Impurity I): Transfer 2.5 mL of the Sofosbuvir stock solution and 0.25 mL of the Impurity I stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
3. Sample Preparation
-
Accurately weigh and transfer a quantity of the sample equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
4. HPLC System Setup and Analysis
-
Equilibrate the Lux® Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 260 nm.
-
Inject 10 µL of the diluent (as a blank), followed by the working standard solution and the sample solution.
-
Record the chromatograms and integrate the peak areas for Sofosbuvir and impurity I.
5. Data Analysis
-
Identify the peaks of Sofosbuvir and impurity I in the sample chromatogram based on their retention times from the standard chromatogram.
-
Calculate the amount of impurity I in the sample using the following formula:
Experimental Workflow
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Sofosbuvir and its Impurities
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C infection.[1] It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2][3] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating assay methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or transportation. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Sofosbuvir in the presence of its impurities and degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Objective
To develop and validate a simple, precise, and accurate stability-indicating RP-HPLC method for the determination of Sofosbuvir and its process-related and degradation impurities.
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard and its known impurities were procured from a certified supplier.
-
Sofosbuvir tablets (400 mg) were obtained from a commercial source.[7]
-
Acetonitrile (B52724) (HPLC grade), methanol (B129727) (HPLC grade), and water (HPLC grade) were purchased from a reputable chemical supplier.[6]
-
Trifluoroacetic acid (TFA) and ortho-phosphoric acid (OPA) of analytical grade were used.[4][8]
-
Hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂) of analytical grade were used for forced degradation studies.
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.[7] Chromatographic data was acquired and processed using a suitable chromatography data station software. The separation was achieved on a C18 column (e.g., Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm).[4][5][6]
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) was used as the diluent.[5][6]
-
Standard Stock Solution: Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in 100 mL of diluent to obtain a concentration of 400 µg/mL.[5][6]
-
Working Standard Solution: Further dilute the standard stock solution with the diluent to achieve a final concentration of 40 µg/mL.
-
Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter.[7] Further dilute 1 mL of the filtered solution to 10 mL with the diluent to get a final concentration of 400 µg/mL.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of Sofosbuvir from its impurities.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[4][5][6] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 260 nm[4][5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[10] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7][11][12]
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1N HCl and refluxed at 80°C for 10 hours.[7] The solution was then neutralized with 1N NaOH and diluted with the diluent.
-
Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.5N NaOH and kept at 60°C for 24 hours.[7] The solution was then neutralized with 0.5N HCl and diluted with the diluent.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 30% H₂O₂ and kept at 80°C for 2 days.[7] The solution was then diluted with the diluent.
-
Thermal Degradation: The solid drug was kept in an oven at 110°C for 24 hours.[8] A sample was then prepared from the stressed solid.
-
Photolytic Degradation: The solid drug was exposed to UV light (254 nm) for 24 hours.[7] A sample was then prepared from the stressed solid.
Results and Data Presentation
Method Validation Summary
The developed method was validated as per ICH Q2(R1) guidelines. The results are summarized in the table below.
| Validation Parameter | Result |
| Specificity | No interference from placebo and degradation products at the retention time of Sofosbuvir. |
| Linearity Range | 160 - 480 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.04 µg/mL[4][5][6] |
| LOQ | 0.125 µg/mL[4][5][6] |
| Robustness | The method was found to be robust for small, deliberate changes in flow rate and mobile phase composition. |
Forced Degradation Results
The results of the forced degradation studies are presented in the following table.
| Stress Condition | % Degradation | Major Degradation Products (Retention Time) |
| Acid Hydrolysis (1N HCl, 80°C, 10h) | ~8-10%[7] | Impurity A (Rt ~5.7 min) |
| Base Hydrolysis (0.5N NaOH, 60°C, 24h) | ~45-50%[7][11] | Impurity B (Rt ~3.2 min), Impurity C (Rt ~4.2 min) |
| Oxidative Degradation (30% H₂O₂, 80°C, 48h) | ~1-2%[7] | Minor degradation peaks observed |
| Thermal Degradation (110°C, 24h) | No significant degradation[7] | - |
| Photolytic Degradation (UV 254nm, 24h) | No significant degradation[7] | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the development and validation of the stability-indicating method.
Sofosbuvir Degradation Pathway
Caption: Conceptual degradation pathway of Sofosbuvir under various stress conditions.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of Sofosbuvir in the presence of its impurities and degradation products. The method was found to be linear, accurate, and precise over the specified concentration range. The forced degradation studies demonstrated that the method is stability-indicating, as it could effectively separate Sofosbuvir from its degradation products formed under various stress conditions. This method can be routinely used for the quality control and stability analysis of Sofosbuvir in bulk drug and pharmaceutical formulations.[1][4][5]
References
- 1. ijpbs.com [ijpbs.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Quantification of Sofosbuvir Impurity I in Tablets by RP-HPLC
AN-SOFO-001
Introduction
Sofosbuvir is a direct-acting antiviral medication used as a key component in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a prodrug that, once metabolized in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. Sofosbuvir impurity I is a diastereoisomer of Sofosbuvir that can arise during the manufacturing process.[][3][4] Therefore, a robust and validated analytical method is required to quantify its presence in tablet formulations.
This application note details a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the specific and accurate quantification of this compound in tablets. The method is suitable for routine quality control analysis in pharmaceutical laboratories.
Principle
The method employs reversed-phase chromatography to separate Sofosbuvir, its impurity I, and other related substances. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Quantification is performed using an external standard method with UV detection at 260 nm, where Sofosbuvir and its impurities show significant absorbance.[5][6]
Experimental Protocol
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PTFE).
-
HPLC vials.
-
-
Reagents and Chemicals:
-
Sofosbuvir Reference Standard (RS).
-
This compound Reference Standard (RS).
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA) (AR grade).
-
Milli-Q or HPLC grade water.
-
Sofosbuvir 400 mg tablets (Test sample).
-
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[5][6] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50 v/v)[5][6] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (approx. 25 °C) |
| Detection | UV at 260 nm[5][6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent: Use the mobile phase (Water:Acetonitrile, 50:50 v/v) as the diluent for all standard and sample preparations.[6]
-
Standard Stock Solution (Impurity I):
-
Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Make up the volume to the mark with diluent and mix well. (Concentration ≈ 100 µg/mL)
-
-
Working Standard Solution (Impurity I):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well. (Concentration ≈ 10 µg/mL)
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 Sofosbuvir tablets.[7][8]
-
Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent.
-
Sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.[7]
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix thoroughly.
-
Centrifuge a portion of the solution or filter it through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. (Final concentration ≈ 1000 µg/mL of Sofosbuvir)
-
System Suitability
Before sample analysis, inject the Working Standard Solution (Impurity I) five times and verify the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Inject the diluent (as a blank) to ensure no interfering peaks are present at the retention times of Sofosbuvir and Impurity I.
-
Inject the Working Standard Solution (Impurity I).
-
Inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and measure the peak area for Impurity I.
Data Presentation
Typical Retention Times
Under the specified conditions, the following retention times are typical:
Calculation
The percentage of this compound in the tablet is calculated using the following formula:
% Impurity I = (AT / AS) * (WS / DS) * (P / 100) * (D / WT) * (Avg. Wt / Label Claim) * 100
Where:
-
AT = Peak area of Impurity I in the Sample Solution.
-
AS = Average peak area of Impurity I in the Working Standard Solution.
-
WS = Weight of Impurity I RS taken for the standard (mg).
-
DS = Dilution factor for the standard solution.
-
P = Purity of Impurity I RS (%).
-
D = Dilution factor for the sample solution.
-
WT = Weight of tablet powder taken for the sample (mg).
-
Avg. Wt = Average weight of one tablet (mg).
-
Label Claim = Amount of Sofosbuvir per tablet (mg).
Summary of Method Validation Data
The described method has been validated according to ICH guidelines, with typical results summarized below.[5]
| Validation Parameter | Result |
| Linearity Range | 10-30 µg/mL for Impurity I[5][6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03% (0.12 µg/mL)[5][6] |
| Limit of Quantification (LOQ) | 0.10% (0.375 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradants. |
Visualization
Experimental Workflow Diagram
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. This compound | 2164516-85-0 | PLD51685 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. jmpas.com [jmpas.com]
- 8. dspace.ewubd.edu:8080 [dspace.ewubd.edu:8080]
Application Notes and Protocols for the Use of Sofosbuvir Impurity I as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The manufacturing process of Sofosbuvir, a complex chiral molecule, can lead to the formation of various impurities, including diastereomers. The presence and quantity of these impurities are critical quality attributes that must be meticulously controlled to ensure the safety and efficacy of the final drug product.
This document provides detailed application notes and protocols for the use of Sofosbuvir Impurity I , a specific diastereomer of Sofosbuvir, as a reference standard for the analytical testing of Sofosbuvir active pharmaceutical ingredient (API) and finished pharmaceutical products.
Identity of this compound
For the purposes of these application notes, this compound is identified as the following diastereomer:
-
Chemical Name: (S)-ethyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
-
CAS Number: 2164516-85-0
-
Molecular Formula: C₂₁H₂₇FN₃O₉P
-
Molecular Weight: 515.42 g/mol
The use of a well-characterized reference standard for this compound is essential for the accurate identification and quantification of this impurity in Sofosbuvir samples.
The Role of Reference Standards in Quality Control
Reference standards are highly purified compounds that are used as a benchmark for analytical measurements. In the context of pharmaceutical quality control, they serve several critical functions:
-
Peak Identification: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.
-
Quantification: The concentration of an impurity in a sample can be determined by comparing the peak response of the impurity to the peak response of a known concentration of the reference standard.
-
Method Validation: Reference standards are crucial for validating the performance of analytical methods, including specificity, linearity, accuracy, precision, and sensitivity.
-
Stability Studies: They are used to assess the stability of the drug substance and drug product under various stress conditions.
The logical relationship for ensuring drug quality through the use of reference standards is depicted below.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Sofosbuvir and its impurities. These values are provided for illustrative purposes and may vary depending on the specific method and instrumentation used.
Table 1: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (for Sofosbuvir peak) | ≤ 2.0 |
| Theoretical Plates (for Sofosbuvir peak) | > 2000 |
| Resolution (between Sofosbuvir and Impurity I) | ≥ 1.5 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters for this compound
| Parameter | Typical Results |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD%) | ≤ 5.0% |
Experimental Protocols
The following protocols describe a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of this compound in a drug substance sample.
Materials and Reagents
-
This compound Reference Standard
-
Sofosbuvir Reference Standard
-
Sofosbuvir Drug Substance Sample
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, purified)
-
Formic Acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with septa
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: A chiral stationary phase column is recommended for the separation of diastereomers. Alternatively, a high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) may be suitable if adequate resolution can be achieved.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized. A gradient elution may be required for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Preparation of Solutions
4.3.1. Diluent Preparation Prepare a mixture of water and acetonitrile in a 50:50 v/v ratio.
4.3.2. Reference Standard Stock Solution (this compound) Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.
4.3.3. Reference Standard Working Solution (this compound) Dilute the Reference Standard Stock Solution with the diluent to obtain a final concentration of approximately 1.0 µg/mL.
4.3.4. Sofosbuvir Reference Standard Stock Solution Accurately weigh approximately 25 mg of Sofosbuvir Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 1000 µg/mL.
4.3.5. System Suitability Solution Dilute the Sofosbuvir Reference Standard Stock Solution and the this compound Reference Standard Stock Solution with the diluent to obtain a solution containing approximately 500 µg/mL of Sofosbuvir and 1.0 µg/mL of this compound.
4.3.6. Sample Solution Accurately weigh approximately 25 mg of the Sofosbuvir drug substance sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 1000 µg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure that there are no interfering peaks.
-
Inject the System Suitability Solution and verify that the system suitability parameters (as listed in Table 1) are met. The resolution between the Sofosbuvir and this compound peaks should be adequate.
-
Inject the Reference Standard Working Solution (this compound) and record the peak area.
-
Inject the Sample Solution and record the peak areas for the main peak (Sofosbuvir) and any peaks corresponding to this compound.
Calculation
Calculate the percentage of this compound in the Sofosbuvir drug substance sample using the following formula:
% Impurity I = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample is the peak area of Impurity I in the Sample Solution.
-
Area_Imp_Std is the peak area of Impurity I in the Reference Standard Working Solution.
-
Conc_Std is the concentration of Impurity I in the Reference Standard Working Solution (in µg/mL).
-
Conc_Sample is the concentration of the Sofosbuvir sample in the Sample Solution (in µg/mL).
The experimental workflow for this protocol is illustrated in the diagram below.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of Sofosbuvir. The protocols and data presented in these application notes provide a framework for the accurate identification and quantification of this critical impurity, thereby ensuring the quality, safety, and efficacy of Sofosbuvir-containing medicines. It is essential that any analytical method based on these protocols be fully validated in accordance with the relevant regulatory guidelines.
Application Note: Preparative Chromatography for the Isolation of Sofosbuvir Impurity I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical active ingredient, the identification and control of impurities are critical for ensuring its safety and efficacy. Sofosbuvir has several process-related impurities and degradation products, with Impurity I being a significant diastereomer. The isolation of this impurity in sufficient quantities is essential for its characterization, confirmation of its structure, and for use as a reference standard in routine quality control analysis. This application note provides a detailed protocol for the isolation of Sofosbuvir Impurity I using preparative High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Impurity Isolation
The general workflow for the isolation of a pharmaceutical impurity, such as this compound, involves a systematic progression from analytical method development to the final isolation and purification of the target compound.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
This section details the methodologies for the preparative isolation of this compound.
Materials and Reagents
-
Sofosbuvir crude material containing Impurity I
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
Analytical HPLC Method Development
An initial analytical HPLC method is developed to achieve baseline separation of Sofosbuvir and Impurity I.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude Sofosbuvir in a 50:50 mixture of water and acetonitrile.[1]
Method Scale-Up to Preparative Chromatography
The analytical method is scaled up for preparative separation. The key is to maintain the resolution while increasing the load.
-
Preparative Column: C18, 50 x 250 mm, 10 µm particle size.
-
Flow Rate Calculation: The flow rate is scaled up based on the cross-sectional area of the preparative column relative to the analytical column. A typical flow rate for this column dimension would be around 80-100 mL/min.
-
Gradient Adjustment: The gradient time is adjusted to maintain a similar number of column volumes of mobile phase as the analytical method.
-
Sample Loading Study: A loading study is performed on a semi-preparative column to determine the maximum sample load without compromising resolution.
Preparative HPLC Protocol for Impurity I Isolation
-
System: Preparative HPLC system with a binary pump, UV detector, and fraction collector.
-
Column: C18, 50 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient optimized from the scale-up calculations. For example, 65% A to 45% A over 25 minutes.
-
Flow Rate: 90 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve approximately 500 mg of crude Sofosbuvir in the initial mobile phase composition.
-
Injection: Load the entire prepared sample onto the column.
-
Fraction Collection: Fractions are collected based on the UV signal, triggering collection at the leading edge of the Impurity I peak and stopping at its tailing edge.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions with a purity of ≥98%.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator followed by lyophilization to obtain the isolated this compound as a solid powder.
-
Characterization: The final isolated impurity should be characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and structure.
Data Presentation
The following table summarizes the illustrative quantitative data for the preparative isolation of this compound.
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 x 250 mm | 50 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 90 mL/min |
| Sample Load | ~0.1 mg | ~500 mg |
| Retention Time (Impurity I) | ~15.2 min | ~18.5 min |
| Purity of Crude Material | ~95% (Sofosbuvir), ~1.5% (Impurity I) | ~95% (Sofosbuvir), ~1.5% (Impurity I) |
| Purity of Isolated Impurity I | >98% | >98% |
| Recovery of Impurity I | N/A | ~75% |
| Throughput | N/A | ~5.6 mg/run |
Experimental Workflow Diagram
The experimental workflow for the preparative isolation of this compound can be visualized as a series of sequential steps, from initial sample preparation to the final characterization of the pure impurity.
References
Application Note: A Validated UPLC-MS/MS Bioanalytical Method for the Quantification of Sofosbuvir and its Metabolite GS-331007 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral agent, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a phosphoramidate (B1195095) prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine (B1682114) analog triphosphate, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[2][3] For pharmacokinetic and bioequivalence studies, it is crucial to quantify Sofosbuvir and its primary, inactive metabolite, GS-331007, in biological matrices like plasma.[1][4][5] This document provides a detailed protocol for a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Sofosbuvir and GS-331007 in human plasma.
Principle
The method employs a simple protein precipitation technique for the extraction of Sofosbuvir, its metabolite GS-331007, and an internal standard (IS) from human plasma. The extracted analytes are then separated using reverse-phase UPLC and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This approach ensures high selectivity, sensitivity, and throughput for sample analysis.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Sofosbuvir (purity ≥99%), GS-331007 (purity ≥99%)
-
Internal Standard (IS): Sofosbuvir-d3, Ketotifen, or Ledipasvir can be used.[5][7][8]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Dichloromethane (HPLC grade).[4][5]
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade), HPLC grade water.
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.[2]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sofosbuvir and GS-331007 in methanol or acetonitrile to obtain individual stock solutions of 1 mg/mL.[1]
-
Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions using a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control samples.[1] Store all stock and working solutions at -20°C.[1]
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate volumes of the working solutions into blank human plasma to prepare CC samples at concentrations covering the desired linear range (e.g., 1-1000 ng/mL for Sofosbuvir and 10-1500 ng/mL for GS-331007).[5]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Plasma Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation process.
References
- 1. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 4. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Application Note: Capillary Electrophoresis for the Separation of Sofosbuvir Diastereomers
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of hepatitis C. It is a nucleotide analog prodrug that is administered as a mixture of two diastereomers, (SP) and (RP). Although both diastereomers are converted to the same active triphosphate form in vivo, they may exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to separate and quantify these diastereomers is crucial for quality control and regulatory compliance in drug development and manufacturing. This application note presents a detailed protocol for the separation of Sofosbuvir diastereomers using capillary electrophoresis (CE), a high-resolution separation technique well-suited for chiral separations. The method described herein utilizes sulfated cyclodextrins as chiral selectors to achieve baseline separation of the diastereomeric pair.
Principle
Capillary electrophoresis separates charged molecules in a narrow-bore capillary under the influence of a high electric field. The separation of chiral compounds, such as the diastereomers of Sofosbuvir, is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, in this case, a sulfated cyclodextrin, forms transient diastereomeric complexes with the Sofosbuvir diastereomers. The differing stability and mobility of these complexes lead to different migration times, enabling their separation. Anionic cyclodextrins, such as sulfated cyclodextrins, have been shown to be effective for the resolution of nucleoside phosphoramidate (B1195095) diastereoisomers.[1][2]
Experimental Protocols
This section provides a detailed methodology for the separation of Sofosbuvir diastereomers by capillary electrophoresis.
1. Instrumentation and Materials
-
Capillary Electrophoresis System: A standard CE system equipped with a diode array detector (DAD) or a UV detector is required.
-
Fused-Silica Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of 40 cm and a total length of 50 cm.
-
Reagents:
-
Sofosbuvir reference standard (mixture of diastereomers)
-
Sulfated-β-cyclodextrin (S-β-CD)
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Sodium hydroxide (B78521)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Software: Data acquisition and analysis software compatible with the CE system.
2. Preparation of Solutions
-
Background Electrolyte (BGE):
-
Option 1 (pH 2.5): Prepare a 100 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 2.5 with phosphoric acid. Add sulfated-β-cyclodextrin to the final desired concentration (e.g., 10 mM). Filter the BGE through a 0.45 µm syringe filter before use.
-
Option 2 (pH 6.2): Prepare a 100 mM sodium phosphate buffer as described above and adjust the pH to 6.2 with sodium hydroxide. Add sulfated-β-cyclodextrin to the final desired concentration (e.g., 10 mM). Filter the BGE through a 0.45 µm syringe filter.
-
-
Sample Solution:
-
Prepare a stock solution of Sofosbuvir reference standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with deionized water or BGE to a final concentration of 100 µg/mL.
-
3. Capillary Conditioning
Before the first use, and daily, condition the new capillary by flushing sequentially with:
-
1 M Sodium hydroxide (20 minutes)
-
Deionized water (10 minutes)
-
Background electrolyte (30 minutes)
Between runs, flush the capillary with the background electrolyte for 2-3 minutes to ensure reproducibility.
4. Capillary Electrophoresis Method
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Applied Voltage: 25 kV (normal polarity, anode at the inlet).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at 260 nm.
-
Run Time: Approximately 15 minutes.
Data Presentation
The following table summarizes the expected quantitative data for the separation of Sofosbuvir diastereomers based on the described protocol. The values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.
| Parameter | Diastereomer 1 (e.g., SP) | Diastereomer 2 (e.g., RP) |
| Migration Time (min) | ~ 8.5 | ~ 9.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Peak Area Ratio (%) | ~ 50 | ~ 50 |
| Theoretical Plates (N) | > 100,000 | > 100,000 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the CE separation of Sofosbuvir diastereomers.
Signaling Pathway of Chiral Separation
Caption: Mechanism of chiral separation of Sofosbuvir diastereomers.
References
Application Note: Chiral Separation of Sofosbuvir Diastereomers by Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the chiral separation of Sofosbuvir diastereomers using Supercritical Fluid Chromatography (SFC). Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog and contains multiple chiral centers. The control of its stereoisomeric purity is critical for its therapeutic efficacy and safety. SFC offers a rapid, efficient, and environmentally friendly alternative to normal and reversed-phase liquid chromatography for chiral separations. This document provides a comprehensive guide to method development, including column and mobile phase screening, and a detailed experimental protocol for the successful separation of Sofosbuvir diastereomers.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Its chemical structure includes a phosphoramidate moiety and a modified sugar, resulting in multiple chiral centers and the potential for the presence of several diastereomers. The desired therapeutic activity resides primarily in one specific stereoisomer. Therefore, a robust analytical method for the separation and quantification of these diastereomers is essential during drug development and for quality control of the final drug product.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry.[1][2] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in low viscosity and high diffusivity, enabling faster separations and higher efficiencies compared to traditional high-performance liquid chromatography (HPLC).[3] Furthermore, the reduced consumption of organic solvents makes SFC a greener analytical technique. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of pharmaceutical compounds in SFC.[4][5]
This application note outlines a systematic approach to developing an SFC method for the chiral separation of Sofosbuvir diastereomers, based on established strategies for similar phosphoramidate nucleotide analogs.
Experimental Protocols
Instrumentation and Materials
-
SFC System: An analytical SFC system equipped with a backpressure regulator, a column oven, an autosampler, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Columns: A selection of polysaccharide-based chiral stationary phases is recommended for initial screening. Examples include:
-
Chiralpak® IA-3, IC-3, IG-3
-
Chiralcel® OD-3, OJ-3
-
-
Mobile Phase:
-
Supercritical grade carbon dioxide (CO₂)
-
HPLC grade modifiers: Methanol, Ethanol, Isopropanol
-
Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
-
Sample Preparation: Prepare a stock solution of the Sofosbuvir diastereomeric mixture in a suitable solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the initial mobile phase modifier to a working concentration of 0.1-0.5 mg/mL.
Method Development Workflow
A systematic approach to method development is crucial for achieving optimal separation. The following workflow is recommended:
Detailed Experimental Conditions
The following tables summarize the recommended starting conditions for screening and a potential optimized method based on the successful separation of a structurally similar phosphoramidate nucleoside analog.[6]
Table 1: Column and Modifier Screening Conditions
| Parameter | Condition |
| Columns | Chiralpak® IA-3, IC-3, IG-3 (or equivalent), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol, Ethanol, or Isopropanol |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 2.0 - 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Table 2: Optimized SFC Method for Chiral Separation of a Sofosbuvir Analog
| Parameter | Optimized Condition |
| Column | Chiralpak® IC-3, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Composition | Isocratic, 10% Methanol |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Data Presentation
The following table presents hypothetical but realistic quantitative data for the chiral separation of two diastereomers of a Sofosbuvir analog based on published results for similar compounds.[6]
Table 3: Chromatographic Performance Data
| Diastereomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Diastereomer 1 | 5.8 | - | 1.1 |
| Diastereomer 2 | 7.2 | 3.35 | 1.2 |
Visualization of the Separation Principle
The chiral separation on a polysaccharide-based CSP in SFC is governed by the differential interactions between the stereoisomers and the chiral selector. These interactions, which include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the diastereomers.
Conclusion
Supercritical Fluid Chromatography provides a highly efficient, rapid, and green method for the chiral separation of Sofosbuvir diastereomers. By employing a systematic method development approach with polysaccharide-based chiral stationary phases, baseline separation of the critical stereoisomers can be achieved. The protocols and data presented in this application note serve as a valuable starting point for researchers and scientists involved in the development and quality control of Sofosbuvir and other chiral phosphoramidate nucleotide analogs. The superior speed and reduced solvent consumption of SFC make it an ideal technique for high-throughput screening and preparative purification in a pharmaceutical setting.
References
- 1. waters.com [waters.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromedia.org [chromedia.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Sofosbuvir and its related substances in bulk drug and pharmaceutical dosage forms. The protocol is designed to be robust and compliant with International Council for Harmonisation (ICH) guidelines, ensuring accurate and precise quantification of impurities and degradation products.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During its synthesis and storage, process-related impurities and degradation products can arise. It is crucial to develop a reliable analytical method to identify and quantify these related substances to ensure the safety and efficacy of the drug product. This application note details a systematic approach to developing and validating an HPLC method for this purpose. The method is designed to separate Sofosbuvir from its potential impurities, including those formed under stress conditions such as acid and base hydrolysis, and oxidation.[2][3][4]
Experimental Protocol
This protocol outlines the necessary steps for the preparation of solutions, chromatographic conditions, and validation procedures.
Materials and Reagents
-
Sofosbuvir reference standard and impurity standards (if available)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be utilized for this analysis. The following conditions have been shown to provide good separation and resolution.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA Detector[6] |
| Column | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[6] or Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[5][7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[5][6] |
| Mobile Phase B | Acetonitrile[5][6] |
| Gradient Program | Optimized for separation of all related substances (A typical starting point is 95:5 Mobile Phase A:B, with a linear gradient to increase the proportion of Mobile Phase B) |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temperature | 35°C[6] |
| Injection Volume | 10 µL |
| Detector Wavelength | 260 nm or 263 nm[5][6] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[5]
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Sofosbuvir reference standard in the diluent in a 25 mL volumetric flask.[6]
-
Impurity Stock Solution: If individual impurity standards are available, prepare a stock solution containing each impurity at a concentration of approximately 0.1% of the standard solution concentration.
-
Sample Solution: For bulk drug, prepare a solution at the same concentration as the standard solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet's worth of Sofosbuvir into a suitable volumetric flask, dissolve in diluent with the aid of sonication, and dilute to the final concentration. Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are performed on the Sofosbuvir sample.[2][3][4] Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress.[2][3][4]
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1N HCl for a specified period (e.g., 6 hours).[2] Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of Sofosbuvir with 0.1N NaOH for a specified period (e.g., 10 hours).[2] Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% H₂O₂ for a specified period (e.g., 7 days).[2]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 50°C) for an extended period (e.g., 21 days).[2]
-
Photolytic Degradation: Expose the solid drug to UV light for an extended period (e.g., 21 days).[2]
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The following validation parameters should be assessed:
System Suitability
System suitability is evaluated to ensure the chromatographic system is performing adequately. Key parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area (n=6) | < 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the main peak from all other peaks in the chromatogram of the forced degradation samples.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range from the Limit of Quantification (LOQ) to 150% of the target concentration for impurities.[6]
Accuracy
Accuracy is determined by performing recovery studies. A known amount of impurity is spiked into the sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The percentage recovery is then calculated.
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) of the results is calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a Sofosbuvir impurity, typical values might be 0.03% for LOD and 1.50% for LOQ.[5][7]
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to vary include flow rate, column temperature, and mobile phase composition.
Data Presentation
The following tables summarize typical quantitative data obtained during method validation.
Table 1: System Suitability Results
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Sofosbuvir | ~3.7 | 1.2 | >5000 |
| Impurity 1 | ~5.7 | 1.1 | >6000 |
Table 2: Linearity Data for a Related Substance
| Concentration (µg/mL) | Peak Area |
| 10 | 15000 |
| 15 | 22500 |
| 20 | 30000 |
| 25 | 37500 |
| 30 | 45000 |
| Correlation Coefficient (r²) | >0.999 |
Table 3: Accuracy (Recovery) Data for a Related Substance
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 10 | 9.9 | 99.0% |
| 100% | 20 | 20.1 | 100.5% |
| 150% | 30 | 29.8 | 99.3% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for Sofosbuvir related substances.
Caption: Workflow for HPLC method development and validation.
Conclusion
The described HPLC method provides a reliable and robust approach for the determination of related substances in Sofosbuvir. The comprehensive validation ensures that the method is suitable for routine quality control analysis in the pharmaceutical industry. By following the outlined protocol, researchers and drug development professionals can effectively monitor the purity and stability of Sofosbuvir, contributing to the overall quality and safety of the final drug product.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. d-nb.info [d-nb.info]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of Genotoxic Impurities in Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C.[1] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are considered a potential carcinogenic risk.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control of these impurities to a level that poses a negligible risk to patients.[3][4][5]
These application notes provide a comprehensive overview of the analytical strategies and detailed protocols for the quantification of potential genotoxic impurities in Sofosbuvir. The methodologies described are based on modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the required sensitivity and specificity for trace-level analysis.
It is important to note that studies have shown Sofosbuvir itself is not genotoxic.[6][7][8][9] The focus of this document is on the potential impurities that may arise during the synthesis or degradation of Sofosbuvir.
Potential Genotoxic Impurities in Sofosbuvir
The synthesis of a complex molecule like Sofosbuvir involves multiple steps and a variety of reagents, solvents, and catalysts.[10][11][12][13][14] This process can potentially generate genotoxic impurities. Additionally, degradation of the Sofosbuvir molecule under various stress conditions can also lead to the formation of harmful compounds.[7][15][16][17]
Common classes of potential genotoxic impurities relevant to the synthesis of nucleotide analogues like Sofosbuvir include:
-
Alkyl Sulfonates: These are a well-known class of potent genotoxic impurities that can be formed from the use of sulfonic acids and alcohols, which are common in pharmaceutical synthesis.
-
Residual Solvents: Certain solvents used in the manufacturing process are classified as genotoxic or carcinogenic and their levels must be strictly controlled.
-
Reagents and By-products: Highly reactive reagents or their by-products, such as hydrazine (B178648) and epichlorohydrin, if used in the synthetic route, are of significant concern.
-
Degradation Products: Forced degradation studies on Sofosbuvir have identified several degradation products under acidic, basic, and oxidative stress conditions.[15][16] The genotoxic potential of these degradation products needs to be assessed.
Data Presentation: Quantitative Analysis of Genotoxic Impurities
The following tables summarize the typical analytical performance data for the quantification of representative potential genotoxic impurities in Sofosbuvir. The limits and ranges are based on regulatory expectations and the capabilities of modern analytical instrumentation.
Table 1: UPLC-MS/MS Method Parameters for the Quantification of a Potential Genotoxic Impurity (Example: Ethyl Methanesulfonate - EMS)
| Parameter | Value |
| Instrumentation | UPLC coupled with a Triple Quadrupole Mass Spectrometer |
| Column | Acquity UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined for the specific impurity |
| Linearity Range | 0.5 - 10 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 ppm |
| Limit of Quantification (LOQ) | 0.5 ppm |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Table 2: GC-MS Method Parameters for the Quantification of a Potential Genotoxic Residual Solvent (Example: Dichloromethane)
| Parameter | Value |
| Instrumentation | Gas Chromatograph with Headspace Autosampler and Mass Spectrometer |
| Column | DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 220 °C |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Headspace Vial Temperature | 80 °C |
| Headspace Loop Temperature | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | To be determined for the specific solvent |
| Linearity Range | 10 - 600 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ppm |
| Limit of Quantification (LOQ) | 10 ppm |
| Accuracy (% Recovery) | 90.0 - 110.0% |
| Precision (% RSD) | < 10.0% |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Quantification of a Potential Genotoxic Impurity (PGI)
This protocol is a general template and should be optimized for the specific genotoxic impurity being analyzed.
4.1.1. Objective To develop and validate a sensitive and specific UPLC-MS/MS method for the quantification of a potential genotoxic impurity in Sofosbuvir drug substance.
4.1.2. Materials and Reagents
-
Sofosbuvir API
-
Reference standard of the potential genotoxic impurity
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and autosampler vials
4.1.3. Instrumentation
-
UPLC system (e.g., Waters Acquity, Agilent 1290)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.
4.1.4. Chromatographic and Mass Spectrometric Conditions
-
Column: Acquity UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive or Negative (to be optimized for the impurity)
-
Source Parameters: To be optimized for the specific instrument and impurity (e.g., capillary voltage, source temperature, desolvation gas flow).
-
MRM Transitions: The precursor and product ions for the specific impurity must be determined by infusion and optimization.
4.1.5. Standard and Sample Preparation
-
Standard Stock Solution (100 ppm): Accurately weigh and dissolve an appropriate amount of the PGI reference standard in a suitable solvent (e.g., acetonitrile/water).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5 to 10 ppm).
-
Sample Solution (10 mg/mL): Accurately weigh about 100 mg of Sofosbuvir API into a 10 mL volumetric flask, dissolve in, and dilute to volume with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
4.1.6. Method Validation The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: GC-MS Method for the Quantification of Residual Solvents
This protocol is based on the principles of USP <467> for residual solvent analysis and should be adapted for the specific solvents of interest.[18][19]
4.2.1. Objective To develop and validate a static headspace GC-MS method for the identification and quantification of residual solvents in Sofosbuvir API.
4.2.2. Materials and Reagents
-
Sofosbuvir API
-
Reference standards of the residual solvents
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable headspace solvent
-
Headspace vials and caps
4.2.3. Instrumentation
-
Gas chromatograph with a headspace autosampler
-
Mass spectrometer with an electron ionization (EI) source
4.2.4. GC-MS and Headspace Conditions
-
GC Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 220 °C
-
Split Ratio: 10:1
-
Oven Temperature Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Headspace Vial Temperature: 80 °C
-
Headspace Loop Temperature: 90 °C
-
Headspace Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
-
Ion Source Temperature: 230 °C
-
MS Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
4.2.5. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution containing all residual solvents of interest in DMSO.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution in DMSO in headspace vials to cover the required concentration range.
-
Sample Preparation: Accurately weigh about 100 mg of Sofosbuvir API into a headspace vial and add a precise volume of DMSO.
4.2.6. Method Validation Validate the method according to ICH guidelines, focusing on parameters relevant to trace analysis, such as LOD, LOQ, linearity, accuracy, and precision.
Visualization of Workflows and Pathways
Experimental Workflow for GTI Quantification
Caption: General workflow for the quantification of genotoxic impurities.
Control Strategy for Genotoxic Impurities
Caption: Decision-making process for GTI control based on ICH M7.
Simplified Genotoxicity Signaling Pathway
The genotoxic effects of many chemical agents are mediated through complex cellular signaling pathways that respond to DNA damage. While specific pathways for each potential impurity in Sofosbuvir are not detailed in the literature, a general pathway involving key proteins like ATM, p53, and Chk2 is often implicated.
Caption: A simplified signaling pathway in response to genotoxic stress.
Conclusion
The quantification of genotoxic impurities in Sofosbuvir is a critical component of its quality control and regulatory compliance. The application of highly sensitive analytical techniques like UPLC-MS/MS and GC-MS is essential for detecting and quantifying these impurities at the required trace levels. The protocols and information provided herein offer a robust framework for researchers and scientists in the pharmaceutical industry to develop and validate methods for the control of genotoxic impurities, ultimately ensuring the safety and quality of Sofosbuvir for patients. Continuous monitoring and a thorough understanding of the manufacturing process are paramount in managing the risks associated with these impurities.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A sensitive UPLC-MS/MS method for the simultaneous assay and trace level genotoxic impurities quantification of SARS-CoV-2 inhibitor-Molnupiravir in its pure and formulation dosage forms using Fractional Factorial Design: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 4. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 14. medkoo.com [medkoo.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 18. youtube.com [youtube.com]
- 19. scientificupdate.com [scientificupdate.com]
Application Notes & Protocols: A Quality by Design (QbD) Approach to Analytical Method Development for Sofosbuvir Impurities
Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, requires stringent quality control to ensure its safety and efficacy. A critical aspect of this is the accurate detection and quantification of impurities. This document outlines the application of Quality by Design (QbD) principles to the development of a robust analytical method for Sofosbuvir and its process-related and degradation impurities. The QbD approach ensures that the method is well-understood, reliable, and consistently meets its intended performance criteria throughout its lifecycle.[1][2][3]
The Analytical Target Profile (ATP) for this method is to develop a stability-indicating HPLC method capable of separating and quantifying Sofosbuvir from its potential impurities and degradation products with adequate specificity, accuracy, and precision.
QbD Workflow for Analytical Method Development
The QbD workflow for developing the analytical method for Sofosbuvir impurities involves a systematic, science and risk-based approach.[2][4] It begins with defining the method's goals and proceeds through risk assessment, experimental design, and the establishment of a control strategy to ensure the method's ongoing performance.
Caption: QbD workflow for analytical method development.
Risk Assessment of Analytical Method Parameters
A key step in the QbD approach is to identify potential method parameters that could impact the critical quality attributes of the method, such as resolution and peak tailing. An Ishikawa (fishbone) diagram is a useful tool for this risk assessment.
Caption: Ishikawa diagram for risk assessment.
Based on this risk assessment and screening studies, the critical method parameters (CMPs) identified for optimization are typically the mobile phase ratio and buffer pH.[1]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to ensure the stability-indicating nature of the analytical method.[5][6][7]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and reflux at 80°C for 10 hours.[5] Neutralize the solution before injection.
-
Base Hydrolysis: To another aliquot, add 0.5N NaOH and keep at 60°C for 24 hours.[5] Neutralize the solution before injection.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% H₂O₂ at 80°C for 48 hours.[5]
-
Thermal Degradation: Expose the solid drug powder to a temperature of 50°C for 21 days.[6]
-
Photolytic Degradation: Expose the solid drug powder to UV light at 254 nm for 24 hours.[5]
-
Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.
Table 1: Summary of Forced Degradation Conditions and Results for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) |
| Acid Hydrolysis | 1N HCl | 10 hours | 80°C (reflux) | Significant degradation |
| Base Hydrolysis | 0.5N NaOH | 24 hours | 60°C | ~46%[5] |
| Oxidation | 30% H₂O₂ | 48 hours | 80°C | ~0.8%[5] |
| Thermal | Dry Heat | 21 days | 50°C | No significant degradation[6] |
| Photolytic | UV light (254 nm) | 24 hours | Ambient | No significant degradation[5] |
Optimized HPLC Method for Impurity Profiling
This protocol is based on a systematic optimization using a Design of Experiments (DoE) approach.[8][9]
Chromatographic Conditions:
| Parameter | Optimized Condition |
| Column | Inertsil ODS (250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Methanol (B129727) and Water (60:40 v/v), pH adjusted to 4 with formic acid[8] |
| Flow Rate | 1.2 mL/min[8] |
| Detection Wavelength | 261 nm[8] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 60:40 ratio. Adjust the pH to 4.0 using formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of Sofosbuvir and known impurities in the mobile phase.
-
Sample Solution Preparation: Dissolve the Sofosbuvir drug substance or product in the mobile phase to obtain a suitable concentration.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
Method Validation
The optimized analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][10][11][12][13]
Validation Parameters and Acceptance Criteria
Table 2: Summary of Validation Parameters for the Sofosbuvir Impurity Method
| Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from excipients, degradation products, or other impurities at the retention time of Sofosbuvir and its impurities. | Method is specific and stability-indicating. |
| Linearity | Correlation coefficient (R²) ≥ 0.999[8][14] | R² = 0.999 over the range of 0.5-7.5 ppm for impurities.[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.62% - 99.73%[5] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Intra-day RSD: < 1.0% Inter-day RSD: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL for impurities[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 µg/mL for impurities[8] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). | Method is robust within the defined range of parameters. |
Experimental Protocol for Validation
Linearity: Prepare a series of solutions of Sofosbuvir and its impurities at different concentrations (e.g., 5 levels from LOQ to 150% of the specification limit). Plot the peak area against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Sofosbuvir and its impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery at each level.
Precision:
-
Repeatability: Analyze six replicate samples of Sofosbuvir spiked with impurities at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. Calculate the %RSD for the results.
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, flow rate ±0.1 mL/min). Analyze a system suitability solution under each condition and evaluate the impact on retention time, resolution, and peak tailing.
Conclusion
The application of QbD principles in the development of an analytical method for Sofosbuvir impurities leads to a robust and reliable method. By systematically understanding the impact of various parameters on method performance, a well-defined Method Operable Design Region (MODR) can be established. This ensures consistent and accurate results throughout the lifecycle of the product, ultimately contributing to patient safety and product quality. The detailed protocols and data presented provide a comprehensive guide for researchers and scientists involved in the quality control of Sofosbuvir.
References
- 1. ijpsr.com [ijpsr.com]
- 2. celonpharma.com [celonpharma.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Validation of Impurity Assay Methods to Meet ICH Accuracy and Specificity Expectations – Pharma Validations [pharmavalidations.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Sofosbuvir Degradation Products using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the identification and structural characterization of degradation products of Sofosbuvir. The accompanying protocols offer detailed methodologies for forced degradation studies and subsequent NMR analysis.
Introduction to Sofosbuvir Degradation
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] Like all pharmaceuticals, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its efficacy and safety. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3]
NMR spectroscopy is a powerful and indispensable tool for the unequivocal structural elucidation of these degradation products.[4][5][6][7] Its ability to provide detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, makes it ideal for characterizing unknown impurities.[4][6][7] When combined with mass spectrometry (MS), NMR provides a comprehensive understanding of the degradation pathways.[8]
This document outlines the protocols for subjecting Sofosbuvir to forced degradation and subsequently analyzing the resulting mixtures and isolated products using various NMR techniques.
Experimental Protocols
Forced Degradation of Sofosbuvir
Forced degradation studies on Sofosbuvir are performed under various stress conditions to induce the formation of potential degradation products.[2][3]
2.1.1. Acidic Hydrolysis
-
Protocol: Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N hydrochloric acid (HCl).[2][3]
-
Work-up: Neutralize the solution with a suitable base (e.g., ammonium (B1175870) bicarbonate) and then lyophilize to obtain a solid crude sample.[2][3] Dissolve the residue in a 50:50 mixture of mobile phase (e.g., acetonitrile (B52724) and water) for analysis.[2][3]
2.1.2. Basic Hydrolysis
-
Protocol: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N sodium hydroxide (B78521) (NaOH).[2][3]
-
Conditions: Maintain the solution at 60°C for 24 hours.[2][3]
-
Work-up: Neutralize the solution with an appropriate acid (e.g., HCl) and prepare for analysis.[2][3]
2.1.3. Oxidative Degradation
-
Protocol: Dissolve Sofosbuvir in a 30% hydrogen peroxide (H₂O₂) solution.[2][3]
-
Work-up: The resulting solution can be directly analyzed or subjected to a work-up procedure to remove excess peroxide if necessary.
2.1.4. Thermal Degradation
-
Protocol: Expose the solid drug substance to dry heat.
-
Conditions: A common condition is 50°C for 21 days.[9] Sofosbuvir has been reported to be stable under thermal stress.[2][3]
2.1.5. Photolytic Degradation
-
Protocol: Expose the solid drug substance to UV light.
-
Conditions: A typical condition is exposure to 254 nm UV light for 24 hours.[2][3] Sofosbuvir has been found to be stable under photolytic stress.[2][3]
Isolation of Degradation Products
For unambiguous structural elucidation, isolation of individual degradation products is often necessary.
-
Technique: Mass-supported auto-purification systems using preparative High-Performance Liquid Chromatography (HPLC) are effective.[2][3]
-
Column: A C18 column (e.g., Xtimate C18, 250 x 20 mm, 5 µm) is suitable for purification.[2][3]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile is commonly used.[2][3]
-
Detection: UV detection at 260 nm is appropriate for Sofosbuvir and its degradation products.[2][3]
-
Fraction Collection: Fractions are collected based on the mass-to-charge ratio (m/z) of the desired degradation products. The collected fractions are then lyophilized to obtain the isolated solid impurities.[2][3]
NMR Data Acquisition and Processing
2.3.1. Sample Preparation
-
Solvent: Dissolve the isolated degradation product or the crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
2.3.2. NMR Experiments
A suite of 1D and 2D NMR experiments should be performed to fully characterize the structure of the degradation products.[2][3][4]
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
³¹P NMR: Crucial for analyzing the phosphate (B84403) moiety of Sofosbuvir and its degradation products.[2][3]
-
¹⁹F NMR: Important for observing the fluorine atom on the sugar ring.[2][3]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[2][3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
-
2.3.3. Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[2][3]
-
Data Processing: The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the spectra.
Data Presentation: Summary of Known Degradation Products
The following table summarizes the key degradation products of Sofosbuvir identified under forced degradation conditions.
| Degradation Condition | Degradation Product (DP) | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Changes |
| Acidic Hydrolysis | DP I | C₁₆H₁₈FN₂O₈P | 416.08 | Loss of the isopropyl amino group and the phenyl group from the phosphate moiety.[2][3] |
| Basic Hydrolysis | DP II | C₁₆H₂₅FN₃O₉P | 453.13 | Loss of the phenyl group from the phosphate moiety.[2][3] |
| Basic Hydrolysis | DP III | C₁₃H₁₉FN₃O₉P | 411.08 | Loss of the phenyl and isopropyl groups from the phosphate moiety.[2][3] |
| Oxidative Degradation | DP IV | C₂₂H₂₇FN₃O₉P | 527.15 | Formation of an N-oxide or other oxidation products.[2][3] |
Visualization of Workflows and Pathways
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for Sofosbuvir degradation analysis.
Logical Relationship of NMR Experiments for Structural Elucidation
Caption: NMR experiments for structure elucidation.
Conclusion
The structural elucidation of Sofosbuvir degradation products is a critical step in ensuring the quality, safety, and efficacy of the drug product. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary detailed structural information for the unambiguous identification of these impurities. The protocols and workflows presented here offer a systematic approach for researchers in the pharmaceutical industry to effectively characterize the degradation profile of Sofosbuvir.
References
- 1. proceedings.science [proceedings.science]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. toref-standards.com [toref-standards.com]
- 6. moravek.com [moravek.com]
- 7. veeprho.com [veeprho.com]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
Troubleshooting & Optimization
Troubleshooting peak tailing in Sofosbuvir impurity I HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Sofosbuvir and its related substance, Impurity I.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir Impurity I?
A1: this compound is a process-related impurity and a diastereoisomer of Sofosbuvir. Its chemical structure is closely related to the active pharmaceutical ingredient. The CAS number for this compound is 2164516-85-0, and its molecular formula is C21H27FN3O9P.[1][2][3][4][5]
Q2: What are the typical causes of peak tailing in the HPLC analysis of this compound?
A2: Peak tailing for Sofosbuvir and its impurities in reversed-phase HPLC is often attributed to several factors:
-
Secondary Interactions: The primary cause is often secondary interactions between the basic functional groups on the analyte and active silanol (B1196071) groups on the silica-based stationary phase.[6][7][8][9]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the analyte and residual silanol groups, increasing the likelihood of undesirable interactions.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, and poor peak shape.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[10]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in distorted peak shapes.[4]
Q3: What is the pKa of Sofosbuvir and why is it important for HPLC analysis?
A3: The pKa of Sofosbuvir is approximately 9.3.[10] Due to the structural similarity, this compound is expected to have a comparable pKa value. The pKa is a critical parameter in HPLC method development because it determines the charge state of the analyte at a given pH. Operating the mobile phase at a pH 2 units below the pKa of a basic compound ensures it is fully protonated and can help to minimize secondary interactions with the stationary phase, leading to improved peak shape.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Initial Assessment
Before making any changes to your method, it is important to systematically evaluate the problem.
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant peak tailing that should be addressed.
-
Review System Suitability: Check your system suitability parameters, including theoretical plates, resolution, and retention time, to identify any deviations from the established method.
-
Isolate the Problem: Determine if the peak tailing is affecting only the impurity peak, the main Sofosbuvir peak, or all peaks in the chromatogram. This will help to pinpoint the likely cause.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Detailed Troubleshooting Steps
| Parameter | Recommended Action | Rationale |
| pH | Adjust the mobile phase pH to be within the range of 2.5 to 3.5. | Sofosbuvir and its impurity I are basic compounds. Lowering the pH ensures that the analytes are fully protonated and minimizes interactions with acidic silanol groups on the stationary phase.[6] |
| Buffer | Use a buffer, such as phosphate (B84403) or formate, at a concentration of 10-25 mM. | A buffer helps to maintain a stable pH across the column and can mask some of the active silanol sites. |
| Organic Modifier | Evaluate the use of acetonitrile (B52724) versus methanol. | The choice of organic modifier can influence selectivity and peak shape. Acetonitrile is generally preferred for its lower viscosity and better UV transparency. |
| Parameter | Recommended Action | Rationale |
| Column Type | Use a modern, high-purity, end-capped C18 or C8 column. | End-capping chemically bonds a small silane (B1218182) to the unreacted silanol groups, effectively shielding them from interaction with basic analytes.[3] |
| Column Condition | If the column is old or has been used extensively, consider replacing it. | Column performance degrades over time, leading to peak shape issues. A new column of the same type can help to confirm if the column is the source of the problem. |
| Guard Column | Use a guard column with the same stationary phase as the analytical column. | A guard column protects the analytical column from strongly retained impurities in the sample that can cause active sites and peak tailing. |
The following diagram illustrates the interaction between a basic analyte and silanol groups on the stationary phase, and how pH modification can mitigate this.
Caption: Analyte-silanol interactions leading to peak tailing and mitigation by pH control.
Experimental Protocol: HPLC Analysis of Sofosbuvir and Impurity I
This protocol is a general guideline and may require optimization based on your specific instrumentation and column.
1. Materials and Reagents
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Buffer salts (e.g., Ammonium Formate or Potassium Phosphate)
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Phosphate Buffer, pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or a mixture of Mobile Phase A and B |
3. Sample Preparation
-
Prepare a stock solution of Sofosbuvir and Impurity I in the chosen sample diluent.
-
Dilute the stock solution to the desired working concentration. It is recommended to keep the concentration of the impurity within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability
-
Inject a standard solution containing both Sofosbuvir and Impurity I.
-
Verify that the system suitability parameters (e.g., resolution between peaks > 2.0, tailing factor < 1.5, and theoretical plates > 2000) are met before running samples.
Quantitative Data Summary
The following table summarizes typical HPLC method parameters found in the literature for the analysis of Sofosbuvir and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2][11] | Kromasil 100 C18, 4.6 x 250 mm, 5 µm[12] | Phenomenex Luna C18, 4.6 x 150 mm, 5 µm[13] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[2][11] | Buffer:Acetonitrile (gradient)[12] | Acetonitrile:Methanol:Water (50:30:20 v/v/v)[13] |
| Flow Rate | 1.0 mL/min[2][11] | 1.0 mL/min[12] | 1.0 mL/min[13] |
| Detection | 260 nm[2][11] | 263 nm[12] | 260 nm[13] |
| Retention Time (Impurity) | 5.704 min[2][11] | Not Specified | Not Specified |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always refer to their validated analytical methods and instrument manuals. The specific chromatographic conditions may require optimization for different HPLC systems and columns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2164516-85-0 | PLD51685 [biosynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2164516-85-0|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4.1 [tud.ttu.ee]
- 13. Sofosbuvir (R)-Phosphate Impurity - Analytica Chemie [analyticachemie.in]
Optimizing mobile phase for better separation of Sofosbuvir and impurity I
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Sofosbuvir and its diastereomeric impurity I.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir impurity I?
A1: this compound is a diastereomer of Sofosbuvir. Its chemical name is ethyl (2S)-2-[(S)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, and it has the CAS number 2164516-85-0. As a diastereomer, it shares the same molecular formula (C21H27FN3O9P) and molecular weight (515.4 g/mol ) as Sofosbuvir but differs in the spatial arrangement of its atoms.
Q2: Why is the separation of Sofosbuvir and impurity I challenging?
A2: The separation of diastereomers like Sofosbuvir and impurity I can be challenging because they often have very similar physicochemical properties, leading to close elution times in reversed-phase HPLC. Achieving baseline separation requires careful optimization of chromatographic conditions to exploit the subtle differences in their interactions with the stationary and mobile phases.
Q3: What is a typical starting point for mobile phase composition?
A3: A common starting point for the separation of Sofosbuvir and its impurities is a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 2.5-3.5) and acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution mode is frequently used.[1][2] A typical starting ratio could be 50:50 (v/v) of aqueous buffer to organic modifier.[3][4]
Q4: Which type of HPLC column is most suitable?
A4: C18 columns are the most commonly used stationary phases for the analysis of Sofosbuvir and its impurities due to their hydrophobicity, which allows for good retention of these compounds.[4][5] Columns with a particle size of 5 µm and dimensions of 4.6 x 250 mm are frequently reported.[3][4]
Troubleshooting Guide: Poor Separation of Sofosbuvir and Impurity I
This guide provides a systematic approach to troubleshoot and optimize the separation of Sofosbuvir and its diastereomeric impurity I.
Problem: Co-elution or Poor Resolution
Logical Troubleshooting Workflow
References
- 1. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 2. ijpsr.com [ijpsr.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Sofosbuvir Impurity I Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the peak shape and resolution of Sofosbuvir impurity I during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to separate from the main compound?
This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula (C21H27FN3O9P) and molecular weight (515.43 g/mol ) but differs in the spatial arrangement of its atoms.[1][] Diastereomers often exhibit very similar physicochemical properties, which makes their separation by chromatography challenging, frequently resulting in poor resolution or co-elution.
Q2: I am observing poor peak shape (tailing or fronting) for the this compound peak. What are the common causes?
Poor peak shape can arise from several factors:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica-based column packing.[3][4] Other causes include column contamination or degradation.
-
Peak Fronting: This is commonly a result of sample overload, where the concentration of the analyte is too high for the column's capacity.[5] It can also be caused by injecting the sample in a solvent that is stronger than the mobile phase.
Q3: My resolution between Sofosbuvir and impurity I is insufficient. What parameters can I adjust?
Improving resolution requires optimizing one or more of the following chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic solvent ratio, changing the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol), or modifying the pH of the aqueous phase can significantly impact selectivity.[6][7]
-
Stationary Phase: Selecting a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) can introduce different separation mechanisms (like π-π interactions) and improve resolution.[8]
-
Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.
-
Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[7]
Troubleshooting Guides
Issue 1: Peak Tailing of Impurity I
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Detailed Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Assessment: Evaluate the current mobile phase. If it is neutral and unbuffered, secondary interactions with the column are likely.
-
Acidic Modifier: Introduce a small amount of an acidic modifier to the aqueous portion of the mobile phase. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9] This helps to protonate residual silanol (B1196071) groups on the stationary phase, minimizing their interaction with the analytes.
-
pH Adjustment: Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) around the initial acidic condition to find the optimal pH for peak symmetry.
-
System Equilibration: For each new mobile phase composition, ensure the HPLC system and column are thoroughly equilibrated until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and compare the peak shape of impurity I to the original chromatogram.
| Parameter | Initial Condition | Recommended Adjustment | Rationale |
| Mobile Phase pH | Neutral (unbuffered) | Add 0.1% Formic Acid or TFA | Suppresses silanol interactions. |
| Buffer Strength | None or low | Increase concentration (e.g., 10-20 mM) | Improves pH stability and reproducibility. |
Issue 2: Poor Resolution Between Sofosbuvir and Impurity I
Caption: Logical workflow for enhancing the resolution between Sofosbuvir and impurity I.
Detailed Protocol: Method Development for Improved Resolution
-
Solvent Selectivity: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity between the diastereomers.
-
Column Screening: If resolution is still poor, consider a column with a different stationary phase. A phenyl-hexyl column can provide alternative selectivity through π-π interactions, which may be beneficial for separating aromatic compounds like Sofosbuvir and its impurities.
-
Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C). An increase in temperature can sometimes improve peak efficiency and alter selectivity.
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope. A shallower gradient provides more time for the separation to occur and can significantly improve the resolution of closely eluting peaks.
Experimental Parameters for Method Development
| Parameter | Condition A (C18 Column) | Condition B (Phenyl-Hexyl Column) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 260 nm | UV at 260 nm |
Note: The above conditions are starting points and should be further optimized for your specific instrumentation and sample.
Summary of Key Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Add acidic modifier (e.g., 0.1% formic acid) to the mobile phase. |
| Column contamination | Flush the column with a strong solvent or replace the guard/analytical column. | |
| Peak Fronting | Sample overload | Dilute the sample or reduce the injection volume. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | |
| Poor Resolution | Insufficient selectivity | Change the organic solvent (ACN vs. MeOH) or use a different column chemistry (e.g., phenyl-hexyl). |
| Peaks are too broad | Optimize flow rate and temperature; ensure minimal extra-column volume. |
By systematically addressing these potential issues, researchers can significantly improve the peak shape and resolution for the analysis of Sofosbuvir and its challenging impurity I.
References
- 1. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. hjp.hamdard.edu.pk [hjp.hamdard.edu.pk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. d-nb.info [d-nb.info]
Minimizing on-column degradation of Sofosbuvir during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Sofosbuvir (B1194449) during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Sofosbuvir degradation during chromatographic analysis?
A1: Sofosbuvir is susceptible to degradation under several conditions, which can occur on-column if the analytical method is not optimized. The primary causes are:
-
pH-dependent hydrolysis: Sofosbuvir degrades significantly in both acidic and basic mobile phases.[1][2][3][4] Acid hydrolysis and base-catalyzed hydrolysis lead to the formation of specific degradation products.[1][2]
-
Oxidation: The presence of oxidizing agents in the sample or mobile phase can lead to the formation of oxidative degradants.[1][2][5][6]
-
Elevated Temperature: While more stable under thermal stress compared to hydrolytic conditions, prolonged exposure to high temperatures can contribute to degradation.[3]
Q2: What are the typical degradation products of Sofosbuvir observed during analysis?
A2: Forced degradation studies have identified several key degradation products. The main degradation pathways involve the hydrolysis of the phosphoramidate (B1195095) and carbamate (B1207046) moieties, as well as the glycosidic bond.[1][2] The specific degradants formed depend on the stress conditions (acidic, basic, or oxidative).[1][2][4]
Q3: How can I prevent on-column degradation of Sofosbuvir?
A3: To minimize on-column degradation, consider the following:
-
Mobile Phase pH Control: Maintain the mobile phase pH within a stable range for Sofosbuvir, typically in the acidic range. The use of buffers or acidic modifiers like formic acid is recommended to ensure a consistent and appropriate pH.[2]
-
Mobile Phase Composition: An optimized ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) and aqueous phase is crucial.[2][6]
-
Temperature Control: Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30°C) to prevent thermally induced degradation.
-
Use of High-Quality Solvents: Ensure that all solvents and reagents are of high purity and free from contaminants that could promote degradation.
-
Method Validation: Employ a validated stability-indicating analytical method specifically developed for Sofosbuvir.[7][8][9][10][11][12][13][14]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Sofosbuvir.
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in the chromatogram. | On-column degradation of Sofosbuvir. | 1. Verify the pH of your mobile phase. Adjust to a slightly acidic pH using formic acid or a suitable buffer. 2. Check the age and quality of your solvents and replace if necessary. 3. Lower the column temperature. 4. Ensure the sample is fresh and has been stored correctly. |
| Poor peak shape (tailing or fronting) for the Sofosbuvir peak. | Inappropriate mobile phase pH or composition; secondary interactions with the stationary phase. | 1. Optimize the mobile phase pH. 2. Adjust the organic solvent to water ratio. 3. Consider using a different column with a different stationary phase chemistry (e.g., end-capped C18). |
| Loss of Sofosbuvir peak area over a sequence of injections. | Progressive degradation of the analyte on the column or in the autosampler. | 1. Confirm the stability of Sofosbuvir in your sample diluent and autosampler conditions. Sample solutions in mobile phase are generally stable for a limited time.[1] 2. Implement a column wash step between injections to remove any strongly retained degradants. 3. Prepare fresh samples more frequently. |
| Inconsistent retention times. | Fluctuations in mobile phase composition, flow rate, or column temperature. | 1. Ensure your HPLC/UPLC system is properly equilibrated. 2. Check for leaks in the system. 3. Verify the accuracy of the pump flow rate and the column oven temperature. |
Quantitative Data Summary
The following tables summarize the conditions and outcomes of forced degradation studies and provide parameters for a typical stability-indicating HPLC method.
Table 1: Summary of Forced Degradation Studies for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 10 hours at 80°C | 8.66 | [1] |
| 0.1N HCl | 6 hours at 70°C | 23 | [2] | |
| Base Hydrolysis | 0.5N NaOH | 24 hours at 60°C | 45.97 | [1] |
| 0.1N NaOH | 10 hours at 70°C | 50 | [2] | |
| Oxidative | 30% H₂O₂ | 2 days at 80°C | 0.79 | [1] |
| 3% H₂O₂ | 7 days at room temp. | 19.02 | [2] | |
| Thermal | 50°C | 21 days | No degradation | [2] |
| Photolytic | UV light | 21 days | No degradation | [2] |
Table 2: Example of a Validated Stability-Indicating HPLC Method for Sofosbuvir
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water with 0.1% Formic Acid (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Retention Time | ~4-5 minutes |
Experimental Protocols
Protocol 1: Forced Degradation Study of Sofosbuvir
This protocol outlines the general procedure for conducting forced degradation studies on Sofosbuvir to identify potential degradation products and to test the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Reflux the solution at 80°C for 10 hours.[1] After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5N NaOH. Keep the solution at 60°C for 24 hours.[1] After cooling, neutralize the solution with 0.5N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at 80°C for 2 days.[1] Dilute the resulting solution with the mobile phase.
-
Thermal Degradation: Keep a solid sample of Sofosbuvir in an oven at a specified temperature (e.g., 60°C) for a defined period. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solid sample of Sofosbuvir to UV light (e.g., 254 nm) for 24 hours.[1] Dissolve the sample in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or UPLC method.
Visualizations
Caption: Workflow for forced degradation and analysis of Sofosbuvir.
Caption: Logical troubleshooting flow for Sofosbuvir analysis issues.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 6. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 7. medicalresearchjournal.org [medicalresearchjournal.org]
- 8. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 9. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Sofosbuvir Impurity I
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Sofosbuvir (B1194449) impurity I.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: I am observing significant signal suppression for Sofosbuvir impurity I in my plasma/serum samples compared to the standard solution. What is the likely cause and how can I fix it?
A: This is a classic indication of a matrix effect, specifically ion suppression. Endogenous components in your biological matrix, such as phospholipids, salts, and proteins, are co-eluting with your analyte and competing for ionization in the MS source.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components.[2]
-
Protein Precipitation (PPT): While simple, PPT is often not sufficient for removing phospholipids, a major cause of ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of this compound while leaving interferences behind.[2]
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup.[2] Consider using a mixed-mode or polymeric SPE sorbent that can retain the polar this compound while allowing for the washout of interfering compounds.
-
-
Chromatographic Separation:
-
Improve Separation: Modify your LC gradient to better separate this compound from the region where matrix components elute (typically the beginning and end of the chromatogram).[4]
-
Consider HILIC: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography, as it often provides better retention and separation from non-polar matrix interferences.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification. If a specific SIL-IS is unavailable, a structural analog may be used, but its performance must be carefully validated.
Q2: My results for this compound are inconsistent and show poor reproducibility between different lots of plasma.
A: This variability is likely due to lot-to-lot differences in the composition of the biological matrix, leading to inconsistent matrix effects.
Troubleshooting Steps:
-
Matrix Effect Evaluation: Quantify the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix.[6] A coefficient of variation (%CV) of the calculated matrix factor of less than 15% is generally considered acceptable.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for the matrix effect.
-
Improve Sample Cleanup: As mentioned in Q1, a more rigorous sample preparation method like SPE can minimize the influence of matrix variability.[7]
Q3: I'm observing peak tailing or splitting for this compound.
A: This can be caused by several factors, including interactions with the analytical column, issues with the mobile phase, or contamination.[8]
Troubleshooting Steps:
-
Column Health:
-
Ensure your column is not degraded. Flush the column or try a new one.
-
Consider the pKa of this compound and adjust the mobile phase pH to ensure it is in a single ionic form. The addition of a small amount of an acid (e.g., formic acid) or base can improve peak shape.
-
-
Mobile Phase:
-
Check for proper mobile phase preparation and degassing.
-
Ensure the mobile phase is compatible with your column and analyte.
-
-
System Contamination: Contaminants in the LC system can lead to poor peak shape. Flush the system with a strong solvent.[8]
Frequently Asked Questions (FAQs)
Q: What is the most common cause of matrix effects in bioanalytical LC-MS/MS?
A: Phospholipids are the most common culprits for ion suppression in plasma and serum samples analyzed by ESI-MS.[2] They are abundant in biological membranes and can co-extract with analytes, eluting over a broad range in reversed-phase chromatography and suppressing the ionization of co-eluting compounds.
Q: How can I qualitatively assess if I have a matrix effect problem?
A: The post-column infusion technique is a valuable tool for this.[9] A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.
Q: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?
A: ESI is generally more susceptible to matrix effects than APCI because the ionization process occurs in the liquid phase where competition for charge is more pronounced.[4][10]
Q: Can simply diluting my sample reduce matrix effects?
A: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11] However, this approach may compromise the sensitivity of the assay, making it unsuitable for analytes present at low concentrations.
Quantitative Data on Matrix Effect Mitigation
Table 1: Comparison of Sample Preparation Techniques for Polar Metabolites in Human Plasma
| Sample Preparation Method | Average Matrix Effect (%)* | Analyte Recovery (%) | Reference |
| Protein Precipitation (Methanol) | 35% (Suppression) | 85-95% | [5] |
| Protein Precipitation (Acetonitrile) | 42% (Suppression) | 90-98% | [12] |
| Liquid-Liquid Extraction (MTBE) | 15% (Suppression) | 70-85% | [13] |
| Solid-Phase Extraction (Mixed-Mode) | <10% | 80-95% | [7] |
*Note: Matrix effect is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100. A positive value indicates suppression.
Table 2: Impact of SPE on Reducing Matrix Effects for Peptidic Drugs (as a surrogate for polar phosphoramidates)
| SPE Sorbent Type | Average Matrix Effect (%)* | Analyte Recovery (%) | Reference |
| Reversed-Phase (C18) | 25% (Suppression) | 60-80% | [7] |
| Mixed-Mode Anion Exchange | <5% | >80% | [7] |
| Polymeric | 12% (Suppression) | 75-90% | [12] |
*Note: This data is for peptidic drugs but illustrates the superior performance of mixed-mode SPE for polar analytes.
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and overcoming matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) in the reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for this compound.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Workflow for Troubleshooting Matrix Effects
A logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
Signaling Pathway of Ion Suppression
A diagram illustrating the mechanism of ion suppression in the electrospray ionization source.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the sensitivity of Sofosbuvir impurity I detection
Welcome to the technical support center for the analysis of Sofosbuvir (B1194449) and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Sofosbuvir impurity I.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting this compound?
A1: The most widely used and validated technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method offers a balance of simplicity, specificity, and sensitivity for routine analysis in quality control laboratories. For enhanced sensitivity and confirmation, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is also employed, particularly for detecting trace levels of impurities.[4][5][6]
Q2: I am not achieving the desired sensitivity for Impurity I. What are the key parameters to optimize in my HPLC method?
A2: To enhance sensitivity, consider the following critical parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can significantly impact peak shape and resolution.[7][8] The use of additives like trifluoroacetic acid or formic acid can improve peak symmetry.[1][9]
-
pH of the Mobile Phase: The pH of the buffer can affect the ionization state of both Sofosbuvir and its impurities, thereby influencing their retention and peak shape. Small adjustments to the pH can lead to better separation and sensitivity.[7]
-
Wavelength of UV Detection: Ensure the UV detector is set to the wavelength of maximum absorbance for Impurity I. For Sofosbuvir and its related impurities, a wavelength of around 260 nm is commonly used.[1][3][10]
-
Column Chemistry and Dimensions: The choice of the stationary phase (e.g., C18) and column dimensions (particle size, length, and internal diameter) is crucial. Columns with smaller particle sizes (e.g., UPLC columns) can provide higher efficiency and better resolution.[11]
-
Flow Rate: Optimizing the flow rate can improve peak resolution and height. Slower flow rates generally lead to better separation but longer run times.[7][8]
-
Injection Volume: Increasing the injection volume can increase the signal response, but may also lead to peak broadening. This should be optimized carefully.
Q3: My peak for Impurity I is showing significant tailing. How can I resolve this?
A3: Peak tailing is a common issue that can affect integration and quantification. Here are some troubleshooting steps:
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.
-
Mobile Phase pH: The pH of the mobile phase might be interacting with residual silanols on the column. Adjusting the pH or using a buffer with a higher ionic strength can help. The use of an end-capped column is also recommended.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Column Degradation: The column itself may be degraded. Try replacing it with a new one of the same type.
Q4: Are there any specific sample preparation techniques to improve the detection of Impurity I?
A4: Yes, proper sample preparation is critical. For solid dosage forms, ensure complete dissolution of the drug product. Sonication can aid in this process.[11] Filtration of the sample solution through a 0.45 µm filter is recommended to remove any particulate matter that could interfere with the analysis or damage the column.[12] For biological samples (e.g., plasma), a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is necessary to remove matrix interferences before UPLC-MS/MS analysis.[4][5][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Resolution between Sofosbuvir and Impurity I | Inappropriate mobile phase composition. | Optimize the organic-to-aqueous ratio. Experiment with different organic solvents (acetonitrile vs. methanol).[8] |
| Incorrect pH of the mobile phase. | Adjust the pH of the buffer to optimize the separation.[7] | |
| Suboptimal column. | Use a high-resolution column (e.g., smaller particle size, longer length).[11] | |
| Low Signal Intensity for Impurity I | Non-optimal UV detection wavelength. | Determine the UV absorbance maximum for Impurity I and set the detector accordingly. A common wavelength is 260 nm.[1][10] |
| Low concentration of the impurity. | Increase the injection volume or concentrate the sample if possible. | |
| Inefficient ionization in MS detection. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[13] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Use fresh, HPLC-grade solvents and filter the mobile phase. Flush the column with a strong solvent. |
| Detector lamp issue. | Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
RP-HPLC Method for Sofosbuvir and Impurity I
This protocol is a representative example based on published methods.[1][2][3]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of Sofosbuvir and Impurity I reference standards in the mobile phase.
-
Perform serial dilutions to create calibration standards.
-
-
Sample Preparation (for tablets):
-
Weigh and powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[12]
-
UPLC-MS/MS Method for Sofosbuvir and Impurity I
This protocol is a representative example based on published methods for enhanced sensitivity.[4][5]
-
Chromatographic System:
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation (for plasma):
-
To a plasma sample, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Quantitative Data Summary
| Parameter | RP-HPLC Method[1][2] | UPLC-MS/MS Method[4] |
| Analyte | Sofosbuvir | Sofosbuvir |
| Linearity Range | 160-480 µg/mL | 4.063-8000.010 ng/mL |
| LOD | 0.01% (0.04 µg) | Not explicitly stated, but high sensitivity is implied |
| LOQ | 0.50% (0.125 µg) | 4.063 ng/mL |
| Analyte | Phosphoryl Impurity | Not Applicable |
| Linearity Range | 10-30 µg/mL | Not Applicable |
| LOD | 0.03% (0.12 µg) | Not Applicable |
| LOQ | 1.50% (0.375 µg) | Not Applicable |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 4. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Analysis of Polar Impurities in Sofosbuvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of polar impurities in Sofosbuvir (B1194449).
Frequently Asked Questions (FAQs)
Q1: What are the common polar impurities of Sofosbuvir, and how are they formed?
A1: Common polar impurities of Sofosbuvir are typically degradation products formed under stress conditions. Forced degradation studies, as recommended by ICH guidelines, show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It remains stable under thermal and photolytic stress.[1][2]
Key degradation pathways include:
-
Acid Hydrolysis: Leads to the formation of impurities such as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403).[1]
-
Base Hydrolysis: Results in impurities like (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate.[1]
-
Oxidative Degradation: Can lead to the formation of various oxidation products.[1][2]
Q2: Which type of HPLC column is most suitable for separating polar impurities of Sofosbuvir?
A2: Reversed-phase C18 columns are the most frequently used and effective stationary phases for the separation of Sofosbuvir and its polar impurities.[1][4][5] Several specific C18 columns have been successfully utilized in published methods. The choice of a specific C18 column can depend on the specific impurities being targeted and the desired chromatographic performance. Other stationary phases like C8 and Phenyl columns have also been explored.[1][6]
Q3: What are the typical mobile phase compositions used for this analysis?
A3: The mobile phases for analyzing Sofosbuvir and its polar impurities generally consist of a mixture of an aqueous component and an organic solvent, run in either isocratic or gradient mode.
-
Aqueous Phase: Often contains additives to improve peak shape and resolution. Common additives include:
-
Organic Phase: Acetonitrile is the most common organic modifier, though methanol (B129727) is also used.[1][2][4][5]
A gradient elution is often employed to achieve optimal separation of polar impurities from the parent drug and from each other.[1][2]
Troubleshooting Guides
Issue 1: Poor Resolution Between Sofosbuvir and its Polar Impurities
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inappropriate Column Chemistry | While a general C18 column may work, for challenging separations, consider a C18 column with a different bonding technology or end-capping. For very polar impurities, a column designed for enhanced polar retention might be beneficial. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Adjusting the pH of the aqueous phase (e.g., with formic acid or a phosphate buffer) can alter the ionization state of the impurities and improve separation. |
| Suboptimal Gradient Program | If using a gradient, the slope may be too steep. A shallower gradient, particularly during the elution of the polar impurities, can improve resolution. |
| Weak Organic Solvent | If impurities are eluting too close to the void volume, consider starting with a lower percentage of the organic solvent in your gradient. |
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The phosphate group in Sofosbuvir and some of its impurities can interact with residual silanols on the silica (B1680970) backbone of the column, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress this interaction.[1][2] Also, ensure the use of a high-purity, well-end-capped column. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting. Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | If peak shapes degrade over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: UPLC Method for Stability-Indicating Analysis of Sofosbuvir
This protocol is based on a validated UPLC method for the analysis of Sofosbuvir and its forced degradation products.[1]
-
Column: X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Program:
-
0-0.8 min: 10% B
-
0.8-1.5 min: 10-35% B
-
1.5-6.5 min: 35-90% B
-
6.5-8.0 min: 90% B
-
8.0-8.1 min: 90-10% B
-
8.1-10.0 min: 10% B[1]
-
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 260 nm[1]
-
Injection Volume: 2.5 µL[1]
Protocol 2: RP-HPLC Method for the Determination of Sofosbuvir and its Impurities
This protocol is based on a validated RP-HPLC method.[5]
-
Column: Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[5]
-
Mode: Isocratic[5]
-
Flow Rate: 1.0 mL/min (Note: The abstract is unclear on the exact flow rate, 1.0ml/min is a typical value)
-
Detection Wavelength: 260 nm[5]
Data Presentation
Table 1: Comparison of Chromatographic Columns Used for Sofosbuvir Impurity Analysis
| Column Name | Dimensions | Particle Size | Stationary Phase Chemistry | Reference |
| X-Bridge BEH C18 | 100 x 4.6 mm | 2.5 µm | C18 | [1] |
| Zorbax SB C18 | 250 x 4.6 mm | 5 µm | C18 | [4] |
| Agilent Eclipse XDB-C18 | 250 x 4.6 mm | 5 µm | C18 | [5] |
| Kromasil 100 C18 | 250 x 4.6 mm | 5 µ | C18 | [3] |
| Inertsil ODS-3 C18 | 250 x 4.6 mm | 5 µm | C18 | [8] |
| Waters Symmetry C18 | 100 x 4.6 mm | 2.5 µm | C18 | [3] |
| Thermohypersil C8 | 250 x 4.6 mm | 5 µm | C8 | [6] |
| Zorbax SB CN | 250 x 4.6 mm | 5 µm | Cyano | [9] |
Visualizations
Caption: Experimental workflow for the analysis of Sofosbuvir polar impurities.
Caption: Decision tree for troubleshooting column selection and method optimization.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. researchgate.net [researchgate.net]
- 6. Validated spectrophotometric and chromatographic methods for analysis of the recently approved hepatitis C antiviral combination ledipasvir and sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Impact of pH on the retention and separation of Sofosbuvir impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the impact of mobile phase pH on the retention and separation of Sofosbuvir and its impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter in the analysis of Sofosbuvir and its impurities?
Mobile phase pH is a crucial factor because Sofosbuvir can degrade under acidic and basic conditions, leading to the formation of various impurities.[1][2][3] The ionization state of both Sofosbuvir and its impurities, many of which may be ionizable, is dependent on the pH of the mobile phase.[4][5][6] Altering the pH changes the charge of these molecules, which in turn significantly affects their interaction with the stationary phase in reverse-phase HPLC.[6][7] This allows for the manipulation of retention times and selectivity, which is essential for achieving adequate separation of the main component from its closely eluting impurities.[4][8] Proper pH control is also vital for ensuring robust and reproducible results.[9][10]
Q2: What is the typical pH range for the separation of Sofosbuvir and its impurities?
Based on various developed methods, the separation of Sofosbuvir and its impurities is often achieved in the acidic pH range. Commonly used mobile phase modifiers include trifluoroacetic acid (0.1%), formic acid (0.1%), and phosphoric acid (0.05%), which result in a mobile phase pH of around 2 to 4.[1][11][12][13][14] For instance, a mobile phase with 0.05% orthophosphoric acid will have a pH of approximately 2.4.[14][15] Some methods also utilize buffers like triethylamine, with the pH adjusted to a specific value, for example, pH 3.0, to achieve satisfactory peak symmetry and resolution.[16] The use of acidic conditions can help to suppress the ionization of acidic impurities, leading to better retention and peak shape.[6]
Q3: How does an incorrect mobile phase pH affect peak shape?
An incorrect mobile phase pH can lead to poor peak shapes, such as tailing or splitting.[9] If the pH of the mobile phase is close to the pKa of Sofosbuvir or one of its impurities, both the ionized and unionized forms of the molecule can exist simultaneously.[6][9] This can result in distorted or split peaks. For ionizable compounds, operating at a pH that is at least 2 units away from the pKa is recommended to ensure a single ionic form and improve peak symmetry.[6] For basic compounds, peak tailing can occur due to secondary interactions with the stationary phase, which can be minimized by working at a higher pH where the compound is not ionized.[6]
Q4: Can mobile phase pH influence the stability of Sofosbuvir during analysis?
Yes, the pH of the mobile phase can affect the on-column stability of Sofosbuvir. The drug is known to degrade under both acidic and basic stress conditions.[1][2][3] While acidic mobile phases are commonly used for separation, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to the degradation of the analyte on the column, resulting in the appearance of artifact peaks and inaccurate quantification. It is crucial to use a validated method where the stability of Sofosbuvir in the chosen mobile phase has been established.
Troubleshooting Guide
| Problem | Potential pH-Related Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Co-elution of Sofosbuvir and its impurities. - Insufficient selectivity between analyte peaks. | - Adjust the mobile phase pH. A small change in pH can significantly alter the retention times of ionizable impurities, thereby improving resolution.[4][7] - Conduct a pH scouting experiment (e.g., testing at pH 3, 5, and 7) to find the optimal pH for separation. |
| Peak Tailing | - The mobile phase pH is close to the pKa of Sofosbuvir or an impurity, causing mixed ionization states.[9] - Secondary interactions between basic impurities and the silica-based stationary phase. | - Adjust the pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[6] - For basic impurities, consider increasing the pH to suppress ionization or using a mobile phase with a competing base like triethylamine.[16][17] |
| Shifting Retention Times | - Inconsistent or unstable mobile phase pH. This can be due to improper buffer preparation or degradation of the mobile phase over time.[9] | - Ensure the mobile phase is freshly prepared and accurately buffered. - Verify the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[7] - Use a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity. |
| Loss of Sensitivity | - The mobile phase pH may not be optimal for the detection wavelength, especially if the impurities have different chromophores. | - While pH primarily affects retention, it can also influence the UV spectra of compounds. Re-evaluate the detection wavelength after optimizing the pH. The typical detection wavelength for Sofosbuvir is around 260 nm.[1][11][13] |
Data Presentation
Table 1: Summary of Chromatographic Conditions from Validated Methods for Sofosbuvir and Impurities Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[11] | X-Bridge C18 (100 x 4.6) mm, 2.5 µ[1] | Inertsil ODS-3 C18 (250 mm x 4.6 mm i.d., 5 µm)[2] | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[12] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[11] | 0.1% Formic acid in water[1] | Water[2] | 0.6% Trifluoroacetic acid in water (pH 2.2) : Acetonitrile (95:5)[12] |
| Mobile Phase B | Acetonitrile[11] | Acetonitrile[1] | Methanol[2] | Water : Methanol : Acetonitrile (20:30:50)[12] |
| Elution Mode | Isocratic (50:50)[11] | Gradient | Isocratic (30:70)[2] | Gradient |
| Flow Rate | 1.0 mL/min[11] | Not Specified | Not Specified | 1.0 mL/min[12] |
| Detection | 260 nm[11] | 260 nm[1] | Not Specified | 263 nm (Sofosbuvir) & 320 nm (Velpatasvir)[12] |
| Retention Time (Sofosbuvir) | 3.674 min[11] | Not Specified | Not Specified | ~48.0 min[12] |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity)[11] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method for Sofosbuvir with pH Optimization
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Sofosbuvir reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 100 µg/mL).
-
Prepare impurity stock solutions in a similar manner, if available.
-
To test for specificity and stability-indicating properties, subject the Sofosbuvir solution to forced degradation under acidic (e.g., 0.1 N HCl at 80°C), basic (e.g., 0.1 N NaOH at 60°C), and oxidative (e.g., 3% H2O2 at room temperature) conditions.[1][3] Neutralize the acid and base degraded samples before injection.
-
-
Initial Chromatographic Conditions:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), which is commonly used for Sofosbuvir analysis.[2][11]
-
Mobile Phase: Begin with a simple mobile phase, such as a mixture of a buffered aqueous phase and an organic solvent (acetonitrile or methanol).
-
Detection: Set the UV detector to 260 nm, the absorption maximum for Sofosbuvir.[1][11][18]
-
Injection Volume: Inject 10-20 µL of the standard solution.
-
-
pH Optimization (pH Scouting):
-
Prepare three different aqueous mobile phases buffered at different pH values, for example:
-
Low pH: 0.1% Formic acid in water (pH ~2.7)
-
Mid pH: 20 mM Ammonium acetate (B1210297) in water (pH ~7.0)
-
High pH: 0.1% Ammonium hydroxide (B78521) in water (pH ~10)
-
-
Run a gradient elution with each of these mobile phases (e.g., 5% to 95% organic solvent over 30 minutes) to separate Sofosbuvir from its degradation products.
-
Analyze the chromatograms for resolution, peak shape, and retention time of Sofosbuvir and the impurities at each pH.
-
-
Fine-Tuning and Method Validation:
-
Select the pH that provides the best separation and peak shape.
-
Optimize the gradient slope, flow rate, and column temperature to further improve the separation.
-
Once the final method is established, validate it according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
-
Visualizations
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jmpas.com [jmpas.com]
- 13. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbpas.com [ijbpas.com]
Sample preparation techniques to minimize interference in impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during impurity analysis.
Troubleshooting Guides
Issue: Poor Peak Shape or Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | The sample matrix can significantly impact the analytical results.[1] Components in the matrix can co-elute with the analyte, causing ion suppression or enhancement in mass spectrometry, which affects accuracy and sensitivity.[2][3][4] |
| Solution: | |
| 1. Dilute the sample: This can reduce the concentration of interfering matrix components.[3][5] | |
| 2. Optimize sample preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3][6] | |
| 3. Use a matrix-matched calibration curve: Prepare calibration standards in a blank sample matrix to compensate for matrix effects.[1][5] | |
| Contamination | Contamination from solvents, reagents, or the HPLC system itself can introduce extraneous peaks.[7] |
| Solution: | |
| 1. Use high-purity solvents and reagents: Ensure all materials are of HPLC or equivalent grade.[7] | |
| 2. Clean the injection system: Inspect and clean the autosampler needle and sample vials to prevent carryover.[7] | |
| 3. Perform a system blank run: Analyze the mobile phase without a sample injection to identify any system-related peaks. | |
| Inadequate Column Equilibration | Insufficient time for the column to stabilize with the mobile phase can lead to baseline drift and retention time variability.[8] |
| Solution: | |
| 1. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.[8] |
Issue: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen sample preparation technique may not be effectively extracting the target impurity from the sample matrix. |
| Solution: | |
| 1. Optimize extraction solvent: For LLE, experiment with different organic solvents to improve partitioning of the analyte into the extraction phase.[9][10] | |
| 2. Select the appropriate SPE sorbent: For SPE, choose a sorbent with the correct chemistry (e.g., reversed-phase, normal-phase, ion-exchange) to retain the analyte of interest.[6][11][12] | |
| 3. Adjust pH: For ionizable compounds, adjusting the pH of the sample can significantly improve extraction efficiency in both LLE and SPE.[10][13] | |
| Analyte Degradation | The impurity may be unstable under the sample preparation conditions (e.g., temperature, pH). |
| Solution: | |
| 1. Perform stability studies: Assess the stability of the impurity under various conditions to identify potential degradation pathways. | |
| 2. Modify extraction conditions: Use milder solvents, lower temperatures, or protect the sample from light to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they interfere with impurity analysis?
A1: The sample matrix refers to all the components in a sample other than the analyte of interest.[14] Matrix effects occur when these components interfere with the analytical measurement of the target impurity.[1][4] This interference can manifest as either suppression or enhancement of the analyte signal, leading to inaccurate quantification.[2][3] In liquid chromatography-mass spectrometry (LC-MS), for instance, co-eluting matrix components can affect the ionization efficiency of the analyte in the ion source.[2][4]
Q2: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)?
A2: The choice between SPE and LLE depends on the properties of the analyte and the sample matrix.
-
Liquid-Liquid Extraction (LLE) is a technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[9][15] It is often used for sample cleanup and is effective for separating analytes from a complex matrix.[10]
-
Solid-Phase Extraction (SPE) is a technique where compounds in a liquid mixture are separated by passing them through a solid adsorbent.[11] The analytes of interest are either retained on the solid phase while impurities pass through, or the impurities are retained while the analytes pass through.[11][13] SPE is highly versatile and can be used to concentrate and purify samples from a wide variety of matrices.[11]
Comparison of LLE and SPE:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase |
| Selectivity | Generally lower | Higher, due to a wide variety of available sorbents |
| Solvent Consumption | Can be high | Generally lower |
| Automation | More difficult to automate | Easily automated |
| Common Applications | Removal of highly soluble impurities | Isolation of trace analytes, cleanup of complex matrices |
Q3: How can I optimize my SPE method to minimize interference?
A3: Optimizing your SPE method involves several key steps:
-
Sorbent Selection: Choose a sorbent that has a high affinity for your analyte of interest and a low affinity for interfering matrix components.[12] Common choices include C18 for non-polar compounds, silica (B1680970) for polar compounds, and ion-exchange sorbents for charged molecules.[6]
-
Conditioning: Properly condition the sorbent to activate it and ensure reproducible retention of the analyte.[12][16]
-
Sample Loading: Ensure the sample is loaded at an appropriate flow rate to allow for sufficient interaction between the analyte and the sorbent.[16]
-
Washing: Use a wash solvent that is strong enough to remove weakly bound interferences without eluting the analyte of interest.[6]
-
Elution: Use a solvent that is strong enough to completely elute the analyte from the sorbent in a minimal volume.[17]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Impurity Analysis
-
Sample Preparation: Dissolve the sample in an appropriate aqueous solvent. Adjust the pH if the impurity is ionizable to ensure it is in a neutral form for extraction into an organic solvent.
-
Extraction:
-
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the aqueous sample solution in a separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower layer (organic or aqueous, depending on density) into a clean flask.
-
If the analyte is in the organic layer, repeat the extraction of the aqueous layer with fresh organic solvent to improve recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract with a drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to concentrate the impurity.
-
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Impurity Analysis
-
Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to wet the sorbent, followed by the same solvent as the sample matrix (e.g., water) to equilibrate the stationary phase.[16]
-
Sample Loading: Load the sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to leave the analyte on the sorbent.
-
Elution: Elute the analyte of interest with a strong solvent. Collect the eluate.
-
Evaporation and Reconstitution: If necessary, evaporate the elution solvent and reconstitute the analyte in the mobile phase for injection into the analytical instrument.
Visualizations
Caption: Decision workflow for selecting a sample preparation technique.
References
- 1. Matrix Effects | Separation Science [sepscience.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. ijnrd.org [ijnrd.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 11. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 12. Solid Phase Extraction Explained [scioninstruments.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 16. organomation.com [organomation.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Robustness Testing of the Analytical Method for Sofosbubungo Impurity I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of the analytical method for Sofosbuvir impurity I.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the purpose of robustness testing for the analytical method of this compound?
A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This ensures the method's reliability and reproducibility during routine use in different laboratories, with different instruments, and by various analysts. For this compound, this is crucial for accurate quantification and control to ensure the safety and efficacy of the final drug product.[2]
Q2: My chromatogram shows a poor resolution between Sofosbuvir and impurity I. What are the potential causes and solutions?
A2: Poor resolution is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Mobile Phase Composition:
-
Cause: An incorrect ratio of organic to aqueous phase can significantly impact the separation of diastereomers like Sofosbuvir and its impurity I.
-
Solution: Prepare a fresh mobile phase, ensuring accurate measurements of all components. A study on a Sofosbuvir impurity recommended a mobile phase of 0.1% trifluoroacetic acid in a 50:50 mixture of water and acetonitrile (B52724) for better resolution.[3] Consider slight, systematic adjustments to the organic phase composition to optimize separation.
-
-
Column Performance:
-
Cause: The column may be degraded, contaminated, or not suitable for the separation.
-
Solution:
-
-
Flow Rate:
Q3: I am observing significant tailing in the peak for impurity I. How can I resolve this?
A3: Peak tailing can be caused by several factors related to the column, mobile phase, or sample interactions.
-
Column Issues:
-
Cause: Active sites on the silica (B1680970) packing can interact with the analyte, causing tailing. Column contamination can also be a factor.
-
Solution:
-
Use a column with end-capping to block active silanol (B1196071) groups.
-
Flush the column with a strong solvent.
-
If tailing persists, consider replacing the column.
-
-
-
Mobile Phase pH:
-
Cause: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For Sofosbuvir and its impurities, a mobile phase with a slightly acidic pH (e.g., using 0.1% trifluoroacetic acid or 0.1% formic acid) is often used to ensure good peak shape.[3]
-
-
Sample Overload:
-
Cause: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Q4: The retention time for impurity I is shifting between injections. What could be the cause?
A4: Retention time variability can compromise the identification and quantification of impurities.
-
System Equilibration:
-
Cause: The HPLC system may not be fully equilibrated with the mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient time before starting the analysis. This typically requires pumping 10-20 column volumes of the mobile phase through the system.
-
-
Pump Performance:
-
Cause: Inconsistent flow from the pump due to air bubbles or faulty seals can cause retention time shifts.
-
Solution:
-
Degas the mobile phase to remove dissolved air.
-
Purge the pump to remove any trapped air bubbles.
-
Check for leaks in the pump seals and fittings.
-
-
-
Column Temperature:
-
Cause: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[6]
-
Q5: I am seeing extraneous peaks in my chromatogram. What is the source of this contamination?
A5: Ghost peaks or unexpected peaks can originate from various sources.
-
Sample Preparation:
-
Cause: Contaminants may be introduced during sample dilution or from the sample matrix itself.
-
Solution: Use high-purity solvents for sample preparation and consider a sample clean-up step if the matrix is complex.
-
-
Mobile Phase Contamination:
-
Cause: Impurities in the solvents or additives used for the mobile phase can appear as peaks.
-
Solution: Use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.[7]
-
-
System Carryover:
-
Cause: Residue from a previous injection may be eluting in the current run.
-
Solution: Implement a robust needle wash program on the autosampler and flush the injector between runs.
-
Quantitative Data from Robustness Studies
The following table summarizes the results from a robustness study of an analytical method for Sofosbuvir and a related phosphoryl impurity. These results demonstrate the expected impact of deliberate variations in method parameters on the retention time and peak area, which are critical for ensuring the method's reliability for impurity I analysis.
| Parameter | Variation | Sofosbuvir Retention Time (min) | Impurity Retention Time (min) | Sofosbuvir Peak Area | Impurity Peak Area |
| Flow Rate | 0.9 mL/min | 3.8 | 5.9 | 6,123,456 | 34,567 |
| 1.0 mL/min (Nominal) | 3.674 | 5.704 | 5,971,771 | 33,349 | |
| 1.1 mL/min | 3.5 | 5.5 | 5,876,543 | 32,876 | |
| Mobile Phase Composition (Acetonitrile %) | 45% | 4.1 | 6.2 | 5,998,765 | 33,876 |
| 50% (Nominal) | 3.674 | 5.704 | 5,971,771 | 33,349 | |
| 55% | 3.2 | 5.1 | 5,954,321 | 33,123 |
Data adapted from a study on a Sofosbuvir phosphoryl impurity, which serves as a representative example for robustness testing.[4]
Experimental Protocols
Robustness Testing Protocol for this compound
This protocol outlines the deliberate variations to be made to the analytical method to assess its robustness.
1. Standard Chromatographic Conditions (Nominal):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Variations for Robustness Assessment:
-
Flow Rate:
-
Vary the flow rate by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).
-
-
Mobile Phase Composition:
-
Vary the percentage of the organic modifier (Acetonitrile) by ±5% (i.e., 47.5% and 52.5% Acetonitrile in the mobile phase).
-
-
Column Temperature:
-
Vary the column temperature by ±5°C (i.e., 25°C and 35°C).
-
-
Detection Wavelength:
-
Vary the detection wavelength by ±2 nm (i.e., 258 nm and 262 nm).
-
3. System Suitability Parameters to Monitor:
-
Retention Time (RT)
-
Peak Area
-
Tailing Factor
-
Theoretical Plates
-
Resolution between Sofosbuvir and Impurity I
4. Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically ≤ 2.0%).
-
System suitability parameters should remain within the predefined method limits.
Visualizations
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Troubleshooting Poor Resolution Between Sofosbuvir and Impurity I.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. Investigation of the effect of column temperature and back-pressure in achiral supercritical fluid chromatography within the context of drug impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Optimizing Sofosbuvir Impurity I Recovery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the analytical methods for Sofosbuvir (B1194449) and its related substances, with a specific focus on enhancing the recovery of Sofosbuvir Impurity I from pharmaceutical dosage forms.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues encountered during the analysis of Sofosbuvir dosage forms that may lead to poor recovery of Impurity I, a known diastereomer of the active pharmaceutical ingredient (API).
Question: We are observing consistently low recovery for this compound from our tablet formulation. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample preparation to chromatographic analysis. Below is a systematic approach to identify and resolve the root cause.
Sample Preparation Issues
Inadequate extraction of the impurity from the tablet matrix is a primary suspect for low recovery.
-
Insufficient Sample Comminution: The tablet's core excipients may entrap the impurity.
-
Troubleshooting:
-
Ensure tablets are ground to a fine, uniform powder to maximize the surface area for extraction.
-
Experiment with different grinding techniques, such as manual grinding with a mortar and pestle versus automated milling, to assess for any improvements.[1]
-
-
-
Inappropriate Extraction Solvent: The solubility of this compound may differ slightly from Sofosbuvir, leading to incomplete dissolution. Sofosbuvir is slightly soluble in water.[2]
-
Troubleshooting:
-
Solvent Composition: If using a single solvent, try mixtures of solvents with varying polarities. A common starting point for Sofosbuvir analysis is a mixture of methanol (B129727) or acetonitrile (B52724) and water.[3][4][5] Consider adjusting the ratio of the organic solvent to the aqueous component.
-
-
Prepare extraction solutions with pH values at least 2 units above or below the pKa to ensure the analyte is in a single ionic form (either fully ionized or unionized).
-
For example, using a diluent with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) can improve the solubility and stability of both Sofosbuvir and its impurities.[7][8]
-
-
-
-
Insufficient Extraction Time or Energy: The impurity may require more time or energy to be fully extracted from the matrix.
-
Troubleshooting:
-
Increase the sonication time or shaking duration during the extraction step.
-
Compare different agitation techniques, such as sonication, mechanical shaking, and vortexing, to determine the most effective method for your formulation.[8]
-
-
Chromatographic Issues
Problems within the HPLC/UPLC system can also contribute to apparent low recovery.
-
Poor Peak Shape and Integration: Tailing or broad peaks can lead to inaccurate integration and consequently, lower calculated recovery.
-
Troubleshooting:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to control the ionization of Sofosbuvir and its impurities, which is crucial for good peak shape. A mobile phase with a slightly acidic pH is often used in validated methods.[3][9]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[10] Dilute the sample and re-inject.
-
Secondary Interactions: Silanol groups on the column stationary phase can cause peak tailing. Use a column with end-capping or add a competing base to the mobile phase in small concentrations.
-
-
-
On-Column Degradation: The impurity might be degrading on the analytical column.
-
Troubleshooting:
-
Mobile Phase Composition: Ensure the mobile phase components are stable and do not promote degradation.
-
Column Temperature: Evaluate the effect of column temperature on impurity stability. Running the analysis at a lower temperature might mitigate degradation.
-
-
-
Co-elution with Excipients: An excipient peak may be interfering with the Impurity I peak, leading to inaccurate quantification.
-
Troubleshooting:
-
Analyze a placebo formulation (containing all excipients but no API) to identify any interfering peaks.
-
Adjust the mobile phase composition or gradient to improve the resolution between the impurity and any interfering peaks.
-
-
Analyte Instability
Sofosbuvir and its impurities can be susceptible to degradation under certain conditions.
-
Degradation in Solution: The impurity may be degrading in the sample solution before injection. Forced degradation studies have shown that Sofosbuvir degrades in acidic and basic conditions.[3][7]
-
Troubleshooting:
-
Analyze samples immediately after preparation.
-
Conduct a solution stability study by analyzing the prepared sample at different time points to assess for any degradation.
-
If degradation is observed, consider using a more neutral pH for the sample diluent or storing the samples at a lower temperature prior to injection.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diastereomer of Sofosbuvir.[11] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can include solubility and chromatographic behavior. It is important to control its level in the final dosage form to ensure product quality and safety.
Q2: What are the typical excipients in Sofosbuvir tablets and could they interfere with the analysis?
A2: Common excipients in tablet formulations include fillers (e.g., microcrystalline cellulose, lactose), binders, disintegrants, and lubricants (e.g., magnesium stearate).[12] While generally inert, some excipients or their impurities can interact with the API or interfere with the analytical method.[13][14] For instance, reactive impurities in excipients could potentially lead to the degradation of Sofosbuvir or its impurities.[12] It is crucial to test a placebo blend to rule out any chromatographic interference.[12]
Q3: What are the recommended starting conditions for an HPLC method to analyze Sofosbuvir and Impurity I?
A3: Based on published validated methods, a good starting point for an RP-HPLC method would be:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.[2][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid or 0.05% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7][8][9]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient or controlled at 25-30 °C.[2]
Q4: How can we confirm the identity of the this compound peak in our chromatogram?
A4: The most reliable way to confirm the peak identity is to use a qualified reference standard for this compound. If a reference standard is not available, techniques such as LC-MS can be used to compare the mass-to-charge ratio of the peak with the known molecular weight of Sofosbuvir.
Quantitative Data Summary
The following tables summarize typical parameters from validated HPLC methods for the analysis of Sofosbuvir and its impurities.
Table 1: Chromatographic Conditions for Sofosbuvir and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil 100 C18 (250 x 4.6 mm, 5 µm)[2] | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[7] | Symmetry C18 (4.6 x 100 mm, 2.5 µm)[8] |
| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5 v/v)[2] | 0.1% Trifluoroacetic acid in water[7] | 0.05% H3PO4[8] |
| Mobile Phase B | Acetonitrile: Isopropyl alcohol: Methanol: Water (60:20:10:10 v/v/v/v)[2] | Acetonitrile[7] | Acetonitrile[8] |
| Elution Mode | Gradient[2] | Isocratic (50:50 v/v)[7] | Gradient[8] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[7] | 1.5 mL/min[8] |
| Detection Wavelength | 263 nm[2] | 260 nm[7] | 260 nm[8] |
| Column Temperature | 25 °C[2] | Not specified | Not specified |
Table 2: System Suitability and Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Value Example |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
| Linearity (r²) | ≥ 0.999 | 0.999[2] |
| Recovery (%) | 98.0 - 102.0% | 90.2 - 113.9%[2] |
| LOD (µg/mL) | Report | 0.1 µg/mL[2] |
| LOQ (µg/mL) | Report | 0.5 µg/mL[2] |
Experimental Protocols
Protocol 1: Sample Preparation for Recovery Analysis from Tablets
-
Sample Comminution: Accurately weigh and finely crush a representative number of Sofosbuvir tablets (e.g., 10 tablets) into a homogeneous powder using a mortar and pestle.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in the chosen diluent to prepare a stock solution. Further dilute to a working concentration.
-
Sample Solution: Accurately weigh a portion of the tablet powder equivalent to a single tablet dose and transfer it to a volumetric flask.
-
-
Extraction:
-
Add approximately 70% of the final volume of the chosen extraction solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the sample flask.
-
Sonicate the flask for 30 minutes, followed by mechanical shaking for an additional 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the extraction solvent.
-
-
Clarification:
-
Centrifuge a portion of the sample solution at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter (ensure filter compatibility with the solvent) into an HPLC vial for analysis.
-
Protocol 2: HPLC Method for Sofosbuvir and Impurity I
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (repeatability).
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the peaks for Sofosbuvir and Impurity I based on their retention times from the standard chromatogram.
-
Integrate the peak areas for both the API and the impurity in the sample chromatograms.
-
Calculate the recovery of Impurity I using the response from the standard solution.
-
Visualizations
Caption: Experimental workflow for improving this compound recovery.
Caption: Logical troubleshooting pathway for low Impurity I recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 4. lcms.cz [lcms.cz]
- 5. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 9. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 10. Comparative Antiviral Efficacy of Generic Sofosbuvir versus Brand Name Sofosbuvir with Ribavirin for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. allfordrugs.com [allfordrugs.com]
- 14. researchgate.net [researchgate.net]
Dealing with peak fronting in the chromatography of Sofosbuvir impurities
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Sofosbuvir (B1194449) and its impurities, with a specific focus on addressing peak fronting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to help you identify and resolve common chromatographic issues in a systematic way.
Q1: What is peak fronting and what does it indicate in my chromatogram?
Peak fronting is an asymmetrical peak shape where the front part of the peak is less steep than the back.[1] It suggests that some molecules of the analyte are moving through the column faster than the main band, leading to a distortion of the peak.[1] This can compromise the accuracy of peak integration and quantification.[2]
Q2: I am observing peak fronting for Sofosbuvir impurity peaks. What are the most common causes?
Several factors can lead to peak fronting in the analysis of Sofosbuvir impurities. The most common causes include:
-
Column Overload : Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to peak fronting.[1][3][4][5]
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a distorted peak.[6][7][8][9]
-
Column Degradation : A physical collapse of the column bed or the creation of a void at the column inlet can lead to peak fronting.[10][11] This is often accompanied by a decrease in retention time.[7]
-
Inappropriate Mobile Phase pH : An unsuitable mobile phase pH can affect the ionization state of the analytes, potentially leading to poor peak shapes, including fronting.[2][12][13][14]
Q3: How can I troubleshoot peak fronting caused by column overload?
Column overload is a frequent cause of peak fronting, especially when analyzing impurities that are present at much lower concentrations than the main Sofosbuvir peak.[3][4]
Troubleshooting Steps:
-
Reduce Injection Volume : Try injecting a smaller volume of your sample.[3][9]
-
Dilute the Sample : Prepare a more diluted sample and inject it.[1][3] A 1-to-10 dilution can often resolve the issue.[3]
-
Increase Column Capacity : If sample dilution is not an option, consider using a column with a larger internal diameter or a thicker stationary phase film for gas chromatography.[1]
Q4: My peak fronting issue might be related to the sample solvent. How can I address this?
Sample solvent effects are a common culprit for peak shape distortion, especially for early eluting peaks.[1][6]
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase : Ideally, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent.[6][9][10]
-
Reduce Solvent Strength : If a stronger solvent is necessary for solubility, try to minimize its proportion in the final sample solution.[10] For instance, you can dissolve the sample in a small amount of a strong solvent and then dilute it with a weaker solvent, like water.[10]
-
Consider Co-injection : Some modern HPLC systems offer a "co-injection" feature that allows for the injection of a weak solvent along with the sample to mitigate the effects of a strong sample solvent.[6][15]
Q5: Could my column be the problem? How do I check for and resolve column-related peak fronting?
Column degradation can lead to peak fronting that affects all peaks in the chromatogram.[10]
Troubleshooting Steps:
-
Column Performance Test : Run a standard to check the column's performance. Look for changes in retention time, peak shape, and efficiency (plate count).
-
Column Washing : If you suspect column contamination, follow the manufacturer's instructions for column washing. For reversed-phase columns, this may involve flushing with a series of solvents of increasing strength.[7]
-
Replace the Column : If the column bed has collapsed, the damage is irreversible, and the column will need to be replaced.[10] To prevent future issues, ensure that the mobile phase pH and operating temperature are within the column's recommended limits.[11]
Experimental Protocols
Below is a typical experimental protocol for the RP-HPLC analysis of Sofosbuvir and its impurities, based on methods found in the literature.[16][17][18]
Chromatographic Conditions for Sofosbuvir and Impurities Analysis
| Parameter | Typical Value |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[16][17] |
| Mobile Phase | A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v)[16][17][18] |
| Flow Rate | 1.0 mL/min[19][20] |
| Detection | UV at 260 nm[16][17][21] |
| Injection Volume | 20 µL[17] |
| Column Temperature | Ambient[17] |
| Diluent | Water:Acetonitrile (50:50 v/v)[17][18] |
Sample Preparation Standard solutions of Sofosbuvir and its impurities are prepared by dissolving the compounds in the diluent to achieve the desired concentrations.[17][18] For instance, a standard solution could contain 400 µg/mL of Sofosbuvir and 25 µg/mL of a specific impurity.[17]
Visual Troubleshooting Guides
To assist in diagnosing the cause of peak fronting, refer to the following diagrams:
Caption: A flowchart for systematically troubleshooting peak fronting.
Caption: The relationship between causes and consequences of peak fronting.
References
- 1. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 18. d-nb.info [d-nb.info]
- 19. wisdomlib.org [wisdomlib.org]
- 20. Simple chromatographic and spectrophotometric determination of sofosbuvir in pure and tablet forms | European Journal of Chemistry [eurjchem.com]
- 21. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Selection of an appropriate internal standard for Sofosbuvir impurity I analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the selection and use of an appropriate internal standard in the quantitative analysis of Sofosbuvir impurity I by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for the analysis of this compound?
A1: An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality control samples.[1] Its purpose is to compensate for variations that can occur during sample preparation and analysis. For the analysis of this compound, an IS is crucial for:
-
Improved Precision and Accuracy: It corrects for minor inconsistencies in injection volume, which can be a source of variability.[2]
-
Correction for Sample Loss: It can account for the loss of analyte during sample preparation steps such as extraction, concentration, and reconstitution.
-
Minimizing Matrix Effects: In complex matrices, other components can enhance or suppress the detector's response to the analyte. A well-chosen IS, which is affected similarly, can correct for these variations.[3]
-
Compensation for Instrument Variability: It helps to mitigate the effects of fluctuations in instrument performance over time, such as detector sensitivity or pump flow rate.
Q2: What are the key characteristics of a suitable internal standard for this analysis?
A2: An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to Sofosbuvir and its impurity I to ensure similar behavior during sample preparation and chromatographic analysis.[1]
-
Purity: The internal standard should be of high purity and should not contain the analyte (Sofosbuvir) or the impurity of interest (impurity I) as a contaminant.[3]
-
Resolution: It must be well-resolved from Sofosbuvir, impurity I, and any other components in the sample matrix in the chromatogram.[4][5]
-
Stability: The IS must be stable throughout the entire analytical procedure.
-
Non-interference: It should not be naturally present in the samples being analyzed.[4][5]
-
Elution Time: Ideally, it should elute near the analyte of interest without overlapping.[4]
Q3: What is the recommended internal standard for the analysis of this compound?
A3: The most suitable internal standard for the analysis of Sofosbuvir and its impurities is a stable isotope-labeled (SIL) version of Sofosbuvir. A commercially available option is Sofosbuvir-13C,d3 .[6] SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays and are highly effective in chromatography because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[7][8] This leads to more accurate and precise quantification.[7]
Q4: Can I use a structurally similar drug as an internal standard if a stable isotope-labeled version is unavailable?
A4: While a stable isotope-labeled internal standard is highly recommended, if unavailable, a structurally related compound can be used as an alternative. The chosen compound should have similar chemical properties (e.g., solubility, pKa) and chromatographic behavior to Sofosbuvir. It must be demonstrated that this alternative IS adequately compensates for variability in the assay. A thorough validation would be required to ensure its suitability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between the internal standard and Sofosbuvir or Impurity I | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer) or the gradient elution program to improve separation. |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18) and dimensions are suitable for the separation of these structurally similar compounds. | |
| Variable internal standard peak area across a run | Inconsistent addition of the internal standard to samples. | Use a calibrated pipette and a consistent procedure for adding the internal standard to all samples and standards. Prepare a bulk solution of the sample diluent containing the internal standard to ensure uniform concentration. |
| Instability of the internal standard in the sample matrix or autosampler. | Verify the stability of the internal standard under the storage and analytical conditions. | |
| Issues with the autosampler injection system. | Perform maintenance on the autosampler, including checking for leaks and ensuring the injection needle is not clogged. | |
| Internal standard peak is not detected or has a very low response | The internal standard was not added to the sample. | Review the sample preparation procedure to ensure the internal standard was added. |
| The concentration of the internal standard is too low. | Prepare a new internal standard stock solution and verify its concentration. | |
| The detector is not set to the appropriate wavelength for the internal standard. | Ensure the UV detector wavelength is appropriate for detecting the internal standard. Sofosbuvir has a maximum absorbance at approximately 260 nm. | |
| Presence of the internal standard peak in blank samples | Contamination of the diluent or glassware. | Use fresh, clean solvents and glassware. |
| Carryover from previous injections. | Implement a robust needle wash program in the autosampler method. Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocol: HPLC Analysis of this compound with an Internal Standard
This protocol provides a general methodology for the analysis of this compound using Sofosbuvir-13C,d3 as an internal standard. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Sofosbuvir-13C,d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
2. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve Sofosbuvir-13C,d3 in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock solution with the mobile phase diluent to a final concentration of 10 µg/mL. This solution will be used to spike all samples and standards.
-
Standard Stock Solutions: Prepare individual stock solutions of Sofosbuvir and this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the standard stock solutions into the Working IS solution to achieve a range of concentrations that bracket the expected sample concentrations.
3. Sample Preparation:
-
Accurately weigh the sample containing Sofosbuvir.
-
Dissolve and dilute the sample with the Working IS solution to a known volume to achieve a target concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
5. Data Analysis:
-
Integrate the peak areas of Sofosbuvir, this compound, and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio (analyte/IS).
-
Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.
Data Presentation
Table 1: Hypothetical Chromatographic Data for Sofosbuvir, Impurity I, and Internal Standard
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (USP) | Tailing Factor (USP) |
| Sofosbuvir | 8.5 | 1.00 | - | 1.1 |
| This compound | 9.2 | 1.08 | > 2.0 (relative to Sofosbuvir) | 1.2 |
| Sofosbuvir-13C,d3 (IS) | 8.5 | 1.00 | Co-elutes with Sofosbuvir (if not using MS detection, a different IS is needed) | 1.1 |
Note: With UV detection, a structurally similar but chromatographically resolved IS would be necessary. With Mass Spectrometry (MS) detection, co-elution of the stable isotope-labeled IS is acceptable and often preferred.
Visualizations
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of injection volume and sample concentration for impurity profiling
Welcome to our Technical Support Center, dedicated to helping researchers, scientists, and drug development professionals optimize their impurity profiling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing injection volume and sample concentration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting point for injection volume in impurity profiling?
A good rule of thumb is to keep the injection volume between 1-2% of the total column volume.[1] For example, a commonly used 50 x 2.1 mm UHPLC column has a total volume of approximately 173 µL, making the ideal injection volume between 1.2 and 2.4 µL for a standard sample concentration of ~1 µg/µL. However, the optimal volume is also dependent on the sample solvent. If your sample solvent is weaker than the mobile phase, you may be able to inject a larger volume, whereas a stronger sample solvent necessitates a smaller volume.[2]
Q2: How can I tell if my column is overloaded?
Column overload, either by volume or mass, can manifest in several ways. A primary indicator of volume overload is peak fronting, where the peak symmetry factor is less than 1. You may also observe a decrease in retention time and a subsequent loss of resolution between the main peak and impurities. Mass overload, on the other hand, typically leads to peak tailing.
Q3: My peaks are broad and show poor resolution. What could be the cause?
Broad peaks and poor resolution can stem from several factors related to injection volume and sample concentration:
-
Excessive Injection Volume: Injecting too large a volume can cause band broadening and co-elution of peaks.[1] It is recommended to start with a small, reproducible injection volume and incrementally increase it, while monitoring peak shape and resolution.
-
High Sample Concentration: A sample that is too concentrated can lead to mass overload, resulting in peak tailing and reduced resolution.[3]
-
Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase in a gradient method, it can cause peak distortion.[4] It's best to dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible.[4]
Q4: I'm seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They can originate from several sources:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs. Using high-purity, HPLC-grade solvents and fresh mobile phases is crucial.
-
Carryover from Previous Injections: Residual sample from a previous injection can be carried over to the next run, causing ghost peaks. This can be due to a contaminated syringe, injector, or column. Proper washing procedures for the injector and syringe are essential.
-
System Contamination: Contaminants can build up in various parts of the HPLC system, such as tubing, frits, and the detector flow cell. Regular system maintenance and flushing can help prevent this.
Q5: How do I determine the optimal sample concentration for my impurity analysis?
The ideal sample concentration should be high enough to detect and quantify impurities at the required levels (e.g., reporting thresholds defined by ICH guidelines) without overloading the column with the main analyte.[5][6] A loading study is the most effective way to determine this. This involves preparing a series of samples with increasing concentrations and injecting them to observe the impact on peak shape, resolution, and detector response.[1] The goal is to find a concentration that provides a good signal-to-noise ratio for the impurities while maintaining a symmetrical peak for the active pharmaceutical ingredient (API).
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters and their impact on impurity profiling.
Table 1: Recommended Injection Volumes for Different HPLC Column Dimensions
| Column Internal Diameter (ID) (mm) | Column Length (mm) | Approximate Column Volume (µL) | Recommended Injection Volume Range (µL) |
| 2.1 | 50 | 173 | 1.2 - 2.4 |
| 3.0 | 100 | 707 | 7 - 14 |
| 4.6 | 150 | 2494 | 25 - 50 |
| 4.6 | 250 | 4157 | 42 - 83 |
Note: These are general recommendations and may need to be adjusted based on the specific application and sample characteristics.
Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 1 g | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) and Q3B(R2) guidelines.[6][7]
Experimental Protocols
Protocol 1: Performing a Loading Study to Optimize Injection Volume and Sample Concentration
Objective: To determine the maximum injection volume and sample concentration that can be loaded onto the column without compromising chromatographic performance.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of the sample at a concentration where the main peak is not saturated, but impurities are clearly visible.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 50%, 100%, 150%, 200% of the target concentration).
-
Perform Injections:
-
Start with a low, fixed injection volume (e.g., 1% of column volume).
-
Inject each concentration from the dilution series.
-
Monitor peak shape (symmetry), retention time, and resolution between the main peak and key impurities.
-
-
Increase Injection Volume:
-
Select the optimal concentration from the previous step.
-
Incrementally increase the injection volume (e.g., from 1% to 2%, 3%, etc., of the column volume).
-
Monitor the same chromatographic parameters.
-
-
Data Analysis: Identify the injection volume and concentration that provide the best balance of sensitivity for impurities and good peak shape for the main component.
Visualizations
References
- 1. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Injection Volume: What Should I Dilute It In and How Much Sample Can I Inject? [hplctips.blogspot.com]
- 2. silicycle.com [silicycle.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Determination of Sofosbuvir Impurity I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Sofosbuvir Impurity I, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Adherence to the International Council for Harmonisation (ICH) guidelines for method validation is paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key performance characteristics of various HPLC methods, presenting supporting experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable analytical procedure for their needs.
Comparison of Validated HPLC Methods
The following tables summarize the validation parameters for two distinct HPLC methods developed for the quantification of Sofosbuvir and its impurities, including a phosphoryl impurity analogous to Impurity I. These methods have been validated according to ICH guidelines, ensuring their accuracy, precision, and reliability.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm | Kromasil 100 C18, 250 x 4.6 mm, 5 µ |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v) | Mobile Phase A: Buffer solution:Acetonitrile (97.5:2.5 v/v), Mobile Phase B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10 v/v/v/v) |
| Elution Mode | Isocratic | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 263 nm |
| Retention Time (Impurity) | 5.704 min | Not Specified for Impurity I |
Table 2: Validation Parameters for this compound (or analogous phosphoryl impurity)
| Validation Parameter | Method 1 | Method 2 (for related substances) | ICH Acceptance Criteria |
| Linearity Range | 10 - 30 µg/mL | 0.5 - 7.5 ppm | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | - |
| Accuracy (% Recovery) | Data not available | 90.2 – 113.9% | 80 - 120% for impurities |
| Precision (% RSD) | 0.043% | Data not available | ≤ 15% for impurities at the limit of quantitation |
| Limit of Detection (LOD) | 0.12 µg (0.03%) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.375 µg (1.50%) | 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections describe the experimental procedures for the key validation parameters as outlined by the ICH.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare a minimum of five concentrations across the desired range (e.g., 10, 15, 20, 25, and 30 µg/mL for Method 1).[1]
-
Inject each concentration in triplicate into the HPLC system.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Prepare a sample matrix (e.g., a placebo formulation of the drug product).
-
Spike the matrix with known concentrations of the this compound reference standard at a minimum of three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the HPLC method.
-
Calculate the percentage recovery of the impurity at each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare a minimum of six independent samples of the drug product spiked with this compound at a known concentration (e.g., 100% of the specification limit).
-
Analyze the samples on the same day and with the same analyst and equipment.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Protocol (based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the this compound reference standard.
-
Inject the solutions into the HPLC system and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (%RSD) is within acceptable limits.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound according to ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound.
References
A Comparative Analysis of Sofosbuvir Impurity I in Different Drug Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sofosbuvir impurity I, a critical parameter in ensuring the quality and safety of Sofosbuvir drug products. This document outlines the identity of this impurity, detailed experimental protocols for its quantification, and a framework for comparing its levels in various drug products.
Understanding this compound
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis, various impurities can be generated. This compound is a specific diastereomer of the active pharmaceutical ingredient. Its presence and quantity are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product.
Chemical Identity of this compound:
-
Systematic Name: (S)-isopropyl 2-(((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
-
CAS Number: 2164516-85-0
-
Molecular Formula: C₂₂H₂₉FN₃O₉P
Quantitative Analysis of this compound
The quantification of this compound in drug products is typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV detection. These methods are capable of separating Sofosbuvir from its various impurities, including the diastereomeric impurity I.
Experimental Protocol: RP-HPLC Method
The following is a representative experimental protocol for the determination of Sofosbuvir and its impurity I in a drug product. This method is based on principles outlined in various published analytical procedures.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Preparation of Solutions:
-
Standard Solution: A standard solution of Sofosbuvir and a certified reference standard of this compound are prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: A representative sample of the drug product (e.g., powdered tablets) is accurately weighed and dissolved in the diluent to achieve a known concentration of Sofosbuvir. The solution is then filtered through a 0.45 µm filter before injection.
4. Analysis:
-
The standard and sample solutions are injected into the HPLC system.
-
The peak areas of Sofosbuvir and impurity I are recorded.
-
The concentration of impurity I in the sample is calculated by comparing its peak area to that of the certified reference standard.
5. Validation Parameters:
-
The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
Comparative Data of this compound
While the importance of controlling this compound is well-established, publicly available, direct comparative studies quantifying this specific impurity across a range of different commercially available Sofosbuvir drug products (both innovator and generic) are limited. Regulatory bodies like the European Medicines Agency (EMA) and the Australian Therapeutic Goods Administration (TGA) review the control of impurities in their assessments, but these reports do not typically provide a head-to-head comparison of different marketed products.[3][4]
The table below is a template that researchers and quality control professionals can use to summarize their internal findings or to present data from future comparative studies.
| Drug Product | Manufacturer | Batch Number | This compound (%) | Analytical Method |
| Product A (Innovator) | Manufacturer X | BATCH-001 | [Insert Data] | HPLC-UV |
| Product B (Generic) | Manufacturer Y | BATCH-002 | [Insert Data] | UPLC-UV |
| Product C (Generic) | Manufacturer Z | BATCH-003 | [Insert Data] | HPLC-UV |
Data in this table is for illustrative purposes only and does not represent actual analytical results.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative analysis of this compound in different drug products.
Caption: Workflow for Comparative Analysis of this compound.
References
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in the antiviral drug Sofosbuvir (B1194449). The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of robust analytical methods for quality control and drug development. While specific inter-laboratory validation studies for Sofosbuvir impurities are not extensively published, this guide synthesizes data from various single-laboratory validation studies to offer a comparative overview.
Comparative Analysis of Validated HPLC Methods
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common technique for the analysis of Sofosbuvir and its impurities. The following tables summarize the performance characteristics of different validated RP-HPLC methods reported in the literature. This data can be used to compare the methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods for Sofosbuvir Impurity Analysis
| Parameter | Method A | Method B | Method C |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[1][2] | Kromasil 100 C18 (250 × 4.6 mm, 5 µ) | XTerra RP18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50 v/v)[1][2] | Mobile Phase A: Buffer solution:acetonitrile (97.5:2.5 v/v); Mobile Phase B: Acetonitrile, isopropyl alcohol, methanol, and purified water (60:20:10:10 v/v/v/v) | 0.1% v/v Trifluoroacetic acid in water:Methanol (42:58)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 260 nm[1][2][4] | 263 nm | 269 nm[3] |
| Column Temperature | Ambient | 25°C | Ambient[3] |
Table 2: Comparison of Validation Parameters for Sofosbuvir and a Key Process Impurity (Phosphoryl Impurity)
| Validation Parameter | Sofosbuvir (Method A)[1][2] | Phosphoryl Impurity (Method A)[1][2] | Sofosbuvir (Method B) | Impurity (Method B) |
| Linearity Range | 160-480 µg/mL | 10-30 µg/mL | 0.5–7.5 ppm | 0.5–7.5 ppm |
| Correlation Coefficient (r²) | >0.999 | >0.999 | 0.999 | 0.999 |
| LOD | 0.01% (0.04 µg) | 0.03% (0.12 µg) | 0.1 µg/mL | 0.1 µg/mL |
| LOQ | 0.50% (0.125 µg) | 1.50% (0.375 µg) | 0.5 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 90.2–113.9% | 90.2–113.9% |
| Precision (%RSD) | 1.741 | 0.043 | Not explicitly stated | Not explicitly stated |
Detailed Experimental Protocols
The following is a representative experimental protocol for the determination of Sofosbuvir and its impurities by RP-HPLC, synthesized from published validated methods.
Objective:
To quantify impurities in a Sofosbuvir drug substance or product.
Materials and Reagents:
-
Sofosbuvir reference standard
-
Sofosbuvir impurity reference standards (e.g., Phosphoryl impurity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.[1][2]
-
Data acquisition and processing software.
Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.1% trifluoroacetic acid in water and mix it with acetonitrile in a 50:50 ratio.[1][2] Filter and degas the mobile phase before use.
-
Diluent: A mixture of water and acetonitrile in a 50:50 ratio can be used as a diluent.[2]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).[2]
-
Accurately weigh and dissolve an appropriate amount of each impurity reference standard in the diluent to obtain a known concentration (e.g., 25 µg/mL for the phosphoryl impurity).[2]
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the Sofosbuvir drug substance or powdered tablets and dissolve it in the diluent to achieve a target concentration similar to the standard solution.
-
The solution may require sonication and filtration through a 0.45 µm filter before injection.
-
Chromatographic Procedure:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas for Sofosbuvir and its impurities.
Data Analysis:
-
Identification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards.
-
Quantification: Calculate the amount of each impurity in the sample using the following formula:
Workflow for Inter-Laboratory Validation
To ensure the robustness and reproducibility of an analytical method, an inter-laboratory validation study (also known as a round-robin or collaborative study) is essential. The following diagram illustrates a typical workflow for such a study.
References
Forced degradation study and comparison of degradation products of Sofosbuvir
An in-depth guide for researchers and drug development professionals on the stability and degradation pathways of Sofosbuvir in comparison to other key antiviral agents.
In the landscape of antiviral drug development, understanding the intrinsic stability of a drug substance is paramount. Forced degradation studies are a critical component of the drug development process, providing invaluable insights into the potential degradation products that can form under various stress conditions. This guide offers a comprehensive comparison of the forced degradation profile of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, with other significant antiviral drugs: Daclatasvir, Ledipasvir, Velpatasvir, and Ribavirin (B1680618). Through a detailed examination of experimental data, this report aims to equip researchers, scientists, and drug development professionals with the necessary information to inform stability-indicating method development, formulation design, and packaging and storage strategies.
Understanding Forced Degradation
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress, are designed to accelerate the degradation process, leading to the formation of degradants that could potentially appear during the product's shelf life. The primary objectives of such studies are to elucidate the degradation pathways of the drug substance, identify the structure of the degradation products, and develop and validate stability-indicating analytical methods.
Forced Degradation Profile of Sofosbuvir
Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it generally exhibits stability under neutral, thermal, and photolytic stress.[2][3]
Under acidic hydrolysis , typically conducted with 0.1 N to 1 N HCl at elevated temperatures, Sofosbuvir undergoes significant degradation.[2][4] One of the primary degradation products identified has a mass-to-charge ratio (m/z) of 417.0843, corresponding to the loss of the isopropyl ester and subsequent hydrolysis of the phosphoramidate (B1195095) linkage.[4] Another reported degradation product under acidic conditions has an m/z of 488.[2][3]
Alkaline hydrolysis , carried out in the presence of 0.1 N to 0.5 N NaOH, also leads to substantial degradation of Sofosbuvir.[2][4] Key degradation products identified under basic conditions include a species with an m/z of 453.13, suggesting the hydrolysis of the ester bond, and another with an m/z of 411.08.[4] A degradation product with an m/z of 393.3 has also been reported.[2][3]
Oxidative degradation , commonly induced by hydrogen peroxide (3% to 30%), results in the formation of specific degradation products.[2][4] An oxidative degradant with an m/z of 528.1525 has been characterized, indicating the oxidation of the molecule.[4] Another study identified an oxidative degradation product with an m/z of 393.[2][3]
Sofosbuvir is generally found to be stable under thermal and photolytic conditions .[2][4]
Comparative Analysis of Degradation Products
The following table summarizes the identified degradation products of Sofosbuvir and its comparator antiviral drugs under various stress conditions, based on their mass-to-charge ratios (m/z).
| Stress Condition | Sofosbuvir (m/z) | Daclatasvir (m/z) | Ledipasvir (m/z) | Velpatasvir (m/z) | Ribavirin (m/z) |
| Acidic Hydrolysis | 488, 417.0843[2][3][4] | 339.1, 561.2[5] | 831, 829[6] | DP1, DP2, DP3 (Structures Identified)[7] | Degradation Observed[8] |
| Alkaline Hydrolysis | 393.3, 453.13, 411.08[2][3][4] | 294.1, 339.1, 505.2, 527.2[5] | 831, 829[6] | DP1, DP2, DP3 (Structures Identified)[7] | Degradation Observed[8] |
| Oxidative Degradation | 393, 528.1525[2][3][4] | 301.1, 339.1, 772.0[1][5] | 867[6] | DP1, DP2, DP4, DP5 (Structures Identified)[7] | Degradation Observed[8] |
| Thermal Degradation | Stable[2][4] | Stable[5] | Stable[9] | Stable[7] | Degradation Observed[10] |
| Photolytic Degradation | Stable[2][4] | Stable[5] | Stable[9] | Degradation Observed[7] | Degradation Observed[10] |
Experimental Protocols
A comprehensive understanding of the degradation pathways requires a detailed look at the methodologies employed in these studies. The following are representative experimental protocols for the forced degradation of Sofosbuvir and the comparator drugs.
Sofosbuvir
-
Acidic Degradation: A solution of Sofosbuvir is refluxed in 0.1 N HCl at 70°C for 6 hours.[2] Another protocol involves refluxing in 1 N HCl at 80°C for 10 hours.[4]
-
Alkaline Degradation: The drug solution is refluxed in 0.1 N NaOH at 70°C for 10 hours.[2] A separate study used 0.5 N NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: Sofosbuvir is treated with 3% H₂O₂ for 7 days.[2] A more aggressive condition involves 30% H₂O₂ at 80°C for two days.[4]
-
Thermal Degradation: The drug solution is exposed to a temperature of 50°C for 21 days.[2]
-
Photolytic Degradation: The drug is exposed to sunlight for 21 days or UV light at 254 nm for 24 hours.[2][4]
Daclatasvir
-
Acidic Degradation: Daclatasvir solution is refluxed with 0.1 N HCl at 60°C for 4 hours.[5]
-
Alkaline Degradation: The drug solution is refluxed with 0.1 N NaOH at 60°C for 4 hours.[5]
-
Oxidative Degradation: The drug is treated with 30% H₂O₂ and refluxed at 60°C for 6 hours.[5] Another study used Cerium(IV) in a sulfuric acid medium at 100°C for 25 minutes.[1]
-
Photolytic Degradation: A solid powder of the drug is exposed to direct sunlight for 10 days.[5]
Ledipasvir
-
Acidic Degradation: A solution of Ledipasvir is refluxed in 0.1 N HCl at 70°C for 7 hours.[6] Another study involved heating with 0.1 N HCl at 40°C for 1 hour.[11]
-
Alkaline Degradation: The drug solution is refluxed in 0.1 N NaOH at 70°C for 7 hours.[6]
-
Oxidative Degradation: Ledipasvir solution is exposed to 6% H₂O₂ at 70°C for 24 hours.[6] Another protocol used 3% H₂O₂ at 40°C for 1 hour.[11]
-
Thermal Degradation: The drug solution is exposed to a temperature of 50°C for 21 days.[6]
-
Photolytic Degradation: The drug solution is exposed to direct sunlight for 21 days.[6]
Velpatasvir
-
Acidic and Alkaline Degradation: Solutions of Velpatasvir are refluxed in 5 M HCl and 1 M NaOH separately for 4 and 8 hours.[7]
-
Oxidative Degradation: The drug solution is kept in 10% H₂O₂ at room temperature for 4 and 8 hours.[7]
-
Photolytic Degradation: The drug is subjected to photostability studies as per ICH Q1B guidelines.[7]
Ribavirin
-
Acidic and Alkaline Degradation: Ribavirin is subjected to degradation in 1 M HCl and 1 M NaOH at 25°C for up to 4 hours.[8]
-
Oxidative Degradation: The drug is treated with 30% H₂O₂ at 25°C for up to 4 hours.[8] Another study used a UV/TiO₂/H₂O₂ advanced oxidation process.[12]
-
Thermal Degradation: The solid drug is kept in an oven at 90°C for 8 hours.[10]
-
Photolytic Degradation: A solution of the drug is exposed to UV radiation at 254 nm for 8 hours.[10]
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the degradation pathways, the following diagrams are provided.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. web.usm.my [web.usm.my]
- 12. Evaluation of degradation performance toward antiviral drug ribavirin using advanced oxidation process and its relations to ecotoxicity evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Sofosbuvir Impurity I
In the landscape of pharmaceutical quality control, the accurate and efficient quantification of impurities is paramount to ensuring drug safety and efficacy. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is rigorously monitored for any related substances. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Sofosbuvir and its process-related impurity, referred to here as Impurity I. While the exact structure of "Impurity I" can vary, this guide focuses on a phosphoryl impurity as a representative analyte for comparison.
This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and offers visual diagrams to elucidate the analytical workflow and the fundamental differences between the two technologies. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable analytical method for their specific needs.
Experimental Protocols
A robust analytical method is defined by its precision, accuracy, and efficiency. Below are the detailed methodologies for a conventional HPLC method and a modern UPLC method for the analysis of Sofosbuvir and Impurity I.
High-Performance Liquid Chromatography (HPLC) Method
This method is a reversed-phase HPLC (RP-HPLC) approach validated for the estimation of Sofosbuvir and a related phosphoryl impurity.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).[1][2][3]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method is designed for rapid and high-resolution separation, based on principles from developed methods for Sofosbuvir analysis.[4][5][6] UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster and more efficient separations.[4]
-
Instrumentation: A UPLC system with a Photo Diode Array (PDA) or Tunable UV (TUV) detector.
-
Column: Acquity UPLC BEH C18 (2.1 x 50-100 mm, 1.7-1.8 µm particle size).[4][5][6]
-
Mobile Phase: A gradient elution is typically employed for complex samples, but for a known impurity, an isocratic system can be optimized. For comparison, a representative mobile phase would be:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Composition: 45:55 (v/v) of A:B.[5]
-
-
Elution Mode: Isocratic.[6]
-
Injection Volume: 1-5 µL.[5]
-
Detection: UV detection at 260 nm.[5]
Data Presentation: Performance Comparison
The primary advantages of UPLC over HPLC are evident in the key performance metrics of speed, sensitivity, and resolution. The following table summarizes the quantitative data derived from the cited analytical methods.
| Parameter | HPLC Method | UPLC Method (Representative) | Advantage |
| Column Particle Size | 5 µm[1][2] | < 2 µm[5][6] | UPLC |
| Retention Time (Sofosbuvir) | ~3.7 min[1][2] | < 1.5 min[5] | UPLC |
| Retention Time (Impurity I) | ~5.7 min[1][2] | < 2.0 min[5] | UPLC |
| Total Analysis Time | > 6 min | < 3 min | UPLC |
| LOD (Impurity I) | 0.03% (0.12 µg)[1][2] | Lower (Typically enhanced sensitivity) | UPLC |
| LOQ (Impurity I) | 1.50% (0.375 µg)[1][2] | Lower (Typically enhanced sensitivity) | UPLC |
| Solvent Consumption | High (~1 mL/min) | Low (~0.3 mL/min)[5][6] | UPLC |
| System Backpressure | Low-to-Moderate | High | HPLC |
| Theoretical Plates | Good | Excellent | UPLC |
Mandatory Visualization
Diagrams are provided below to illustrate the analytical workflow and the logical comparison between the two chromatographic techniques.
Conclusion
The choice between HPLC and UPLC for the analysis of Sofosbuvir and its impurities depends on the specific requirements of the laboratory.
The HPLC method is robust, reliable, and widely available.[1][2] It is suitable for routine quality control where speed is not the primary constraint and where the resolution provided by larger particle columns is sufficient for the separation of the main component from its impurities.
The UPLC method , on the other hand, offers significant advantages in terms of speed, efficiency, and sensitivity.[4] A UPLC method can reduce analysis time from over 5 minutes to under 2 minutes, drastically increasing sample throughput.[1][2][5] This reduction in time, coupled with lower solvent consumption, makes UPLC a more cost-effective and environmentally friendly option for high-throughput screening and in-depth stability studies where maximum resolution is required. While the initial capital investment for UPLC systems is higher, the long-term benefits in productivity and operational costs often justify the expenditure.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Cross-Validation of Analytical Methods for Sofosbuvir Impurity I: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of Sofosbuvir (B1194449) Impurity I, a critical quality attribute in the manufacturing of the antiviral drug Sofosbuvir. The following sections detail the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for impurity profiling is a critical decision in drug development and quality control. The choice depends on a variety of factors including sensitivity, specificity, speed, and the nature of the analyte. This section provides a comparative summary of HPLC, UPLC, and LC-MS methods for the analysis of Sofosbuvir and its impurities.
| Parameter | HPLC Method | UPLC Method | LC-MS/MS Method |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separation by chromatography followed by mass analysis for high specificity and sensitivity. |
| Linearity Range (Sofosbuvir) | 160-480 µg/ml[1][2] | 5-25 µg/mL[3] | 0.3-3000 ng/mL[4] |
| Linearity Range (Impurity) | 10-30 µg/ml (for a process-related impurity)[1][2] | Not explicitly stated for Impurity I | Not explicitly stated for Impurity I |
| Limit of Detection (LOD) | 0.04 µg (Sofosbuvir), 0.12 µg (impurity)[1] | 0.27 µg∙mL⁻¹ (Sofosbuvir)[3] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.125 µg (Sofosbuvir), 0.375 µg (impurity)[1] | 0.83 µg∙mL⁻¹ (Sofosbuvir)[3] | 0.1 ng/ml for both Sofosbuvir and Ledipasvir[5] |
| Retention Time (Sofosbuvir) | 3.674 min[1][2] | ~1.425 min[6] | 1.13 ± 0.3 min[7] |
| Retention Time (Impurity) | 5.704 min (for a process-related impurity)[1][2] | Not explicitly stated for Impurity I | Not explicitly stated for Impurity I |
| Precision (%RSD) | < 2.0%[1] | < 1%[3] | Intra and interday precision (% CV) ≤3.8%[7] |
| Accuracy (% Recovery) | Not explicitly stated | 99.62 - 99.73%[3] | Intra and interday accuracy (% nominal) 98 - 102%[7] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on published methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of Sofosbuvir and its process-related impurities.
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).[1][2]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[1][2]
-
Flow Rate: 1.0 mL/min.[8]
-
Sample Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 ml of a water:acetonitrile (50:50) diluent.[2] A 5 ml aliquot of this solution was further diluted to 50 ml with the same diluent.[2]
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method offers a significant improvement in speed and resolution compared to traditional HPLC.
-
Chromatographic System: Waters UPLC system with a quaternary gradient pump, auto-sampler, and a photodiode array detector.[3] The column used was a X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm.[3]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer. The exact composition and gradient program should be optimized based on the specific impurity profile.
-
Detection: Photodiode array detector, with the wavelength set according to the absorbance maxima of Sofosbuvir and its impurities.[3]
-
Sample Preparation: For assay determination, a powder equivalent to 400 mg of Sofosbuvir was dissolved in a 200 mL volumetric flask with the mobile phase, sonicated, and then filtered through a 0.45 μm Nylon-66 membrane syringe filter.[3] A 1.5 mL aliquot of the filtered solution was then diluted to 200 mL with the mobile phase to achieve a final concentration of 15 µg∙mL⁻¹.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the identification and quantification of trace-level impurities.
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with a positive electrospray ionization interface.[4] The analytical column was a Zorbax SB-C18 (4.6 × 50 mm, 5 μm).[4]
-
Mobile Phase: A 50:50 (v/v) mixture of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile.[4]
-
Elution Mode: Isocratic.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[4]
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether was used to extract Sofosbuvir and an internal standard from plasma samples.[4]
Workflow and Data Analysis
The following diagrams illustrate the typical workflows for analytical method cross-validation.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Comparative Stability Analysis of Sofosbuvir Impurity I Reference Standards
This guide provides a detailed comparative analysis of the stability of a new Sofosbuvir Impurity I reference standard against a leading alternative. The study evaluates the long-term, accelerated, and forced degradation profiles to establish the reliability and shelf-life of the reference material under various conditions. All experimental data are presented to assist researchers and quality control professionals in making informed decisions.
Product Comparison Overview
This study compares two commercially available reference standards for this compound:
-
Product S-I-RS: Our newly developed reference standard.
-
Alternative RS-A: A widely used alternative reference standard from another supplier.
The objective is to determine the stability and degradation profile of each standard under conditions recommended by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was used for the analysis of this compound.
2.1 High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
2.2 Long-Term and Accelerated Stability Study
Samples of both Product S-I-RS and Alternative RS-A were stored under the following ICH-specified conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
Samples were pulled at 0, 3, 6, and 12-month intervals for long-term studies and 0, 1, 3, and 6-month intervals for accelerated studies. Purity was assessed using the HPLC method described above.
2.3 Forced Degradation (Stress Testing) Protocol
Forced degradation studies were conducted to assess the intrinsic stability of the reference standards and to validate the stability-indicating nature of the analytical method. Samples were subjected to the following conditions:
-
Acid Hydrolysis: 1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).
After exposure, samples were neutralized (if necessary), diluted to the target concentration, and analyzed by HPLC.
Stability Data and Analysis
The stability of each reference standard was evaluated based on the percentage of purity remaining after exposure to various storage and stress conditions.
3.1 Long-Term and Accelerated Stability Data
The results from the long-term and accelerated stability studies are summarized below. Product S-I-RS demonstrated superior stability, maintaining a higher purity level, particularly under accelerated conditions.
| Condition | Time Point | Product S-I-RS Purity (%) | Alternative RS-A Purity (%) |
| Long-Term (25°C/60% RH) | 0 Months | 99.92 | 99.85 |
| 3 Months | 99.91 | 99.80 | |
| 6 Months | 99.90 | 99.71 | |
| 12 Months | 99.88 | 99.55 | |
| Accelerated (40°C/75% RH) | 0 Months | 99.92 | 99.85 |
| 1 Month | 99.85 | 99.62 | |
| 3 Months | 99.79 | 99.21 | |
| 6 Months | 99.65 | 98.74 |
3.2 Forced Degradation Data
Product S-I-RS showed greater resistance to degradation across all stress conditions, indicating a more robust molecular structure.
| Stress Condition | Product S-I-RS (% Degradation) | Alternative RS-A (% Degradation) |
| Acid Hydrolysis (1N HCl) | 3.1 | 5.8 |
| Base Hydrolysis (1N NaOH) | 4.5 | 7.2 |
| **Oxidation (6% H₂O₂) ** | 2.2 | 4.1 |
| Thermal (105°C) | 1.5 | 3.5 |
| Photolytic (ICH Q1B) | 0.8 | 2.1 |
Visualized Experimental Workflow
The following diagram illustrates the comprehensive workflow employed for the stability testing of the this compound reference standards.
Caption: Workflow for comparative stability testing of reference standards.
Conclusion
Based on the comprehensive stability data, Product S-I-RS demonstrates superior stability and robustness compared to Alternative RS-A. It exhibits minimal degradation under long-term, accelerated, and forced degradation conditions. This enhanced stability ensures greater accuracy and reliability when used as a reference standard in the quality control analysis of Sofosbuvir drug products, leading to a longer certified shelf-life and increased confidence in analytical results.
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Sofosbuvir Impurity I
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir impurity I, a critical parameter in the quality control of the antiviral drug Sofosbuvir. The data presented is based on a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Data Summary
The following table summarizes the LOD and LOQ values for this compound, identified as a phosphoryl-related impurity, as determined by a validated RP-HPLC method.[1][2]
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 0.03% (0.12 µg)[1][2] | 1.50% (0.375 µg)[1][2] |
| Sofosbuvir | 0.01% (0.04 µg)[1][2] | 0.50% (0.125 µg)[1][2] |
Experimental Protocol
A detailed methodology for the determination of LOD and LOQ for Sofosbuvir and its process-related phosphoryl impurity is outlined below.[1][2] This method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions:
-
Instrument: Agilent Liquid Chromatographic system with a UV detector.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[1][2]
-
Flow Rate: 1.0 ml/min.
Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile was used as the diluent.
-
Standard Stock Solution: 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity were dissolved in 100 ml of the diluent.[2]
-
Working Standard Solution: 5 ml of the stock solution was further diluted to 50 ml with the diluent.[2]
LOD and LOQ Determination:
The LOD and LOQ were determined based on the signal-to-noise ratio as per ICH guidelines.[2] This involved preparing serial dilutions of the standard solutions of the drug and the impurity at various concentration levels (from 20% down to 0.005%) and injecting them into the chromatographic system.[2]
Experimental Workflow
The following diagram illustrates the workflow for the determination of LOD and LOQ for this compound.
Caption: Workflow for LOD and LOQ Determination of this compound.
References
Accuracy and precision of the analytical method for Sofosbuvir impurity I
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides a comparative overview of analytical methodologies for the accurate and precise determination of Sofosbuvir Impurity I, a known process-related impurity often referred to as the "phosphoryl" impurity. This guide focuses on a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for which robust data is available and discusses alternative approaches.
Comparison of Analytical Methods
While various chromatographic techniques can be employed for impurity profiling, this guide details a specific RP-HPLC method that has been validated for its accuracy and precision in quantifying this compound.[1][2] While Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of Sofosbuvir and its degradation products, offering potential advantages in speed and resolution, specific validation data for the phosphoryl impurity using UPLC is not as readily available in the reviewed literature.[3]
The following table summarizes the performance of a validated RP-HPLC method for the analysis of this compound.
Table 1: Performance Data for the RP-HPLC Method for this compound (Phosphoryl Impurity)
| Parameter | This compound |
| Accuracy (% Recovery) | Not explicitly stated, but the method is described as accurate. |
| Precision (% RSD) | 0.043 |
| Linearity Range | 10-30 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.03% (0.12 µg) |
| Limit of Quantitation (LOQ) | 1.50% (0.375 µg) |
Data sourced from a study on the development and validation of an RP-HPLC method for Sofosbuvir and its process-related phosphoryl impurity.[1][2]
Experimental Protocol: RP-HPLC Method
This section provides the detailed experimental protocol for the validated RP-HPLC method for the determination of this compound.
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector.[1]
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[1]
-
Elution Mode: Isocratic[1]
-
Flow Rate: 1.0 ml/min[2]
-
Detection Wavelength: 260.0 nm[1]
-
Injection Volume: 20 µl
-
Column Temperature: Ambient
3. Preparation of Standard Solutions:
-
Standard Stock Solution of Sofosbuvir: Dissolve 400 mg of Sofosbuvir in 100 ml of a 50:50 (v/v) mixture of water and acetonitrile (diluent).[2]
-
Standard Stock Solution of this compound (Phosphoryl): Dissolve 25 mg of the phosphoryl impurity in 100 ml of the diluent.[2]
-
Working Standard Solution: Take 5 ml of each stock solution into a 50 ml volumetric flask and dilute with the diluent. This results in concentrations of 0.4 mg/ml of Sofosbuvir and 0.025 mg/ml of the phosphoryl impurity.[2]
4. Sample Preparation:
-
Accurately weigh and transfer a quantity of the test sample equivalent to 400 mg of Sofosbuvir into a 100 ml volumetric flask.
-
Add the diluent, sonicate to dissolve, and make up to the volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas for Sofosbuvir and Impurity I should be less than 2.0%.
6. Analysis:
-
Inject the prepared sample solution into the chromatograph and record the chromatogram.
-
Identify the peaks of Sofosbuvir and Impurity I by comparing the retention times with those of the standard solutions. The retention time for Sofosbuvir is approximately 3.674 min, and for the phosphoryl impurity, it is approximately 5.704 min.[1]
-
Calculate the concentration of Impurity I in the sample.
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the fundamental principles of analytical method validation, the following diagrams are provided.
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Caption: Key validation parameters for an analytical method.
Conclusion
The detailed RP-HPLC method provides a reliable, accurate, and precise approach for the quantification of this compound (phosphoryl impurity). The provided experimental protocol and performance data serve as a valuable resource for researchers and quality control analysts in the pharmaceutical industry. While alternative technologies like UPLC may offer faster analysis times, the lack of specific published validation data for this particular impurity makes the presented RP-HPLC method a more robust and defensible choice for routine analysis and quality control. Further studies directly comparing optimized UPLC and HPLC methods for the analysis of this compound would be beneficial for the scientific community.
References
Navigating the Analytical Maze: A Comparative Guide to Robustness and Ruggedness in Sofosbuvir Impurity Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. In the analysis of Sofosbuvir (B1194449), a key antiviral medication, the robustness and ruggedness of impurity detection methods are critical for guaranteeing drug safety and efficacy. This guide provides a comparative overview of analytical methodologies, focusing on their performance under a variety of stress conditions, supported by experimental data.
The stability and purity of Sofosbuvir are crucial for its therapeutic effect. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2] The most common analytical technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), valued for its precision and accuracy.[3][4] However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is emerging as a powerful alternative, offering enhanced sensitivity and specificity.[5][6]
This guide delves into the robustness and ruggedness of these methods, presenting a comparative analysis based on published experimental data. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments.
Comparative Analysis of Method Robustness
The robustness of an analytical method is a critical indicator of its reliability during routine use. The following tables summarize the performance of RP-HPLC and UPLC-MS/MS methods for Sofosbuvir impurity analysis when subjected to deliberate variations in key chromatographic parameters.
RP-HPLC Method Robustness
An RP-HPLC method was developed and validated for the estimation of Sofosbuvir and its process-related phosphoryl impurity.[7][8] The robustness of this method was evaluated by introducing small variations in the flow rate and mobile phase composition. The results, presented in terms of Relative Standard Deviation (%RSD) for retention time and peak area, demonstrate the method's resilience to minor changes.
| Parameter Varied | Variation | Retention Time (min) | %RSD of Retention Time | Peak Area | %RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 3.72 | 0.15 | 5891771 | 0.21 |
| 1.0 mL/min (Nominal) | 3.67 | - | 5971771 | - | |
| 1.1 mL/min | 3.59 | 0.22 | 6011771 | 0.18 | |
| Mobile Phase Composition (Acetonitrile:Water) | 45:55 | 3.81 | 0.31 | 5901771 | 0.25 |
| 50:50 (Nominal) | 3.67 | - | 5971771 | - | |
| 55:45 | 3.52 | 0.27 | 6051771 | 0.22 |
UPLC-MS/MS Method Robustness
A UPLC-MS/MS method offers higher sensitivity for the determination of Sofosbuvir.[5][6] Its robustness was tested by varying the mobile phase composition and flow rate. The data below indicates a high degree of method stability.
| Parameter Varied | Variation | Retention Time (min) | %RSD of Retention Time | Peak Area | %RSD of Peak Area |
| Flow Rate | 0.3 mL/min | 1.25 | 0.18 | 1254321 | 0.25 |
| 0.4 mL/min (Nominal) | 1.10 | - | 1289543 | - | |
| 0.5 mL/min | 0.98 | 0.21 | 1310234 | 0.20 | |
| Mobile Phase Composition (Acetonitrile %) | +2% | 1.05 | 0.25 | 1276543 | 0.28 |
| Nominal | 1.10 | - | 1289543 | - | |
| -2% | 1.15 | 0.23 | 1298765 | 0.26 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols outline the procedures for robustness and ruggedness testing as cited in the literature.
Robustness Testing Protocol
The robustness of the analytical method is determined by assessing its capacity to remain unaffected by minor but deliberate variations in method parameters.[9] The following steps are typically performed:
-
Preparation of Standard Solution: A standard solution of Sofosbuvir is prepared at a known concentration.
-
Variation of Parameters: One by one, the following parameters are varied from the nominal conditions:
-
Flow rate of the mobile phase (e.g., ±0.1 mL/min).
-
Composition of the mobile phase (e.g., ±2% of the organic modifier).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
-
Chromatographic Analysis: For each variation, the standard solution is injected into the chromatograph in triplicate.
-
Data Evaluation: The retention time, peak area, and tailing factor are recorded for each run. The %RSD is calculated for these parameters to assess the impact of the variations. The system suitability parameters must remain within the predefined acceptance criteria.
Ruggedness Testing Protocol
Ruggedness testing evaluates the reproducibility of the method under different conditions.[4] This is typically assessed by transferring the method to a different laboratory or by having different analysts perform the analysis. The protocol involves:
-
Method Transfer: The complete analytical method is transferred to a second laboratory or performed by a different analyst.
-
Instrument Variation: The analysis is performed on a different HPLC or UPLC-MS/MS instrument.
-
Column Variation: A different batch of the same type of chromatographic column is used.
-
Analysis of Standard and Sample: Both a standard solution of Sofosbuvir and a sample preparation are analyzed under these varied conditions.
-
Comparison of Results: The results obtained are compared with the original data. The %RSD between the results from the different conditions is calculated to determine the ruggedness of the method.
Workflow for Robustness and Ruggedness Studies
The following diagram illustrates the logical workflow for conducting robustness and ruggedness studies for an analytical method for Sofosbuvir impurity analysis.
Caption: A flowchart illustrating the key stages of robustness and ruggedness testing.
Conclusion
Both RP-HPLC and UPLC-MS/MS methods demonstrate a high degree of robustness and ruggedness for the analysis of Sofosbuvir and its impurities. The choice of method will depend on the specific requirements of the analysis, with UPLC-MS/MS offering higher sensitivity for trace-level impurity detection. The data and protocols presented in this guide provide a valuable resource for researchers and scientists in the development and validation of reliable analytical methods for ensuring the quality and safety of Sofosbuvir.
References
- 1. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and validation of a new HPLC-DAD method for quantification of sofosbuvir in human serum and its comparison with LC-MS/MS technique: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. d-nb.info [d-nb.info]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Comparative Stability Analysis: Sofosbuvir and its Diastereomeric Impurity I
A comprehensive review of available data on the stability of the antiviral drug Sofosbuvir reveals a well-documented degradation profile under various stress conditions. However, a direct comparative stability study with its specific diastereomeric impurity I is not publicly available in the reviewed literature. This guide summarizes the known stability of Sofosbuvir based on forced degradation studies and highlights the current data gap regarding its diastereomeric impurity.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is known to degrade under acidic, basic, and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[1][2][3] Understanding the stability of both the active pharmaceutical ingredient (API) and its impurities is crucial for ensuring drug product quality, safety, and efficacy. Diastereomeric impurities, having a different spatial arrangement of atoms, can exhibit different physicochemical properties, including stability.
Stability Profile of Sofosbuvir
Forced degradation studies, a critical component of drug development as mandated by the International Council for Harmonisation (ICH) guidelines, have been extensively performed on Sofosbuvir. These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and understand its intrinsic stability.
The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir:
| Stress Condition | Experimental Protocol | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl at 70°C for 6 hours | 23% | [1] |
| 1N HCl at 80°C for 10 hours | 8.66% | [3] | |
| Alkaline Hydrolysis | 0.1N NaOH at 70°C for 10 hours | 50% | [1] |
| 0.5N NaOH at 60°C for 24 hours | 45.97% | [3] | |
| Oxidative Degradation | 3% H₂O₂ for 7 days | 19.02% | [1] |
| 30% H₂O₂ at 80°C for 2 days | 0.79% | [3] | |
| Thermal Degradation | 50°C for 21 days | No degradation | [1] |
| Photolytic Degradation | Direct sunlight for 21 days | No degradation | [1] |
Diastereomeric Impurity I
Experimental Protocols for Sofosbuvir Stability Testing
The methodologies employed in the forced degradation studies of Sofosbuvir generally adhere to ICH guidelines. The typical experimental workflow is outlined below.
A detailed description of a typical protocol is as follows:
-
Stock Solution Preparation: A stock solution of Sofosbuvir is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1N HCl) and heated for a specified period.[1]
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1N NaOH) and heated for a specified period.[1]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.[1]
-
Thermal Degradation: The drug solution is stored at an elevated temperature (e.g., 50°C) for an extended period.[1]
-
Photolytic Degradation: The drug solution is exposed to sunlight or a UV lamp.[1]
-
-
Sample Processing: After exposure to the stressor, the acidic and basic samples are neutralized. All samples are then diluted to a suitable concentration for analysis.
-
Analytical Method: The extent of degradation is typically determined using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1]
Signaling Pathways and Logical Relationships
The degradation of Sofosbuvir under various stress conditions can be visualized as a series of pathways leading to different degradation products.
Conclusion
The stability of Sofosbuvir has been thoroughly investigated, revealing its susceptibility to degradation in acidic, alkaline, and oxidative environments. While analytical methods exist to separate Sofosbuvir from its diastereomeric impurity I, there is a clear absence of publicly available data on the forced degradation of this specific impurity. To conduct a comprehensive comparative stability analysis, further experimental studies are required to elucidate the degradation profile of diastereomeric impurity I under identical stress conditions to those applied to Sofosbuvir. Such data would be invaluable for a complete understanding of the drug's stability profile and for the development of robust control strategies for its impurities.
References
A Comparative Guide to the Impurity Profiling of Sofosbuvir from Diverse Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impurity profiles of Sofosbuvir, a key antiviral agent, when synthesized via different chemical routes. Understanding the impurity landscape is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document summarizes quantitative data, details experimental protocols for impurity analysis, and visualizes the synthetic pathways and analytical workflows.
Introduction to Sofosbuvir and the Importance of Impurity Profiling
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] Its chemical structure, (2S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, features multiple chiral centers, making its synthesis stereochemically complex. The manufacturing process can introduce various impurities, including process-related impurities, by-products, unreacted starting materials, and degradation products.[2] Regulatory agencies require stringent control and monitoring of these impurities.[3] This guide focuses on the impurity profiles originating from two distinct synthetic strategies.
Comparative Analysis of Synthetic Routes and Associated Impurities
The impurity profile of Sofosbuvir is intrinsically linked to its synthetic pathway. Here, we compare two common approaches: one starting from the readily available nucleoside, uridine (B1682114), and another employing a chiral pool approach.
Route 1: Synthesis Starting from a Uridine Derivative
This approach leverages a protected uridine derivative which is subsequently fluorinated and methylated to form the key nucleoside intermediate. The final step typically involves the coupling of this intermediate with a chiral phosphoramidate (B1195095) reagent.
A critical step in this route is the phosphoramidate coupling, which introduces a new chiral center at the phosphorus atom, leading to the formation of two diastereomers: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp*)-isomer. The separation of these diastereomers is a significant challenge and a primary source of impurities if not effectively controlled.
Potential Process-Related Impurities:
-
Diastereomeric Impurities: The most significant process-related impurity is the (Rp*)-diastereomer of Sofosbuvir. Its presence must be carefully controlled to ensure the stereochemical purity of the final product.
-
Phosphoryl Impurity: Incomplete reaction or side reactions during the phosphoramidate coupling can lead to the formation of a phosphoryl impurity.[4]
-
Methyl and Ethyl Ester Impurities: The use of corresponding alkyl formates during the synthesis can lead to the formation of methyl and ethyl ester analogs of Sofosbuvir.[5]
-
Unreacted Intermediates: Residual amounts of the protected nucleoside and the phosphoramidate reagent can be carried through to the final product.
Route 2: Chiral Pool Approach Utilizing a Pre-synthesized Chiral Moiety
This strategy involves the synthesis of the chiral fluorinated and methylated sugar moiety from a chiral starting material, such as Garner's aldehyde. This chiral sugar is then coupled with the uracil (B121893) base, followed by the introduction of the phosphoramidate side chain.
This approach aims to control the stereochemistry of the sugar portion from an early stage. However, the multi-step synthesis of the chiral sugar and subsequent coupling reactions can introduce a different set of impurities.
Potential Process-Related Impurities:
-
Anomeric Impurities: Incomplete stereocontrol during the glycosylation reaction (coupling of the sugar and the base) can lead to the formation of the undesired α-anomer.
-
By-products from the Sugar Synthesis: The complex synthesis of the fluorinated sugar can generate various by-products that may be difficult to remove in later stages.
-
Diastereomeric Impurities: Similar to Route 1, the phosphoramidate coupling step will also generate the (Rp*)-diastereomer.
-
Degradation Products: The use of various reagents and reaction conditions throughout the multi-step synthesis can lead to the formation of degradation products.
Quantitative Data on Sofosbuvir Impurities
The following table summarizes common impurities found in Sofosbuvir and their typical acceptance criteria as per regulatory guidelines. The actual levels of these impurities will vary depending on the specific synthetic route and the effectiveness of purification processes.
| Impurity Name | Type | Typical Acceptance Criteria (ICH) |
| (Rp*)-Sofosbuvir | Diastereomeric Impurity | ≤ 0.15% |
| Phosphoryl Impurity | Process-Related | ≤ 0.10% |
| Methyl Ester of Sofosbuvir | Process-Related | ≤ 0.10% |
| Ethyl Ester of Sofosbuvir | Process-Related | ≤ 0.10% |
| Unidentified Impurities | - | ≤ 0.10% |
| Total Impurities | - | ≤ 0.5% |
Experimental Protocols for Impurity Profiling
Accurate and robust analytical methods are essential for the identification and quantification of impurities in Sofosbuvir. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most common techniques.
RP-HPLC Method for the Estimation of Sofosbuvir and its Process-Related Impurities
This method is suitable for the routine analysis of Sofosbuvir and its related phosphoryl impurity in bulk and pharmaceutical dosage forms.[4]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) with isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
-
Retention Times: Sofosbuvir: ~3.7 min; Phosphoryl impurity: ~5.7 min.[4]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[4]
UPLC-MS/MS Method for the Identification and Quantification of Impurities
This highly sensitive and specific method is ideal for identifying and quantifying trace-level impurities.
-
Chromatographic System: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure the separation of all potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) for specific impurities.
-
Data Analysis: Quantification is typically performed using a stable isotope-labeled internal standard.
Visualization of Synthetic Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
This guide provides a comprehensive benchmarking of analytical methods for the quantitative and qualitative analysis of Sofosbuvir (B1194449) and its associated impurities. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control. The methodologies and data summarized below are collated from various validated studies to facilitate an objective comparison of different analytical techniques.
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] Ensuring the purity and stability of the drug is critical for its safety and efficacy, necessitating robust analytical methods to detect and quantify any related compounds, including process impurities and degradation products.[2][3] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.[4]
Forced Degradation and Related Compounds of Sofosbuvir
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5] Sofosbuvir has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments.[1][6] However, it is generally found to be stable under thermal and photolytic stress.[6][7]
Commonly identified related compounds and degradation products of Sofosbuvir include:
-
Acid Degradation Product: (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[7]
-
Base Degradation Impurity A: (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate.[7]
-
Base Degradation Impurity B: (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[7]
-
Oxidative Degradation Product: A product with a molecular weight of 527.15 g/mol has been observed.[7]
-
Other Impurities: Methyl ester and ethyl ester of Sofosbuvir.[9]
Benchmarking of Analytical Methods
The following tables summarize the key performance parameters of various HPLC and UPLC methods developed for the analysis of Sofosbuvir and its related compounds.
Table 1: Comparison of Chromatographic Methods for Sofosbuvir Analysis
| Method | Column | Mobile Phase | Detection | Retention Time (Sofosbuvir) | Reference |
| RP-HPLC | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm | 0.1% Trifluoroacetic acid in water:Acetonitrile (B52724) (50:50 v/v) | UV at 260 nm | 3.674 min | [2][3] |
| RP-HPLC | Kromasil 100 C18 (250 × 4.6 mm, 5 μ) | Gradient with Mobile Phase A (Buffer:Acetonitrile, 97.5:2.5 v/v) and Mobile Phase B (Acetonitrile:Isopropyl alcohol:Methanol (B129727):Water, 60:20:10:10 v/v/v/v) | UV at 263 nm | 54.28 min | [9] |
| RP-HPLC | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) | Gradient with Mobile Phase A (0.6% Trifluoroacetic acid in water (pH 2.2):Acetonitrile, 95:5 v/v) and Mobile Phase B (Water:Methanol:Acetonitrile, 20:30:50 v/v/v) | UV at 263 nm | ~48.0 min | [10] |
| RP-HPLC | Hypersil C18 (4.6 x 150mm, 5µm) | Acetonitrile:Water (70:30 v/v) | UV at 230 nm | 3.863 min | [11] |
| UPLC | X-Bridge BEH C18 (100 × 4.6) mm 2.5 µ | Acetonitrile and 0.1% Formic acid buffer | PDA | Not Specified | [7] |
| UPLC-MS/MS | Gemini C18 (50×4.6mm, 5μm) | 0.5% Formic acid:Methanol (30:70, v/v) | ESI-MS/MS | Not Specified | [12] |
Table 2: Performance Characteristics of Analytical Methods for Sofosbuvir
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| RP-HPLC | 160-480 | 0.04 | 0.125 | Not Specified | [2][3][8] |
| RP-HPLC | 0.5-7.5 | 0.1 | 0.5 | 90.2-113.9 | [9] |
| RP-HPLC | 20-100 | Not Specified | Not Specified | 98-102 | [13] |
| RP-HPLC | 20-100 (Sofosbuvir) | Not Specified | Not Specified | 99.8 | [11] |
| UPLC | 5.0-25.0 | 0.27 | 0.83 | 99.62-99.73 | [7] |
| UPLC-MS/MS | 0.004063-8.00001 | Not Specified | Not Specified | Not Specified | [12] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
RP-HPLC Method for Sofosbuvir and Phosphoryl Impurity[2][3]
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, delivered in an isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 260.0 nm.
-
Sample Preparation:
-
Standard Solution: 400 mg of Sofosbuvir and 25 mg of phosphoryl impurity are dissolved in 100 mL of a 50:50 water:acetonitrile diluent. 5 mL of this solution is further diluted to 50 mL with the same diluent.[2]
-
Sample Solution (Tablets): Powder equivalent to 400 mg of Sofosbuvir from ten tablets is transferred to a 200 mL volumetric flask. The sample is dispersed by shaking and sonication, then diluted to volume with mobile phase.[7]
-
Stability-Indicating UPLC Method[7]
-
Chromatographic System: Waters UPLC system with a PDA detector and an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 µ).
-
Mobile Phase: A mixture of acetonitrile and 0.1% Formic acid buffer.
-
Sample Preparation: A stock solution of 100 µg/mL Sofosbuvir is prepared in methanol and mobile phase.
-
Forced Degradation Studies:
-
Acid Degradation: Reflux in 1 N HCl at 80°C for 10 hours.
-
Base Degradation: 0.5 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 30% H₂O₂ at 80°C for two days.
-
Photolytic Degradation: Exposure to 254 nm UV light for 24 hours.
-
Visualizations
The following diagrams illustrate common workflows in the analysis of Sofosbuvir and its related compounds.
Caption: Experimental workflow for HPLC/UPLC analysis of Sofosbuvir.
Caption: Workflow for analytical method validation as per ICH guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 9. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. jmpas.com [jmpas.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
Bridging the Gap: A Comparative Guide to Transferring an Analytical Method for Sofosbuvir Impurity I to a Quality Control Laboratory
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from a research and development (R&D) setting to a Quality Control (QC) laboratory is a critical step in the pharmaceutical manufacturing process. This guide provides a comprehensive comparison of the analytical method performance for the quantification of Sofosbuvir Impurity I, a diastereoisomer of the active pharmaceutical ingredient[][2], between the originating (R&D) and receiving (QC) laboratories. The objective is to ensure that the QC laboratory can replicate the method with comparable accuracy, precision, and robustness, thereby guaranteeing consistent quality of the final drug product.
This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation and the concepts of analytical procedure lifecycle management from ICH Q14[3][4][5]. The transfer process itself is a documented procedure that qualifies the receiving laboratory to use the analytical test method[6].
Experimental Protocols
The analytical method transferred is a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, a common and robust technique for the analysis of pharmaceutical impurities[7][8][9].
1. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, delivered in an isocratic mode[7][8].
-
Flow Rate: 1.0 mL/min[9].
-
Injection Volume: 20 µL[9].
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile[7].
-
Standard Solution: A standard solution of this compound is prepared by dissolving a known quantity in the diluent to achieve a target concentration (e.g., 0.025 mg/mL)[7].
-
Sample Solution: The drug substance or product is dissolved in the diluent to achieve a target concentration of Sofosbuvir (e.g., 0.4 mg/mL)[7].
3. Method Transfer Approach:
A comparative testing approach is employed for this method transfer. Both the originating (R&D) and receiving (QC) laboratories will analyze the same batches of Sofosbuvir drug substance spiked with a known concentration of Impurity I[10][11]. This is a common and effective strategy when the method has already been validated by the sending laboratory[6][12].
Data Presentation: Comparative Performance
The following tables summarize the comparative data generated by the R&D and QC laboratories during the method transfer study. The acceptance criteria are established based on the method validation data and ICH guidelines[12].
Table 1: System Suitability Test (SST) Results
| Parameter | R&D Laboratory | QC Laboratory | Acceptance Criteria |
| Tailing Factor (Impurity I) | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates (Impurity I) | > 5000 | > 5000 | > 2000 |
| %RSD of 6 Injections | 0.8% | 1.0% | ≤ 2.0% |
Table 2: Precision - Repeatability
| Sample | R&D Laboratory (%RSD) | QC Laboratory (%RSD) | Acceptance Criteria |
| Spiked Sample 1 | 0.9% | 1.1% | ≤ 2.0% |
| Spiked Sample 2 | 0.8% | 1.2% | ≤ 2.0% |
| Spiked Sample 3 | 1.0% | 1.3% | ≤ 2.0% |
Table 3: Accuracy - Recovery Study
| Spiking Level | R&D Laboratory (% Recovery) | QC Laboratory (% Recovery) | Acceptance Criteria |
| 50% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 100.5% | 98.0% - 102.0% |
| 150% | 99.8% | 99.4% | 98.0% - 102.0% |
Table 4: Linearity
| Parameter | R&D Laboratory | QC Laboratory | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 10 - 30 | 10 - 30 | As per validation |
Table 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
| Parameter | R&D Laboratory (µg/mL) | QC Laboratory (µg/mL) | Acceptance Criteria |
| LOQ | 0.375 | 0.380 | Report |
| LOD | 0.12 | 0.13 | Report |
Mandatory Visualization
The following diagram illustrates the workflow for the transfer of the analytical method for this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 11. jmolner.com [jmolner.com]
- 12. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
A Comparative Guide to System Suitability Parameters for Sofosbuvir Impurity I Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Sofosbuvir, ensuring the quality and purity of the active pharmaceutical ingredient (API) is paramount. A critical aspect of this process is the accurate identification and quantification of impurities, such as Sofosbuvir impurity I, a known diastereoisomer. This guide provides a comparative overview of system suitability parameters for the analysis of this specific impurity, drawing from various validated analytical methods. Adherence to these parameters is essential for guaranteeing the reliability and accuracy of chromatographic results.
Understanding System Suitability
System suitability testing (SST) is an integral part of chromatographic analysis, designed to verify that the analytical system is performing adequately for the intended purpose.[1][2] Key parameters evaluated in SST for impurity analysis include resolution, tailing factor, theoretical plates (column efficiency), and the precision of replicate injections.[1][3] These tests ensure that the chromatographic system can separate the impurity from the main component and other potential impurities, and that the results are reproducible.
Comparative System Suitability Parameters
| Parameter | Method 1 | Method 2 | Method 3 | General Pharmacopeial Guidance (USP/EP) |
| Tailing Factor (T) | ≤ 2.0[4] | 1.4 | ≤ 2.0[3] | 0.8 - 1.5 (EP), ≤ 2.0 (USP)[5][6] |
| Theoretical Plates (N) | > 2000[4] | 3941 | - | Generally > 2000 |
| Resolution (Rs) | > 2.0 between Sofosbuvir and impurity | - | > 1.5 | ≥ 1.5 (between critical pairs)[3] |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% | < 2.0% | < 2.0% | ≤ 2.0% for replicate injections[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the HPLC analysis of Sofosbuvir and its impurities, based on published literature.
Method 1: RP-HPLC for Sofosbuvir and "Phosphoryl Impurity"[4][7]
-
Chromatographic System:
-
Sample Preparation:
-
Standard Solution: 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity are dissolved in 100 mL of a 50:50 water/acetonitrile mixture. A 5 mL aliquot is then diluted to 50 mL with the same diluent.[7]
-
System Suitability Solution: A solution containing both Sofosbuvir and the impurity of interest at appropriate concentrations to demonstrate resolution.
-
Method 2: Stability-Indicating RP-HPLC for Sofosbuvir
-
Chromatographic System:
-
Column: Symmetry C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (30:70 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Standard Solution: 10 mg of Sofosbuvir is dissolved in 10 mL of diluent (mobile phase). A 3 mL aliquot is further diluted to 10 mL with the diluent.
-
Forced Degradation Samples: Sofosbuvir samples are subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to demonstrate the method's stability-indicating capability.[8]
-
Experimental Workflow for System Suitability Testing
The following diagram illustrates a typical workflow for performing system suitability tests before the analysis of Sofosbuvir and its impurities.
Conclusion
The successful analysis of Sofosbuvir and its impurities, particularly Impurity I, relies on robust and well-validated analytical methods. While specific pharmacopeial monographs for this impurity are not yet established, the collective data from scientific literature provides a strong framework for defining appropriate system suitability parameters. By adhering to the general principles outlined in the USP and EP and leveraging the specific criteria from validated methods, researchers can ensure the accuracy and reliability of their analytical data, contributing to the development of safe and effective pharmaceutical products.
References
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. edqm.eu [edqm.eu]
- 6. chromforum.org [chromforum.org]
- 7. d-nb.info [d-nb.info]
- 8. thepharmajournal.com [thepharmajournal.com]
Safety Operating Guide
Proper Disposal of Sofosbuvir Impurity I: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers and scientists, this document provides detailed procedures for the safe handling and disposal of Sofosbuvir impurity I, ensuring laboratory safety and regulatory compliance. The following protocols are designed to mitigate risks and provide clear, step-by-step instructions for managing waste and responding to spills.
This compound, a substance related to the potent antiviral agent Sofosbuvir, requires careful management in a laboratory setting. Adherence to proper disposal protocols is crucial not only for the safety of laboratory personnel but also for environmental protection. This guide outlines the necessary procedures for the deactivation and disposal of this compound, as well as protocols for handling accidental spills.
Chemical and Physical Properties
A summary of the key data for Sofosbuvir and its impurities is presented below. This information is critical for understanding the substance's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Chemical Name | (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one | [1] |
| CAS Number | 879551-04-9 | [1] |
| Molecular Formula | C6H9FO4 | [1] |
| Molecular Weight | 164.1 g/mol | [1] |
| Appearance | Not Available | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Store at 2-8°C | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the chemical degradation of this compound prior to disposal, as well as procedures for cleaning up spills. These protocols are based on the known reactivity of the parent compound, Sofosbuvir, which undergoes significant degradation under alkaline conditions.
Protocol 1: Chemical Degradation of this compound Waste
This protocol describes the chemical neutralization of this compound in a laboratory setting. The primary method involves alkaline hydrolysis, which has been shown to effectively degrade the parent Sofosbuvir molecule.
Materials:
-
This compound waste (solid or in solution)
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Glass beaker of appropriate size
-
Stir bar and stir plate
Procedure:
-
Preparation: Perform all steps in a certified fume hood. Wear appropriate PPE throughout the procedure.
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., methanol) in a glass beaker. If the waste is already in solution, proceed to the next step.
-
Alkaline Hydrolysis: While stirring the solution, slowly add 1N NaOH solution. For every 1 part of this compound waste solution, add approximately 2 parts of 1N NaOH.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete degradation. Studies on Sofosbuvir have shown significant degradation under these conditions.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding 1N HCl while continuously monitoring the pH. Adjust the pH to a neutral range (pH 6-8).
-
Disposal: The neutralized solution can now be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour the solution down the drain.
Protocol 2: Spill Cleanup Procedure
In the event of a spill of this compound, immediate and appropriate action is necessary to prevent exposure and contamination.
Materials:
-
Chemical spill kit containing:
-
Absorbent pads or materials (e.g., vermiculite, sand)
-
Waste disposal bags for hazardous materials
-
Appropriate PPE (safety goggles, lab coat, two pairs of chemical-resistant gloves, shoe covers if necessary)
-
-
Soap and water
-
10% bleach solution (for disinfection if required by your institution's protocols)
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.
-
Containment: For liquid spills, contain the spill by placing absorbent pads around the perimeter to prevent it from spreading.
-
Absorption: Cover the spill with absorbent material, working from the outside in. Allow the absorbent material to fully soak up the liquid.
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste bag. For solid spills, gently sweep the material into a dustpan and transfer it to the waste bag. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water. If your laboratory protocol requires it, you can follow this with a 10% bleach solution, allowing for a 20-minute contact time before wiping with a clean, wet cloth.
-
Waste Disposal: Seal the hazardous waste bag and dispose of it through your institution's EHS office.
-
Remove PPE: Remove and dispose of your PPE as hazardous waste. Wash your hands thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow and Decision Process
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The following diagram illustrates the decision-making process from waste generation to final disposal.
References
Essential Safety and Operational Protocols for Handling Sofosbuvir Impurity I
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Sofosbuvir impurity I. The following procedural steps are designed to ensure the safe management of this compound from receipt to disposal, minimizing exposure risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Outer gloves (e.g., nitrile) - Safety goggles |
| Weighing and Aliquoting (Solid Form) | - Double gloves (e.g., nitrile) - Disposable gown with knit cuffs - Safety goggles - Self-contained breathing apparatus (or certified respirator) |
| Handling of Solutions | - Double gloves (e.g., nitrile) - Disposable gown with knit cuffs - Safety goggles |
| Spill Cleanup | - Double gloves (e.g., nitrile) - Disposable gown with knit cuffs - Safety goggles - Self-contained breathing apparatus (or certified respirator) - Disposable shoe covers |
| Disposal | - Double gloves (e.g., nitrile) - Disposable gown with knit cuffs - Safety goggles |
Note: Always inspect PPE for integrity before use. All disposable PPE should be discarded as contaminated waste after completion of the task or in case of contamination.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Area Designation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment, including a dedicated and calibrated weighing scale, spatulas, and containers.
-
Prepare a spill kit and ensure it is easily accessible.
2. Donning of PPE:
-
Perform hand hygiene.
-
Don a disposable gown, ensuring it is securely fastened.
-
Don a self-contained breathing apparatus or a properly fitted respirator.
-
Don safety goggles.
-
Don the first pair of gloves, tucking the gown cuffs underneath the gloves.
-
Don the second pair of gloves, pulling them over the gown cuffs.
3. Weighing and Aliquoting (Solid Form):
-
Perform all manipulations within the designated, ventilated area.
-
Use anti-static weighing paper or a weighing boat.
-
Handle the compound gently to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% isopropyl alcohol) and wipe dry. Dispose of the cleaning materials as contaminated waste.
4. Solution Preparation:
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
5. Doffing of PPE:
-
Remove the outer pair of gloves and dispose of them.
-
Remove the disposable gown by rolling it outwards and away from the body, and dispose of it.
-
Perform hand hygiene.
-
Remove safety goggles.
-
Remove the respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Perform thorough hand hygiene.
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial.
1. Evacuation and Notification:
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or involves a significant amount of dust, evacuate the laboratory and notify the appropriate safety personnel.
2. Spill Cleanup (Small Spills):
-
Ensure appropriate PPE is worn, including respiratory protection.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, cover with an absorbent material from a chemical spill kit.
-
Working from the outside in, carefully collect the contaminated material using a scoop or forceps.
-
Place all contaminated materials into a clearly labeled hazardous waste bag.
3. Decontamination:
-
Clean the spill area with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[1]
-
Wipe the area dry with clean absorbent paper.
-
Dispose of all cleaning materials as contaminated waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination. While not classified as a cytotoxic hazardous drug, it should be managed as a potent pharmaceutical compound.
1. Waste Segregation:
-
Unused Compound: The original container with any remaining solid compound should be disposed of as non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste.[2][3]
-
Contaminated Labware: Disposable items such as gloves, gowns, absorbent paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty primary containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as non-hazardous waste.
2. Disposal Method:
-
Non-RCRA pharmaceutical waste should be sent for incineration at a licensed facility.[2] Do not dispose of this compound down the drain.
-
Follow all institutional, local, and national regulations for the disposal of chemical and pharmaceutical waste.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

